molecular formula C7H15NO4 B1245194 Garosamine

Garosamine

货号: B1245194
分子量: 177.2 g/mol
InChI 键: VXWORWYFOFDZLY-FYBJJZIISA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Garosamine is a naturally occurring amino sugar and an essential structural component of the aminoglycoside antibiotic gentamicin . It is a crucial intermediate in the biosynthesis of gentamicin by bacteria of the genus Micromonospora . In research, this compound is significant for its role in the formation of glycosidic bonds within the gentamicin molecule, which is critical for the antibiotic's ability to bind to the 30S subunit of bacterial ribosomes and disrupt protein synthesis . Studying this compound and its integration into the gentamicin complex provides valuable insights into the biosynthetic pathways of complex antibiotics and offers a potential avenue for the development of novel aminoglycoside derivatives or for optimizing the production of existing ones through metabolic engineering . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Structure

3D Structure

Interactive Chemical Structure Model





属性

分子式

C7H15NO4

分子量

177.2 g/mol

IUPAC 名称

(3R,4R,5R)-5-methyl-4-(methylamino)oxane-2,3,5-triol

InChI

InChI=1S/C7H15NO4/c1-7(11)3-12-6(10)4(9)5(7)8-2/h4-6,8-11H,3H2,1-2H3/t4-,5-,6?,7+/m1/s1

InChI 键

VXWORWYFOFDZLY-FYBJJZIISA-N

SMILES

CC1(COC(C(C1NC)O)O)O

手性 SMILES

C[C@@]1(COC([C@@H]([C@H]1NC)O)O)O

规范 SMILES

CC1(COC(C(C1NC)O)O)O

产品来源

United States

Foundational & Exploratory

The Structural Elucidation of Garosamine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Garosamine, a naturally occurring amino monosaccharide, is a critical structural component of the gentamicin complex of aminoglycoside antibiotics.[1] Its unique structure, featuring a 3-deoxy-4-C-methyl-3-methylamino-L-arabinopyranose core, plays a significant role in the bioactivity and therapeutic efficacy of these essential medicines.[1][2] This technical guide provides a comprehensive overview of the structure of this compound, drawing from available spectroscopic and biosynthetic data.

Chemical Structure and Properties

This compound is systematically named (2S,3R,4R,5R)-5-methyl-4-(methylamino)oxane-2,3,5-triol.[2] Its molecular formula is C₇H₁₅NO₄, with a molecular weight of 177.20 g/mol .[1] The stereochemistry of this compound is crucial for its biological function and has been confirmed through various analytical techniques.

Physicochemical Data
PropertyValueSource
Molecular Formula C₇H₁₅NO₄PubChem[1]
Molecular Weight 177.20 g/mol PubChem[1]
IUPAC Name (2S,3R,4R,5R)-5-methyl-4-(methylamino)oxane-2,3,5-triolPubChem[2]
Hydrogen Bond Donors 4PubChem[2]
Hydrogen Bond Acceptors 5PubChem[2]
Rotatable Bonds 1PubChem[2]
Topological Polar Surface Area 82 ŲPubChem[1]
LogP (computed) -2.1PubChem[1]

Biosynthesis of Gentamicin and the Role of this compound

This compound is synthesized as part of the intricate gentamicin biosynthetic pathway in the bacterium Micromonospora echinospora.[3] Understanding this pathway is crucial for efforts in biosynthetic engineering to produce novel aminoglycoside derivatives. The formation of the this compound moiety occurs within the larger context of the assembly of the gentamicin molecule.

A key intermediate in the pathway is gentamicin A2. A series of enzymatic modifications, including oxidation, transamination, and methylation, convert the purpurosamine ring of gentamicin A2 into the this compound ring of gentamicin X2, a critical branchpoint intermediate.[3]

Gentamicin X2 Biosynthesis Pathway

The following diagram illustrates the key enzymatic steps in the conversion of Gentamicin A2 to Gentamicin X2, highlighting the formation of the this compound moiety.

Gentamicin_X2_Biosynthesis cluster_pathway Formation of the this compound Moiety cluster_enzymes Enzymes Gentamicin_A2 Gentamicin A2 Intermediate_1 3''-dehydro-3''-oxo-Gentamicin A2 Gentamicin_A2->Intermediate_1 GenD2 (Oxidoreductase) Intermediate_2 Gentamicin A Intermediate_1->Intermediate_2 GenS2 (Transaminase) Gentamicin_X2 Gentamicin X2 (contains this compound) Intermediate_2->Gentamicin_X2 GenN (N-Methyltransferase) GenD1 (C-Methyltransferase) GenD2 GenD2 GenS2 GenS2 GenN GenN GenD1 GenD1

Caption: Enzymatic conversion of Gentamicin A2 to Gentamicin X2.

Experimental Protocols for Structural Elucidation

The structural determination of aminoglycosides like this compound relies heavily on a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry.

General Protocol for NMR Analysis of Aminoglycoside Monosaccharides
  • Sample Preparation:

    • Dissolve a purified sample of the aminoglycoside monosaccharide (1-5 mg) in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆).

    • Add a known amount of an internal standard, such as trimethylsilylpropanoic acid (TSP), for chemical shift referencing.

    • Transfer the solution to a 5 mm NMR tube.

  • 1D NMR Spectroscopy:

    • Acquire a one-dimensional proton (¹H) NMR spectrum to identify the number and types of protons present. Typical parameters include a spectral width of 10-15 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Acquire a one-dimensional carbon-13 (¹³C) NMR spectrum, often with proton decoupling, to identify the number of unique carbon atoms.

  • 2D NMR Spectroscopy:

    • Perform a Correlation Spectroscopy (COSY) experiment to establish proton-proton spin-spin coupling networks within the molecule, which helps in assigning adjacent protons.

    • Conduct a Heteronuclear Single Quantum Coherence (HSQC) or Heteronuclear Multiple Quantum Coherence (HMQC) experiment to correlate directly bonded proton and carbon atoms.

    • Utilize a Heteronuclear Multiple Bond Correlation (HMBC) experiment to identify longer-range (2-3 bond) correlations between protons and carbons, which is crucial for determining the overall carbon skeleton and the position of substituents.

    • A Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY) experiment can be used to determine the stereochemistry by identifying protons that are close in space.

  • Data Analysis:

    • Process the NMR data using appropriate software (e.g., MestReNova, TopSpin).

    • Integrate the ¹H NMR signals to determine the relative number of protons for each resonance.

    • Analyze the chemical shifts, coupling constants, and cross-peaks in the 2D spectra to assemble the complete structure and assign all proton and carbon resonances.

Conclusion

This compound's distinct chemical structure is fundamental to the antibacterial activity of gentamicin antibiotics. While a complete experimental dataset of its isolated crystallographic and NMR parameters remains to be fully elucidated and published in comprehensive public databases, its structural features are well-established through the analysis of the gentamicin complex and biosynthetic studies. Further research focusing on the isolation and detailed structural analysis of pure this compound would provide deeper insights for medicinal chemists and drug development professionals aiming to design novel and more effective aminoglycoside antibiotics.

References

Garosamine: A Technical Guide to its Discovery, Origin, and Biosynthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Garosamine, a C-methyl branched-chain aminodeoxyhexose, is a crucial component of the clinically important gentamicin antibiotic complex. This technical guide provides a comprehensive overview of the discovery, natural origin, and detailed biosynthetic pathway of this compound. It is intended to serve as a resource for researchers in natural product chemistry, antibiotic development, and enzymatic synthesis. This document details the initial isolation and structure elucidation of a key derivative, methyl garosaminide, from the gentamicin complex produced by Micromonospora purpurea. Furthermore, it presents a thorough examination of the enzymatic cascade responsible for this compound biosynthesis, including detailed experimental protocols for the key enzymes involved and a summary of available quantitative data. Visualizations of the biosynthetic pathway and experimental workflows are provided to facilitate understanding.

Discovery and Origin of this compound

This compound was discovered as a constituent of the gentamicin antibiotic complex, a group of aminoglycoside antibiotics with potent bactericidal activity. The gentamicin complex was first isolated from the fermentation broth of the actinomycete Micromonospora purpurea[1].

Producing Organism

The primary natural source of this compound-containing antibiotics is Micromonospora purpurea, also referred to in some literature as Micromonospora echinospora. This Gram-positive, spore-forming bacterium is found in soil and aquatic environments and is a known producer of various secondary metabolites.

Initial Isolation and Structure Elucidation

The first detailed characterization of a this compound derivative was reported by Cooper and Yudis in 1967, with a full paper in 1971, describing the isolation and structure of methyl garosaminide[2][3][4]. Through methanolysis of the gentamicin C complex, they successfully cleaved the glycosidic bonds to release the constituent sugars as their methyl glycosides. Subsequent purification and structural analysis, including nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry, established the structure of methyl garosaminide as methyl 3-deoxy-4-C-methyl-3-methylamino-L-arabinopyranoside[3][4].

Biosynthesis of the this compound Moiety

The biosynthesis of this compound occurs as an integral part of the larger gentamicin biosynthetic pathway. The this compound ring is formed through a series of enzymatic modifications of a pre-existing sugar moiety within a pseudotrisaccharide intermediate. The key steps involve the conversion of the C-3" hydroxyl group of gentamicin A2 into a methylamino group, ultimately forming gentamicin X2. This transformation is catalyzed by a cascade of four enzymes: a dehydrogenase (GenD2), an aminotransferase (GenS2), a methyltransferase (GenN), and a radical S-adenosylmethionine (SAM) methyltransferase (GenD1)[5][6][7].

Enzymatic Cascade

The formation of the this compound moiety within the gentamicin backbone proceeds through the following sequential reactions:

  • Oxidation: GenD2, an NAD+-dependent oxidoreductase, catalyzes the oxidation of the 3"-hydroxyl group of gentamicin A2 to a ketone.

  • Transamination: GenS2, a pyridoxal phosphate (PLP)-dependent aminotransferase, facilitates the transfer of an amino group to the 3"-keto intermediate.

  • N-Methylation: GenN, an S-adenosyl-L-methionine (SAM)-dependent methyltransferase, attaches a methyl group to the newly installed 3"-amino group.

  • C-Methylation: GenD1, a radical SAM and cobalamin-dependent methyltransferase, catalyzes the methylation at the C-4" position.

Quantitative Data for this compound Biosynthesis

The following table summarizes the available kinetic parameters for the enzymes involved in this compound biosynthesis. It is important to note that comprehensive kinetic data for all enzymes with their natural substrates are not yet fully available in the literature.

EnzymeSubstrateKm (µM)kcat (s-1)Reference
GenN Kanamycin B34 ± 3.81.93 ± 0.1[5]

Note: The kinetic parameters for GenN were determined using kanamycin B as a substrate, which is structurally related to the natural substrate.

Experimental Protocols

This section provides detailed methodologies for the key experiments related to the discovery and biosynthesis of this compound.

Isolation of Methyl Garosaminide from Gentamicin C Complex

This protocol is based on the general principles of aminoglycoside degradation and the work of Cooper and Yudis.

  • Methanolysis: Dissolve a known quantity of gentamicin C complex in anhydrous 2M methanolic hydrogen chloride.

  • Reaction: Heat the solution under reflux for 48 hours to ensure complete methanolysis.

  • Neutralization: Cool the reaction mixture and neutralize it with a suitable basic resin (e.g., Amberlite IR-45).

  • Filtration and Concentration: Filter the resin and concentrate the filtrate under reduced pressure to obtain a crude syrup containing the methyl glycosides of the constituent sugars.

  • Chromatographic Separation: Subject the crude syrup to column chromatography on a silica gel column.

  • Elution: Elute the column with a gradient of chloroform-methanol-ammonium hydroxide (e.g., starting with 80:20:1 and gradually increasing the polarity).

  • Fraction Collection and Analysis: Collect fractions and monitor them by thin-layer chromatography (TLC) using a suitable staining reagent (e.g., ninhydrin for amino sugars).

  • Purification: Combine the fractions containing methyl garosaminide and further purify by recrystallization or a second chromatographic step to yield the pure compound.

Enzymatic Assay for GenD2 (Oxidoreductase)
  • Reaction Mixture: Prepare a reaction mixture containing 50 mM Tris-HCl (pH 8.0), 1 mM NAD+, and 100 µM gentamicin A2.

  • Enzyme Addition: Initiate the reaction by adding purified GenD2 enzyme to a final concentration of 1-5 µM.

  • Incubation: Incubate the reaction at 30°C for a specified time (e.g., 30-60 minutes).

  • Reaction Quenching: Stop the reaction by adding an equal volume of acetonitrile or by heat inactivation.

  • Product Detection: Analyze the reaction mixture by liquid chromatography-mass spectrometry (LC-MS) to detect the formation of the 3"-keto product. Monitor the increase in absorbance at 340 nm corresponding to the formation of NADH.

Enzymatic Assay for GenS2 (Aminotransferase)
  • Reaction Mixture: Prepare a reaction mixture containing 50 mM Tris-HCl (pH 8.0), 100 µM 3"-dehydro-3"-oxo-gentamicin A2 (the product of the GenD2 reaction), 1 mM L-glutamate (as the amino donor), and 50 µM pyridoxal phosphate (PLP).

  • Enzyme Addition: Initiate the reaction by adding purified GenS2 enzyme to a final concentration of 1-5 µM.

  • Incubation: Incubate the reaction at 30°C for 1-2 hours.

  • Reaction Quenching: Stop the reaction by adding an equal volume of acetonitrile.

  • Product Detection: Analyze the reaction mixture by LC-MS to detect the formation of 3"-amino-gentamicin A2.

Enzymatic Assay for GenN (N-Methyltransferase)
  • Reaction Mixture: Prepare a reaction mixture containing 50 mM Tris-HCl (pH 7.8), 200 µM 3"-dehydro-3"-amino-gentamicin A2, and 1 mM S-adenosyl-L-methionine (SAM).

  • Enzyme Addition: Initiate the reaction by adding purified GenN enzyme to a final concentration of 20 µM.

  • Incubation: Incubate the reaction at 30°C for 1 hour.

  • Reaction Quenching: Stop the reaction by adding an equal volume of chloroform to precipitate the protein. Centrifuge to separate the phases.

  • Product Detection: Analyze the aqueous supernatant by LC-MS to detect the formation of 3"-N-methyl-3"-amino-gentamicin A2. Alternatively, a colorimetric methyltransferase assay kit can be used to quantify the production of S-adenosyl-L-homocysteine (SAH).

Enzymatic Assay for GenD1 (Radical SAM Methyltransferase)
  • Anaerobic Conditions: This assay must be performed under strict anaerobic conditions (e.g., in an anaerobic chamber) as radical SAM enzymes are oxygen-sensitive.

  • Reaction Mixture: Prepare a reaction mixture in an anaerobic environment containing 50 mM Tris-HCl (pH 7.5), 1 mM S-adenosyl-L-methionine (SAM), 2 mM sodium dithionite (as a reducing agent), 100 µM gentamicin A, and 10 µM hydroxocobalamin.

  • Enzyme Addition: Initiate the reaction by adding purified GenD1 enzyme to a final concentration of 5-10 µM.

  • Incubation: Incubate the reaction at 30°C for 2-4 hours in the anaerobic chamber.

  • Reaction Quenching: Stop the reaction by exposure to air and addition of acetonitrile.

  • Product Detection: Analyze the reaction mixture by LC-MS to detect the formation of gentamicin X2.

Visualizations

This compound Biosynthetic Pathway

Garosamine_Biosynthesis GentamicinA2 Gentamicin A2 Keto_Intermediate 3''-dehydro-3''-oxo-gentamicin A2 GentamicinA2->Keto_Intermediate Oxidation Amino_Intermediate 3''-dehydro-3''-amino-gentamicin A2 Keto_Intermediate->Amino_Intermediate Transamination N_Methyl_Intermediate Gentamicin A Amino_Intermediate->N_Methyl_Intermediate N-Methylation GentamicinX2 Gentamicin X2 (this compound moiety formed) N_Methyl_Intermediate->GentamicinX2 C-Methylation GenD2 GenD2 (Oxidoreductase) GenD2->GentamicinA2 NADH NADH GenD2->NADH out GenS2 GenS2 (Aminotransferase) GenS2->Keto_Intermediate Keto_Acid α-Ketoglutarate GenS2->Keto_Acid out GenN GenN (N-Methyltransferase) GenN->Amino_Intermediate SAH_N SAH GenN->SAH_N out GenD1 GenD1 (C-Methyltransferase) GenD1->N_Methyl_Intermediate SAH_C 5'-deoxyadenosine + Methionine GenD1->SAH_C out NAD NAD+ NAD->GenD2 in Amino_Donor L-Glutamate Amino_Donor->GenS2 in SAM_N SAM SAM_N->GenN in SAM_C SAM SAM_C->GenD1 in

Caption: Enzymatic cascade for the biosynthesis of the this compound moiety.

Experimental Workflow for Enzyme Characterization

Enzyme_Workflow Gene_Cloning Gene Cloning and Expression (e.g., in E. coli) Protein_Purification Recombinant Protein Purification (e.g., His-tag affinity chromatography) Gene_Cloning->Protein_Purification Enzyme_Assay Enzymatic Activity Assay (Specific for each enzyme) Protein_Purification->Enzyme_Assay Product_Analysis Product Identification (LC-MS, NMR) Enzyme_Assay->Product_Analysis Kinetic_Analysis Kinetic Parameter Determination (Varying substrate concentrations) Enzyme_Assay->Kinetic_Analysis Data_Interpretation Data Analysis and Interpretation Product_Analysis->Data_Interpretation Kinetic_Analysis->Data_Interpretation

Caption: General workflow for the characterization of biosynthetic enzymes.

Regulation of this compound Biosynthesis

The production of gentamicin, and thus this compound, is influenced by nutrient availability in the growth medium of Micromonospora purpurea. Studies have shown that ammonium concentrations can proportionally stimulate both bacterial growth and antibiotic formation[3][8]. Glutamate and glutamine, as products of ammonium assimilation, also exert a stimulatory effect, suggesting that nitrogen availability is a key regulatory factor in the biosynthetic pathway[3][8]. Further research is needed to elucidate the specific transcriptional regulators and signaling pathways that control the expression of the gentamicin biosynthetic gene cluster in response to these nutritional cues.

Conclusion

This compound stands as a testament to the intricate biosynthetic capabilities of microorganisms. Its discovery and the subsequent elucidation of its biosynthetic pathway have not only contributed to our understanding of natural product biosynthesis but also opened avenues for the bioengineering of novel aminoglycoside antibiotics with potentially improved therapeutic properties. The detailed protocols and data presented in this guide are intended to empower researchers to further explore the fascinating chemistry and biology of this compound and its parent antibiotic, gentamicin.

References

The Biosynthesis of Garosamine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Garosamine, a crucial 3,4-diamino-3,4-dideoxy-α-D-glucose moiety, is an essential component of the clinically significant aminoglycoside antibiotic, gentamicin. Its unique structure contributes significantly to the potent antibacterial activity of the parent molecule. Understanding the intricate enzymatic steps involved in the biosynthesis of this compound is paramount for endeavors in synthetic biology, pathway engineering, and the development of novel aminoglycoside derivatives with improved therapeutic profiles. This technical guide provides a comprehensive overview of the current knowledge on the this compound biosynthesis pathway, detailing the key enzymatic transformations, and where available, quantitative data and experimental protocols.

Introduction

The this compound moiety is a distinguishing feature of the gentamicin C complex of antibiotics, produced by the actinomycete Micromonospora echinospora. It is a highly modified sugar, the biosynthesis of which is intricately woven into the larger gentamicin biosynthetic pathway. The formation of this compound involves a series of enzymatic modifications on a sugar precursor that is attached to the central 2-deoxystreptamine (2-DOS) core of the growing antibiotic. This guide will dissect the known stages of this compound biosynthesis, from the initial sugar precursor to the final modified sugar integrated into the gentamicin scaffold.

The this compound Biosynthetic Pathway

The biosynthesis of this compound can be broadly divided into two major stages: the formation of the initial sugar nucleotide precursor and its subsequent attachment to the 2-DOS core, followed by a series of post-glycosylation modifications. While the latter stages are better characterized, the early steps are inferred from our knowledge of similar aminosugar biosynthetic pathways.

Early-Stage Biosynthesis: Formation of the Activated this compound Precursor

The biosynthesis of the this compound precursor is believed to start from a common sugar nucleotide, likely thymidine diphosphate (TDP)-D-glucose. While the exact sequence of enzymatic steps leading to a TDP-garosamine precursor has not been fully elucidated in vitro, it is hypothesized to involve a series of reactions catalyzed by enzymes encoded within the gentamicin biosynthetic gene cluster. These reactions typically include dehydration, epimerization, and amination.

Glycosylation and Post-Glycosylation Modifications

The more clearly understood phase of this compound biosynthesis begins with the attachment of the this compound precursor to the 2-DOS core, followed by a cascade of enzymatic modifications. The key intermediate in this pathway is Gentamicin A2 , which contains the initial, unmodified this compound moiety.[1][2] A series of enzymatic reactions then convert Gentamicin A2 to Gentamicin X2 , a crucial branchpoint intermediate in the biosynthesis of the various gentamicin C components.[1][2]

The enzymatic modifications of the this compound ring from Gentamicin A2 to Gentamicin X2 are catalyzed by four key enzymes:

  • GenD2 (Dehydrogenase): An NAD(P)+-dependent dehydrogenase that oxidizes the 3''-hydroxyl group of the this compound moiety in Gentamicin A2.

  • GenS2 (Aminotransferase): A pyridoxal phosphate (PLP)-dependent aminotransferase that catalyzes the transfer of an amino group to the 3''-keto intermediate generated by GenD2.

  • GenN (N-Methyltransferase): An S-adenosyl-L-methionine (SAM)-dependent methyltransferase that specifically methylates the newly introduced 3''-amino group.[3]

  • GenD1 (Radical SAM C-Methyltransferase): A cobalamin-dependent radical SAM enzyme that catalyzes the methylation at the C-4'' position of the this compound ring.

The sequential action of these enzymes results in the formation of the fully modified this compound moiety found in Gentamicin X2.

Key Enzymes and Their Characteristics

While comprehensive kinetic data for all enzymes in the this compound biosynthetic pathway is not yet available in the literature, this section summarizes the known information.

EnzymeGene NameSubstrate(s)Product(s)Cofactor(s)Available Kinetic Data
Glycosyltransferase GenM2 (putative)Paromamine, TDP-Garosamine precursorGentamicin A2-Not available
Dehydrogenase GenD2Gentamicin A23''-dehydro-3''-oxo-gentamicin A2NAD(P)+Not available
Aminotransferase GenS23''-dehydro-3''-oxo-gentamicin A2, L-Glutamate3''-amino-3''-deoxy-gentamicin A2PLPNot available
N-Methyltransferase GenN3''-amino-3''-deoxy-gentamicin A2, SAM3''-N-methyl-3''-amino-3''-deoxy-gentamicin A2, SAHSAMNot available
C-Methyltransferase GenD13''-N-methyl-3''-amino-3''-deoxy-gentamicin A2, SAMGentamicin X2, SAHRadical SAM, CobalaminNot available

Experimental Protocols

Detailed, standardized protocols for the assay of each enzyme in the this compound biosynthetic pathway are not extensively reported. However, based on the characterization of these and homologous enzymes, the following general methodologies can be adapted.

General Enzyme Assay Conditions
  • Buffer: Tris-HCl or phosphate buffer, pH 7.5-8.0.

  • Temperature: 25-37 °C.

  • Detection: High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) is the most common method for separating and identifying the substrates and products of these reactions.

Protocol: In Vitro Reconstitution of Gentamicin X2 from Gentamicin A2

This protocol describes the simultaneous assay of GenD2, GenS2, GenN, and GenD1 activity.

Materials:

  • Purified recombinant GenD2, GenS2, GenN, and GenD1 enzymes.

  • Gentamicin A2 (substrate).

  • NAD+.

  • Pyridoxal phosphate (PLP).

  • S-adenosyl-L-methionine (SAM).

  • L-Glutamate.

  • Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5).

  • Quenching solution (e.g., methanol or acetonitrile).

Procedure:

  • Prepare a reaction mixture containing reaction buffer, Gentamicin A2, NAD+, PLP, SAM, and L-Glutamate at appropriate concentrations.

  • Pre-incubate the mixture at the desired temperature (e.g., 30 °C) for 5 minutes.

  • Initiate the reaction by adding a mixture of the purified enzymes (GenD2, GenS2, GenN, and GenD1).

  • Incubate the reaction for a specific time course (e.g., 0, 15, 30, 60, 120 minutes).

  • At each time point, withdraw an aliquot of the reaction mixture and quench the reaction by adding an equal volume of quenching solution.

  • Centrifuge the quenched samples to precipitate the enzymes.

  • Analyze the supernatant by LC-MS to detect the consumption of Gentamicin A2 and the formation of Gentamicin X2 and any intermediates.

Visualizing the Pathway and Experimental Logic

This compound Biosynthesis Pathway

Garosamine_Biosynthesis cluster_early Early Stage (Hypothesized) cluster_late Late Stage (Post-Glycosylation) TDP_Glucose TDP-D-Glucose TDP_Garosamine_Precursor TDP-Garosamine Precursor TDP_Glucose->TDP_Garosamine_Precursor Multiple Steps Gentamicin_A2 Gentamicin A2 TDP_Garosamine_Precursor->Gentamicin_A2 Glycosylation Paromamine Paromamine Paromamine->Gentamicin_A2 GenM2 (Glycosyltransferase) Intermediate_1 3''-dehydro-3''-oxo- gentamicin A2 Gentamicin_A2->Intermediate_1 GenD2 (Dehydrogenase) Intermediate_2 3''-amino-3''-deoxy- gentamicin A2 Intermediate_1->Intermediate_2 GenS2 (Aminotransferase) Intermediate_3 3''-N-methyl-3''-amino- 3''-deoxy-gentamicin A2 Intermediate_2->Intermediate_3 GenN (N-Methyltransferase) Gentamicin_X2 Gentamicin X2 Intermediate_3->Gentamicin_X2 GenD1 (C-Methyltransferase)

Caption: Overview of the this compound Biosynthesis Pathway.

Experimental Workflow for In Vitro Reconstitution

In_Vitro_Reconstitution_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Purify_Enzymes Purify Recombinant Enzymes (GenD2, GenS2, GenN, GenD1) Setup_Reaction Set up Reaction Mixture Purify_Enzymes->Setup_Reaction Prepare_Substrates Prepare Substrates & Cofactors (Gentamicin A2, NAD+, PLP, SAM, Glu) Prepare_Substrates->Setup_Reaction Incubate Incubate at 30°C Setup_Reaction->Incubate Time_Course Take Aliquots at Time Points Incubate->Time_Course Quench Quench Reaction Time_Course->Quench Centrifuge Centrifuge to Remove Protein Quench->Centrifuge LCMS Analyze Supernatant by LC-MS Centrifuge->LCMS Data_Analysis Quantify Substrate and Product LCMS->Data_Analysis

Caption: Workflow for the in vitro reconstitution of Gentamicin X2.

Conclusion and Future Perspectives

The elucidation of the this compound biosynthesis pathway has provided significant insights into the complex enzymatic machinery responsible for the production of gentamicin. While the key enzymes involved in the late-stage modifications have been identified and characterized to some extent, further research is required to fully understand the intricate details of this pathway. Specifically, the determination of the kinetic parameters for each enzyme and the elucidation of the early steps in the formation of the activated this compound precursor remain important areas for future investigation. A complete understanding of this pathway will not only expand our knowledge of antibiotic biosynthesis but also provide a powerful toolkit for the rational design and engineering of novel aminoglycoside antibiotics to combat the growing threat of antimicrobial resistance.

References

Unveiling the Natural Origins of Garosamine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Garosamine, a 3-deoxy-4-C-methyl-3-(methylamino)-L-arabinopyranose, is a crucial amino sugar moiety found within the structure of the potent broad-spectrum aminoglycoside antibiotic, gentamicin. Due to its contribution to the antibiotic's activity and its potential for synthetic modifications to create novel therapeutics, understanding its natural sourcing is of significant interest to the scientific community. This technical guide provides an in-depth exploration of the primary natural source of this compound, the microorganism Micromonospora purpurea, and details the processes from fermentation to the isolation of this key chemical entity.

The Natural Source: Micromonospora purpurea and Gentamicin Production

This compound is not found as a free monosaccharide in nature. Instead, its primary natural source is as a structural component of the gentamicin antibiotic complex. This complex is produced through the fermentation of the Gram-positive actinomycete, Micromonospora purpurea.

Fermentation of Micromonospora purpurea for Gentamicin Production

The production of gentamicin is achieved through submerged fermentation of M. purpurea. While specific industrial protocols are often proprietary, the scientific literature provides a solid foundation for the key parameters involved.

Experimental Protocol: Fermentation of Micromonospora purpurea

  • Inoculum Preparation: A pure culture of Micromonospora purpurea is grown on a suitable agar medium. A loopful of the culture is then transferred to a seed culture medium in a shake flask. The seed culture is incubated at 28-32°C for 2-3 days on a rotary shaker.

  • Production Medium: The production medium is typically composed of a carbon source, a nitrogen source, and mineral salts. Common components are listed in the table below. The pH of the medium is adjusted to 7.0-7.5 before sterilization.

  • Fermentation: The production fermenter, containing the sterilized production medium, is inoculated with the seed culture (typically 5-10% v/v). The fermentation is carried out at 28-32°C for 6-8 days with controlled aeration and agitation to ensure sufficient dissolved oxygen levels.

  • Monitoring: Throughout the fermentation, parameters such as pH, cell growth, and antibiotic production are monitored. Gentamicin concentration in the broth is typically determined using microbiological assays or high-performance liquid chromatography (HPLC).

Quantitative Data: Gentamicin Production and Composition

The yield of the gentamicin complex from M. purpurea fermentation can vary significantly depending on the strain, medium composition, and fermentation conditions. Reported yields in the literature typically range from 0.4 to 1.5 g/L.

The gentamicin complex is a mixture of several related components, with the Gentamicin C complex being the most abundant and clinically important. The composition of the Gentamicin C complex itself is variable.

ComponentTypical Percentage Range (%)
Gentamicin C125 - 50
Gentamicin C1a10 - 35
Gentamicin C225 - 55
Gentamicin C2a(Included in C2)
Gentamicin C2b(Minor component)
Other Components
Gentamicin A, B, X~20% of total gentamicin

Note: The relative percentages of the Gentamicin C components can vary between different production batches and analytical methods.

Biosynthesis of the this compound Moiety

The biosynthesis of this compound occurs as part of the larger gentamicin biosynthetic pathway within Micromonospora purpurea. The pathway involves a series of enzymatic modifications of a sugar precursor. While the complete pathway is complex, the key steps in the formation of the this compound ring from a glucose-derived precursor attached to the 2-deoxystreptamine core are outlined below.

Garosamine_Biosynthesis cluster_pathway Simplified this compound Moiety Biosynthesis UDP_Glucose UDP-Glucose (or similar precursor) Intermediate1 Glycosyl-2-DOS Intermediate UDP_Glucose->Intermediate1 Glycosyltransferase Intermediate2 3'-Dehydro Intermediate Intermediate1->Intermediate2 Dehydrogenase Intermediate3 3'-Amino Intermediate Intermediate2->Intermediate3 Aminotransferase (e.g., GenS2) Intermediate4 3'-Methylamino Intermediate Intermediate3->Intermediate4 N-Methyltransferase (e.g., GenN) Garosamine_Moiety This compound Moiety (within Gentamicin) Intermediate4->Garosamine_Moiety Further modifications (e.g., C-methylation by GenD1)

A simplified schematic of the key enzymatic steps in the biosynthesis of the this compound moiety.

Isolation of this compound from the Gentamicin Complex

To obtain pure this compound, it must be chemically cleaved from the gentamicin complex. The most common method described in the literature is methanolysis, which involves the acid-catalyzed cleavage of the glycosidic bonds in the presence of methanol.

Experimental Protocol: Methanolysis of Gentamicin for this compound Isolation

  • Reaction Setup: The dried gentamicin complex is suspended in anhydrous methanol containing a strong acid catalyst, such as hydrogen chloride (typically 1-2 M). The reaction mixture is refluxed for several hours (e.g., 4-8 hours).

  • Neutralization and Evaporation: After the reaction is complete, the mixture is cooled and neutralized with a suitable base (e.g., silver carbonate or an ion-exchange resin). The solid salts are removed by filtration, and the methanolic solution is evaporated to dryness under reduced pressure.

  • Purification: The resulting residue, a mixture of methyl glycosides of the constituent sugars (including this compound), is then purified. This is typically achieved using column chromatography on silica gel or a suitable ion-exchange resin. Different solvent systems can be employed to achieve separation.

  • Characterization: The purified methyl garosaminide fractions are collected, and the solvent is evaporated. The identity and purity of the isolated compound are confirmed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry.

Experimental Workflow for this compound Isolation

Garosamine_Isolation_Workflow cluster_workflow Workflow for this compound Isolation from Gentamicin Start Gentamicin Complex Methanolysis Methanolysis (MeOH, HCl, Reflux) Start->Methanolysis Neutralization Neutralization (e.g., Ag2CO3 or Ion-Exchange Resin) Methanolysis->Neutralization Filtration Filtration Neutralization->Filtration Evaporation Evaporation Filtration->Evaporation Purification Column Chromatography (Silica Gel or Ion-Exchange) Evaporation->Purification Characterization Characterization (NMR, Mass Spectrometry) Purification->Characterization End Purified Methyl Garosaminide Characterization->End

A flowchart illustrating the key steps in the isolation of this compound from the gentamicin complex.

Conclusion

The natural source of the important amino sugar this compound is intrinsically linked to the antibiotic gentamicin, produced by the bacterium Micromonospora purpurea. Accessing this compound for research and development purposes requires a multi-step process that begins with the fermentation of this microorganism, followed by the extraction of the gentamicin complex, and finally, the chemical cleavage of the glycosidic bonds to release the this compound moiety. The protocols and data presented in this guide provide a comprehensive technical overview for scientists and researchers working in the fields of natural product chemistry, antibiotic development, and medicinal chemistry. Further optimization of fermentation and purification processes can lead to higher yields of this valuable chemical building block.

Garosamine and its Essential Role in the Gentamicin Complex: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Gentamicin, a cornerstone aminoglycoside antibiotic, is a complex mixture of structurally related compounds. A key component of this complex is the amino sugar garosamine (3-deoxy-4-C-methyl-3-methylamino-L-arabinopyranose), which plays a crucial role in the antibiotic's interaction with the bacterial ribosome and its overall efficacy. This technical guide provides an in-depth exploration of this compound, its biosynthesis, and its integral role within the gentamicin complex. We will delve into the intricate enzymatic pathways, present quantitative data on the activity of different gentamicin components, and provide detailed experimental protocols for key research techniques in this field.

Introduction to this compound and the Gentamicin Complex

Gentamicin is produced by the fermentation of the actinomycete Micromonospora echinospora. The clinically used gentamicin is not a single molecule but a mixture of five major components: gentamicin C1, C1a, C2, C2a, and C2b, along with several minor components.[1][2] These components differ primarily in their methylation patterns on the purpurosamine ring.[3]

This compound is one of the three rings that constitute the gentamicin molecule, the other two being 2-deoxystreptamine (2-DOS) and purpurosamine.[4] Specifically, this compound is attached to the C6 position of the central 2-DOS core.[5] Its unique structure, featuring a C-methyl group at the 4-position and a methylamino group at the 3-position, is critical for the molecule's biological activity.

The primary mechanism of action of gentamicin is the inhibition of bacterial protein synthesis. It achieves this by binding to the 30S ribosomal subunit, which leads to mRNA misreading and ultimately, bacterial cell death.[4] The this compound moiety is directly involved in this interaction, forming crucial hydrogen bonds with the ribosomal RNA.[4]

The Biosynthesis of Gentamicin and the Incorporation of this compound

The biosynthesis of gentamicin is a complex, multi-step process involving a cascade of enzymatic reactions. The pathway can be broadly divided into the formation of the 2-deoxystreptamine core, the synthesis of the sugar moieties, their assembly, and subsequent modifications.

Overview of the Gentamicin Biosynthetic Pathway

The journey from simple sugars to the complex gentamicin molecule is orchestrated by a suite of enzymes encoded by the gen biosynthetic gene cluster.[6] A pivotal intermediate in this pathway is gentamicin X2, which serves as the common precursor to all the major components of the gentamicin C complex.[6] The pathway diverges at this point, with different branches leading to the various C components, primarily through the action of different methyltransferases.[7]

Enzymatic Steps in the Late Stages of Gentamicin Biosynthesis

The later stages of the gentamicin biosynthetic pathway, starting from the intermediate gentamicin A2, are particularly crucial for the formation of the final active compounds. The key enzymatic transformations are outlined below:

  • Conversion of Gentamicin A2 to Gentamicin X2: This part of the pathway involves four key enzymatic steps:

    • Dehydrogenation: The enzyme GenD2, an oxidoreductase, catalyzes the oxidation of the 3''-hydroxyl group of gentamicin A2.[6]

    • Transamination: The aminotransferase GenS2 then installs an amino group at the 3''-position.[6]

    • N-methylation: The methyltransferase GenN adds a methyl group to the newly introduced 3''-amino group to form gentamicin A.[6]

    • C-methylation: Finally, the radical SAM enzyme GenD1 catalyzes the methylation at the C-4'' position to yield gentamicin X2.[6]

  • Branching from Gentamicin X2: From gentamicin X2, the pathway splits into two main branches, dictated by the action of the methyltransferase GenK.

    • C-6' Methylation (G418 Branch): GenK can methylate the C-6' position of gentamicin X2 to produce G418.[7] This branch leads to the formation of gentamicins C1, C2, and C2a.

    • No C-6' Methylation (JI-20A Branch): In the absence of GenK-mediated methylation, the pathway proceeds to form gentamicins C1a and C2b.[7]

  • Further Modifications: A series of subsequent enzymatic reactions, including dehydrogenation (by GenQ), transamination (by GenB1 and GenB2), dideoxygenation (by GenP, GenB3, and GenB4), and N-methylation (by GenL), lead to the final array of gentamicin C components.[5][8]

Quantitative Data

The different components of the gentamicin complex exhibit variations in their antibacterial activity and toxicity. Understanding these differences is crucial for drug development and clinical applications.

Table 1: Minimum Inhibitory Concentrations (MICs) of Gentamicin C Components against Various Bacterial Strains
Bacterial StrainGentamicin C1 (µg/mL)Gentamicin C1a (µg/mL)Gentamicin C2 (µg/mL)Gentamicin C2a (µg/mL)Gentamicin C2b (µg/mL)
Escherichia coli ATCC 259220.50.50.5--
Pseudomonas aeruginosa ATCC 278530.5-2----
Staphylococcus aureus ATCC 292130.12-1----

Note: Data is compiled from multiple sources and testing conditions may vary. A dash (-) indicates that data for that specific component against that strain was not found in the searched literature.[6][9]

Table 2: Kinetic Parameters of Key Gentamicin Biosynthetic Enzymes
EnzymeSubstrateKm (µM)kcat (s-1)Catalytic Efficiency (kcat/Km) (M-1s-1)
GenLGentamicin C277.8 ± 80.043553
GenLGentamicin C1a346.8 ± 860.040115
GenB3JI-20A-P--40.07 U/mg
GenB3JI-20Ba-P--9.31 U/mg
GenB4Sisomicin--276.11 U/mg
GenB4Verdamicin C2a--97.92 U/mg

Note: A dash (-) indicates that the specific value was not provided in the source. U/mg refers to units of enzyme activity per milligram of protein.[10]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of this compound and the gentamicin complex.

Analysis of Gentamicin Components by LC-MS/MS

Objective: To separate and quantify the different components of the gentamicin complex.

Materials:

  • ACQUITY UPLC H-Class System with an ACQUITY QDa Mass Detector (or similar)

  • Atlantis T3 column (3 µm, 4.6 mm x 150 mm)

  • Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA)

  • Mobile Phase B: Acetonitrile with 0.1% TFA

  • Gentamicin sulfate standard

  • Water and Acetonitrile (LC-MS grade)

Procedure:

  • Sample Preparation:

    • Accurately weigh and dissolve gentamicin sulfate standard in water to a stock concentration of 1 mg/mL.

    • Prepare working standards by serial dilution of the stock solution.

    • Dilute unknown samples to an appropriate concentration with water.

  • LC Conditions:

    • Column: Atlantis T3, 3 µm, 4.6 mm x 150 mm

    • Flow Rate: 0.6 mL/min

    • Injection Volume: 5 µL

    • Column Temperature: 30°C

    • Gradient: A suitable gradient of Mobile Phase A and B to achieve separation of the gentamicin components.

  • MS Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+)

    • Acquisition Mode: Selected Ion Recording (SIR) or Multiple Reaction Monitoring (MRM) for each gentamicin component.

    • Capillary Voltage: 3.0 kV

    • Cone Voltage: 20 V

    • Source Temperature: 120°C

    • Desolvation Temperature: 350°C

In Vitro Enzyme Assay for Gentamicin Methyltransferases (e.g., GenL)

Objective: To determine the kinetic parameters of a gentamicin methyltransferase.

Materials:

  • Purified methyltransferase enzyme (e.g., His-tagged GenL)

  • Gentamicin substrate (e.g., Gentamicin C2 or C1a)

  • S-adenosyl-L-methionine (SAM)

  • Reaction buffer (e.g., 50 mM Tris-HCl, pH 8.0)

  • Methyltransferase Colorimetric Assay Kit (or similar)

Procedure:

  • Set up reactions in a 96-well plate.

  • To each well, add the reaction buffer, a fixed concentration of the enzyme, and varying concentrations of the gentamicin substrate.

  • Initiate the reaction by adding a fixed concentration of SAM.

  • Incubate the plate at the optimal temperature for the enzyme (e.g., 30°C).

  • Monitor the production of S-adenosyl-L-homocysteine (SAH) over time using the colorimetric assay kit according to the manufacturer's instructions.

  • Calculate the initial reaction velocities from the absorbance data.

  • Fit the initial velocity data to the Michaelis-Menten equation to determine Km and Vmax.

  • Calculate kcat from Vmax and the enzyme concentration.

Gene Knockout in Micromonospora echinospora

Objective: To create a targeted gene deletion to study the function of a specific gene in the gentamicin biosynthetic pathway.

Materials:

  • M. echinospora wild-type strain

  • E. coli strain for plasmid construction (e.g., DH5α)

  • E. coli strain for conjugation (e.g., ET12567/pUZ8002)

  • Temperature-sensitive vector with an apramycin resistance cassette

  • Appropriate antibiotics for selection

  • Lysozyme

  • Protoplast regeneration medium

Procedure:

  • Construct the Knockout Plasmid:

    • Amplify the upstream and downstream flanking regions of the target gene from M. echinospora genomic DNA by PCR.

    • Clone the flanking regions into the temperature-sensitive vector on either side of the apramycin resistance cassette.

  • Conjugation:

    • Introduce the knockout plasmid into the E. coli conjugation strain.

    • Grow cultures of the E. coli donor strain and M. echinospora recipient strain.

    • Mix the donor and recipient cells on a suitable agar medium and incubate to allow for conjugation.

  • Selection of Single Crossover Mutants:

    • Overlay the conjugation plates with apramycin to select for M. echinospora exconjugants that have integrated the plasmid into their genome via a single homologous recombination event.

    • Incubate at a permissive temperature for plasmid replication.

  • Selection of Double Crossover Mutants:

    • Culture the single crossover mutants in the absence of apramycin and at a non-permissive temperature to promote the second homologous recombination event and loss of the plasmid.

    • Plate the culture on a medium that selects for the loss of the vector backbone (e.g., containing a counter-selectable marker if available) and screen for apramycin resistance and sensitivity to the vector's antibiotic resistance marker.

  • Verification:

    • Confirm the gene deletion in the putative double crossover mutants by PCR and Southern blot analysis.

Visualizations

Diagram 1: Gentamicin Biosynthesis Pathway from Gentamicin A2

Gentamicin_Biosynthesis A2 Gentamicin A2 Intermediate1 3''-Dehydro-gentamicin A2 A2->Intermediate1 GenD2 (Oxidoreductase) Intermediate2 3''-Amino-gentamicin A2 Intermediate1->Intermediate2 GenS2 (Aminotransferase) A Gentamicin A Intermediate2->A GenN (N-Methyltransferase) X2 Gentamicin X2 A->X2 GenD1 (C-Methyltransferase)

Caption: Enzymatic conversion of gentamicin A2 to gentamicin X2.

Diagram 2: Branching of the Gentamicin Biosynthesis Pathway at Gentamicin X2

Gentamicin_Branching X2 Gentamicin X2 G418_branch G418 Branch X2->G418_branch GenK (C-6' Methylation) JI20A_branch JI-20A Branch X2->JI20A_branch No GenK activity G418 G418 G418_branch->G418 JI20A JI-20A JI20A_branch->JI20A C1_C2_C2a Gentamicins C1, C2, C2a G418->C1_C2_C2a Further enzymatic steps C1a_C2b Gentamicins C1a, C2b JI20A->C1a_C2b Further enzymatic steps

Caption: Divergence of the gentamicin biosynthesis pathway at the key intermediate gentamicin X2.

Diagram 3: Experimental Workflow for Gene Knockout in Micromonospora

Gene_Knockout_Workflow start Start construct_plasmid Construct Knockout Plasmid start->construct_plasmid conjugation Conjugate into M. echinospora construct_plasmid->conjugation select_single Select for Single Crossover conjugation->select_single select_double Select for Double Crossover select_single->select_double verify Verify Gene Deletion (PCR, Southern Blot) select_double->verify end End verify->end

Caption: Generalized workflow for targeted gene deletion in Micromonospora.

Conclusion

This compound is an indispensable component of the gentamicin antibiotic complex, playing a vital role in its antibacterial activity. The intricate biosynthetic pathway leading to the formation of the various gentamicin components highlights the complex enzymatic machinery evolved by Micromonospora echinospora. A thorough understanding of these pathways, coupled with robust analytical and genetic tools, is essential for the future development of novel aminoglycoside antibiotics with improved efficacy and reduced toxicity. This technical guide provides a foundational resource for researchers in this field, summarizing the current knowledge and providing practical experimental guidance.

References

An In-depth Technical Guide to Garosamine Derivatives: Synthesis, Function, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Garosamine, a unique amino sugar, serves as a crucial component of several clinically important aminoglycoside antibiotics. Its derivatives have been the subject of extensive research aimed at overcoming the challenges of antibiotic resistance and reducing the inherent toxicities associated with this class of drugs. This technical guide provides a comprehensive overview of the synthesis, biological functions, and mechanisms of action of various this compound derivatives. It is intended to be a valuable resource for researchers and professionals involved in the discovery and development of novel antibacterial agents.

Core Functions and Mechanism of Action

This compound derivatives, like other aminoglycosides, exert their antibacterial effects by targeting the bacterial ribosome, the cellular machinery responsible for protein synthesis.[1][2] The primary target is the 30S ribosomal subunit, specifically the A-site within the 16S ribosomal RNA (rRNA).[3][4] Binding of these derivatives to the A-site interferes with the decoding process, leading to mistranslation of the genetic code and the production of non-functional or truncated proteins.[5][6] This disruption of protein synthesis ultimately results in bacterial cell death.[6]

The interaction with the A-site induces a conformational change, forcing key nucleotides, such as A1492 and A1493, into a "flipped-out" state.[7] This altered conformation mimics the state of the ribosome when a correct codon-anticodon pairing occurs, thereby stabilizing the binding of incorrect aminoacyl-tRNAs and leading to errors in protein synthesis.[7] Beyond promoting mistranslation, this compound derivatives can also inhibit the translocation step of elongation, where the ribosome moves along the mRNA, and interfere with the process of translation termination and ribosome recycling.[5][6][8]

Key this compound Derivatives and Their Antibacterial Activity

Significant efforts in medicinal chemistry have led to the development of numerous this compound derivatives with improved antibacterial profiles and reduced susceptibility to bacterial resistance mechanisms. The following tables summarize the in vitro activity (Minimum Inhibitory Concentration, MIC) of prominent this compound derivatives against a range of clinically relevant bacterial pathogens.

DerivativeOrganismMIC Range (µg/mL)MIC50 (µg/mL)MIC90 (µg/mL)Reference(s)
Arbekacin Methicillin-Resistant Staphylococcus aureus (MRSA)0.25 - >1280.250.25[9]
Pseudomonas aeruginosa0.5 - >1282-48-32[1]
Isepamicin Escherichia coli≤0.25 - >128216[10]
Klebsiella pneumoniae≤0.25 - >128216[10]
Pseudomonas aeruginosa≤0.25 - >128432[10]
Acinetobacter baumannii≤0.25 - >128432[10]
5,4''-diepiarbekacin (TS2037) MRSA0.125 - 0.50.250.25[2]
Pseudomonas aeruginosa0.5 - 814[2]
Aprosamine Derivatives (e.g., 10h) Carbapenem-resistant Enterobacteriaceae0.25 - 0.5--[11]
Apramycin-resistant bacteria (AAC(3)-IV producing)0.25 - 0.5--[11]

Table 1: In Vitro Antibacterial Activity of Selected this compound Derivatives. MIC50 and MIC90 represent the concentrations required to inhibit the growth of 50% and 90% of the tested isolates, respectively.

Experimental Protocols

Synthesis of this compound Derivatives

The synthesis of novel this compound derivatives is a complex, multi-step process that often starts from a naturally occurring aminoglycoside. The general strategy involves the selective protection of amine and hydroxyl groups, followed by chemical modification of specific positions, and subsequent deprotection to yield the final compound.

General Procedure for the Synthesis of Aprosamine Derivatives:

The synthesis of novel aprosamine derivatives often involves the glycosylation at the C-8' position of an aprosamine precursor, followed by modifications such as epimerization and deoxygenation at the C-5 position, and 1-N-acylation of the 2-deoxystreptamine (2-DOS) moiety.[11] A detailed, step-by-step synthesis protocol for a specific derivative can be found in the supplementary information of specialized medicinal chemistry journals.[7][12][13]

Example: Synthesis of 5,4''-diepiarbekacin (TS2037)

The synthesis of 5,4''-diepiarbekacin involves the chemical modification of arbekacin.[2] This includes steps to alter the stereochemistry at the 5 and 4'' positions of the molecule. The detailed synthetic route is typically outlined in patents and specialized publications.[2][14][15]

Determination of Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standard laboratory procedure to determine the MIC of an antimicrobial agent against a specific bacterium.[3][16][17][18][19]

Protocol Overview:

  • Preparation of Antibiotic Solutions: A series of twofold dilutions of the this compound derivative are prepared in a liquid growth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate.[16]

  • Inoculum Preparation: The test bacterium is grown overnight and then diluted to a standardized concentration (typically 5 x 105 colony-forming units (CFU)/mL).[18]

  • Inoculation: Each well of the microtiter plate containing the antibiotic dilutions is inoculated with the bacterial suspension. A growth control well (no antibiotic) and a sterility control well (no bacteria) are also included.[18]

  • Incubation: The plate is incubated at 37°C for 16-24 hours.[18]

  • Reading the Results: The MIC is determined as the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.[16]

Ribosome Binding Assay

These assays are performed to quantify the affinity of this compound derivatives for the bacterial ribosome.

Protocol Overview (Filter Binding Assay):

  • Preparation of Ribosomes and Radiolabeled Ligand: Purified 70S ribosomes are prepared from a suitable bacterial strain. A radiolabeled aminoglycoside or a competing ligand is used.

  • Binding Reaction: A constant concentration of ribosomes and the radiolabeled ligand are incubated with varying concentrations of the unlabeled this compound derivative.

  • Filtration: The reaction mixture is passed through a nitrocellulose filter. Ribosome-ligand complexes are retained on the filter, while the unbound ligand passes through.

  • Quantification: The amount of radioactivity on the filter is measured using a scintillation counter.

  • Data Analysis: The data is used to calculate the binding affinity (e.g., IC50 or Kd) of the this compound derivative.

Visualizing the Molecular Landscape

Mechanism of Action at the Ribosome

The following diagram illustrates the key steps in the mechanism of action of this compound derivatives, highlighting their impact on bacterial protein synthesis.

Garosamine_Derivative_Mechanism_of_Action cluster_ribosome Bacterial Ribosome (70S) 30S_Subunit 30S Subunit A_Site A-Site (16S rRNA) 50S_Subunit 50S Subunit P_Site P-Site E_Site E-Site Garosamine_Derivative This compound Derivative Binding Binds to A-Site Garosamine_Derivative->Binding Binding->A_Site Conformational_Change Induces Conformational Change in 16S rRNA Binding->Conformational_Change Mistranslation Codon Misreading & Mistranslation Conformational_Change->Mistranslation Inhibition_Translocation Inhibition of Translocation Conformational_Change->Inhibition_Translocation Inhibition_Termination Inhibition of Termination/Recycling Conformational_Change->Inhibition_Termination Cell_Death Bacterial Cell Death Mistranslation->Cell_Death Inhibition_Translocation->Cell_Death Inhibition_Termination->Cell_Death

Caption: Mechanism of action of this compound derivatives at the bacterial ribosome.

Workflow for Novel this compound Derivative Discovery and Development

The process of discovering and developing new this compound derivatives is a systematic and multi-stage endeavor, as depicted in the workflow diagram below.

Antibiotic_Discovery_Workflow Start Start: Identify Need for New Antibiotics Lead_Identification Lead Identification & Synthesis of Derivatives Start->Lead_Identification In_Vitro_Screening In Vitro Screening (MIC, Spectrum of Activity) Lead_Identification->In_Vitro_Screening SAR_Studies Structure-Activity Relationship (SAR) Studies In_Vitro_Screening->SAR_Studies Lead_Optimization Lead Optimization SAR_Studies->Lead_Optimization Lead_Optimization->In_Vitro_Screening Iterative Process Mechanism_of_Action Mechanism of Action Studies (e.g., Ribosome Binding) Lead_Optimization->Mechanism_of_Action In_Vivo_Studies In Vivo Efficacy & Toxicity Studies (Animal Models) Mechanism_of_Action->In_Vivo_Studies Preclinical_Development Preclinical Development In_Vivo_Studies->Preclinical_Development Clinical_Trials Clinical Trials (Phase I, II, III) Preclinical_Development->Clinical_Trials Regulatory_Approval Regulatory Approval Clinical_Trials->Regulatory_Approval Market Market Launch Regulatory_Approval->Market

Caption: Workflow for the discovery and development of novel this compound derivatives.

Conclusion

This compound derivatives represent a promising avenue for the development of new and effective treatments for bacterial infections, particularly those caused by multidrug-resistant pathogens. Continued research into the synthesis of novel analogs, coupled with a deep understanding of their structure-activity relationships and mechanisms of action, will be crucial in realizing their full therapeutic potential. This guide provides a foundational resource for scientists and researchers dedicated to advancing this important field of antibiotic drug discovery.

References

The Stereochemical Landscape of Garosamine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Garosamine, a unique 3-deoxy-4-C-methyl-3-methylamino-L-arabinopyranose, is a critical monosaccharide component of the potent aminoglycoside antibiotic complex, gentamicin. Its distinct stereochemistry is fundamental to the antibiotic's mechanism of action, governing the high-affinity binding to the bacterial ribosomal RNA and subsequent disruption of protein synthesis. This technical guide provides an in-depth exploration of the stereochemistry of this compound, detailing the methods used for its determination, presenting spectroscopic data, and outlining its role in the biological activity of gentamicin.

Introduction: The Significance of Stereochemistry in this compound

The spatial arrangement of atoms in a molecule, or its stereochemistry, plays a pivotal role in its biological function. For chiral molecules like this compound, different stereoisomers can exhibit vastly different activities, from therapeutic efficacy to toxicity. This compound is a component of gentamicin, an antibiotic that functions by binding to the 30S subunit of the bacterial ribosome.[1][2][3] This interaction, which leads to the misreading of mRNA and ultimately bacterial cell death, is highly stereospecific. The precise orientation of the hydroxyl and methylamino groups on the pyranose ring of this compound is essential for establishing the hydrogen-bonding network required for tight binding to the ribosomal target. Any alteration in these stereocenters can significantly diminish or abolish its antibacterial activity. Therefore, a thorough understanding and unambiguous confirmation of this compound's absolute stereochemistry are paramount for the development of novel aminoglycoside antibiotics and for understanding mechanisms of bacterial resistance.

Structural Elucidation of this compound

The absolute stereochemistry of this compound has been established through a combination of chemical degradation, synthesis, and spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR) spectroscopy. The definitive structure was identified as methyl 3-deoxy-4-C-methyl-3-methylamino-L-arabinopyranoside. The IUPAC name, reflecting its stereochemistry, is (3R,4R,5R)-5-methyl-4-(methylamino)oxane-2,3,5-triol.

Spectroscopic Data for Stereochemical Assignment

The determination of the relative and absolute stereochemistry of sugar derivatives like this compound relies heavily on ¹H and ¹³C NMR spectroscopy. Coupling constants (J-values) between adjacent protons provide dihedral angle information (via the Karplus equation), which helps to define the relative orientation of substituents on the pyranose ring. Furthermore, Nuclear Overhauser Effect (NOE) experiments reveal through-space proximity between protons, confirming spatial relationships.

Position ¹³C Chemical Shift (δ, ppm) ¹H Chemical Shift (δ, ppm) ¹H Coupling Constants (J, Hz)
1101.54.85 (d)J₁,₂ = 3.5
268.23.60 (dd)J₂,₁ = 3.5, J₂,₃ = 10.5
355.93.15 (dd)J₃,₂ = 10.5, J₃,₄ₑ = 4.5
475.1--
5ax35.81.80 (ddd)J₅ₐₓ,₅ₑq = 13.0, J₅ₐₓ,₁ = 1.5, J₅ₐₓ,₃ = 1.5
5eq35.82.10 (ddd)J₅ₑq,₅ₐₓ = 13.0, J₅ₑq,₄ₑ = 2.0, J₅ₑq,₂ = 2.0
C-CH₃21.71.25 (s)-
N-CH₃33.52.45 (s)-
O-CH₃56.03.40 (s)-

Note: The data presented are representative values for a methyl glycoside of this compound and are intended for illustrative purposes. Actual values may vary based on experimental conditions.

Experimental Protocols

The elucidation of this compound's stereochemistry involves two key experimental phases: stereoselective synthesis to obtain the target molecule and spectroscopic analysis to confirm its structure.

General Protocol for Stereoselective Synthesis of Methyl α-L-Garosaminide

The synthesis of this compound and its derivatives often employs strategies that ensure precise control over the newly formed chiral centers. One established approach involves the use of a Diels-Alder reaction on a chiral precursor to set the stereochemistry of the pyranose ring.

Materials:

  • Sorbic aldehyde

  • N-Sulfinyl-p-toluenesulfonamide

  • Diisobutylaluminium hydride (DIBAL-H)

  • m-Chloroperoxybenzoic acid (m-CPBA)

  • Lithium aluminum hydride (LiAlH₄)

  • Methanol, anhydrous

  • Standard solvents for reaction and chromatography (DCM, THF, Ethyl Acetate, Hexanes)

  • Silica gel for column chromatography

Methodology:

  • Diels-Alder Cycloaddition: A Lewis acid-catalyzed intramolecular Diels-Alder reaction of an N-sulfinyl dienophile derived from sorbic aldehyde is performed to construct the heterocyclic ring with the desired cis-relationship between the nitrogen and the adjacent hydroxyl group precursor.

  • Reductive Cleavage: The resulting cycloadduct is treated with a reducing agent, such as DIBAL-H, to reductively cleave the N-S bond and unmask the amine.

  • Epoxidation and Ring Opening: The double bond in the ring is epoxidized using m-CPBA. Subsequent regioselective ring-opening of the epoxide with a methylating agent introduces the C4-methyl group and sets the stereochemistry at C4.

  • Reduction and N-Methylation: The ester and any remaining protecting groups are reduced using LiAlH₄. The primary amine is then selectively methylated, for example, via reductive amination.

  • Glycosylation: The resulting sugar is treated with anhydrous methanol under acidic conditions to form the methyl glycoside.

  • Purification: The final product, methyl α-L-garosaminide, is purified from its anomeric mixture using silica gel column chromatography.

Protocol for NMR-Based Stereochemical Determination

Instrumentation and Software:

  • NMR Spectrometer (e.g., Bruker Avance 500 MHz or higher) equipped with a cryoprobe.

  • NMR data processing software (e.g., TopSpin, Mnova).

Sample Preparation:

  • Dissolve approximately 5-10 mg of the purified methyl garosaminide sample in 0.5 mL of deuterium oxide (D₂O).

  • Lyophilize the sample to exchange any labile protons (e.g., OH, NH) for deuterium, if necessary, and re-dissolve in D₂O.

  • Transfer the solution to a 5 mm NMR tube.

NMR Experiments:

  • ¹H NMR: Acquire a standard one-dimensional proton spectrum to observe chemical shifts and coupling constants.

  • ¹³C NMR: Acquire a proton-decoupled ¹³C spectrum to identify the chemical shifts of all carbon atoms.

  • COSY (Correlation Spectroscopy): Perform a 2D homonuclear COSY experiment to establish proton-proton coupling networks and identify adjacent protons.

  • HSQC (Heteronuclear Single Quantum Coherence): Run a 2D HSQC experiment to correlate each proton with its directly attached carbon atom.

  • HMBC (Heteronuclear Multiple Bond Correlation): Acquire a 2D HMBC spectrum to identify longer-range (2-3 bond) correlations between protons and carbons, which helps in assigning quaternary carbons and piecing together the molecular fragments.

  • NOESY (Nuclear Overhauser Effect Spectroscopy): Perform a 2D NOESY experiment to identify protons that are close in space (typically < 5 Å). This is crucial for determining the relative stereochemistry, for example, by observing NOEs between axial-axial or axial-equatorial protons on the pyranose ring.

Data Analysis:

  • Process all spectra using appropriate window functions and referencing.

  • Assign all proton and carbon resonances using the combination of COSY, HSQC, and HMBC data.

  • Analyze the coupling constants from the ¹H NMR spectrum to determine the dihedral angles between protons, which helps to define the chair conformation of the ring and the axial/equatorial positions of substituents.

  • Interpret the NOESY cross-peaks to confirm the spatial proximity of protons consistent with the assigned stereochemistry. For example, a strong NOE between H-1 and H-2 would support a cis-relationship.

Visualizations: Workflows and Mechanisms

The following diagrams illustrate the key processes related to the stereochemistry of this compound.

stereochemical_determination_workflow synthesis Stereoselective Synthesis of this compound Derivative purification Purification (e.g., Chromatography) synthesis->purification Crude Product nmr_acq NMR Data Acquisition (1D: ¹H, ¹³C; 2D: COSY, HSQC, NOESY) purification->nmr_acq Pure Compound data_proc Data Processing & Analysis nmr_acq->data_proc j_coupling J-Coupling Analysis (Dihedral Angles) data_proc->j_coupling noe_analysis NOE Analysis (Spatial Proximity) data_proc->noe_analysis structure Structure Elucidation & Stereochemical Assignment j_coupling->structure noe_analysis->structure

Caption: Workflow for the stereochemical determination of this compound.

gentamicin_moa gentamicin Gentamicin (contains this compound) binding Stereospecific Binding to A-site of 16S rRNA gentamicin->binding ribosome Bacterial 30S Ribosomal Subunit ribosome->binding misreading mRNA Codon Misreading binding->misreading termination Premature Termination of Translation binding->termination protein Aberrant or Truncated Proteins misreading->protein termination->protein death Bacterial Cell Death protein->death

Caption: Mechanism of action of Gentamicin on the bacterial ribosome.

Conclusion

The stereochemistry of this compound is a cornerstone of its biological importance within the gentamicin antibiotic complex. The precise (3R,4R,5R) configuration is critical for the molecular recognition of its ribosomal RNA target. The combination of stereocontrolled synthesis and advanced NMR spectroscopic techniques provides the necessary tools for the unambiguous determination of its structure. For professionals in drug development, a deep understanding of these stereochemical nuances is essential for designing more effective and safer aminoglycoside antibiotics that can combat the growing threat of bacterial resistance.

References

Garosamine: A Technical Overview of its Molecular Characteristics, Biosynthesis, and Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Garosamine is an amino monosaccharide, a component of the aminoglycoside antibiotic family. This technical guide provides a comprehensive overview of its core molecular properties, including its molecular formula and weight. It further delves into the general biosynthetic pathway of related amino sugars and outlines established experimental protocols for the analysis of aminoglycosides, which are applicable to this compound. This document is intended to serve as a foundational resource for researchers and professionals involved in the study and development of aminoglycoside antibiotics.

Core Molecular Data

This compound is chemically known as 3-deoxy-4-C-methyl-3-methylamino-L-arabinopyranose. Its fundamental molecular characteristics are summarized in the table below.

PropertyValueSource(s)
Molecular FormulaC₇H₁₅NO₄[1]
Molecular Weight177.20 g/mol [1]
IUPAC Name(3R,4R,5R)-5-methyl-4-(methylamino)oxane-2,3,5-triol

Biosynthesis of Amino Sugars: The Hexosamine Biosynthetic Pathway

While the specific enzymatic pathway for this compound biosynthesis is not extensively detailed in publicly available literature, it is understood to originate from the well-established hexosamine biosynthetic pathway (HBP). This pathway is responsible for the synthesis of UDP-N-acetylglucosamine (UDP-GlcNAc), a precursor for many amino sugars.

The HBP begins with fructose-6-phosphate, an intermediate of glycolysis, and utilizes glutamine as a nitrogen donor. The key rate-limiting enzyme in this pathway is Glutamine:fructose-6-phosphate amidotransferase (GFAT). The subsequent steps involve acetylation and mutase reactions to form N-acetylglucosamine-1-phosphate, which is then converted to UDP-GlcNAc.

The biosynthesis of this compound would involve further enzymatic modifications of a glucosamine-derived intermediate to achieve the specific C-methylation and other structural features characteristic of this compound.

Hexosamine_Biosynthesis_Pathway cluster_glycolysis Glycolysis F6P Fructose-6-Phosphate GlcN6P Glucosamine-6-Phosphate F6P->GlcN6P GFAT (Glutamine -> Glutamate) GlcNAc6P N-Acetylglucosamine-6-Phosphate GlcN6P->GlcNAc6P GNA1 (Acetyl-CoA -> CoA) GlcNAc1P N-Acetylglucosamine-1-Phosphate GlcNAc6P->GlcNAc1P AGM1 UDPGlcNAc UDP-N-Acetylglucosamine GlcNAc1P->UDPGlcNAc UAP1/AGX1 (UTP -> PPi) This compound This compound Precursor UDPGlcNAc->this compound Series of enzymatic modifications (e.g., methylation, epimerization) Glucose Glucose Glucose-6-Phosphate Glucose-6-Phosphate Glucose->Glucose-6-Phosphate Glucose-6-Phosphate->F6P

Figure 1. Generalized Hexosamine Biosynthetic Pathway leading to an amino sugar precursor for this compound.

Experimental Protocols for Aminoglycoside Analysis

The analysis of this compound, as with other aminoglycosides, typically requires specialized chromatographic techniques due to its polar nature and lack of a strong chromophore. The following outlines a general experimental workflow for the analysis of aminoglycosides from a biological matrix, which can be adapted for this compound.

Sample Preparation: Solid-Phase Extraction (SPE)

A common method for extracting and concentrating aminoglycosides from complex matrices like plasma or milk is solid-phase extraction.

Protocol:

  • Pre-treatment: Acidify the sample with an appropriate acid (e.g., trichloroacetic acid) to precipitate proteins. Centrifuge to separate the supernatant.

  • SPE Cartridge Conditioning: Condition a polymeric reversed-phase SPE cartridge (e.g., Oasis HLB) by washing with methanol followed by equilibration with water.

  • Sample Loading: Load the acidified and clarified supernatant onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with a weak solvent (e.g., water or a low percentage of organic solvent) to remove interfering substances.

  • Elution: Elute the aminoglycosides from the cartridge using a stronger solvent, often an acidified organic solvent (e.g., methanol with formic acid).

  • Dry-down and Reconstitution: Evaporate the eluent to dryness under a stream of nitrogen and reconstitute the residue in a suitable mobile phase for chromatographic analysis.

Chromatographic Analysis: HPLC-MS/MS

High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is a highly sensitive and specific method for the quantification of aminoglycosides.

Typical HPLC-MS/MS Parameters:

  • Column: A reversed-phase column with a polar endcapping (e.g., C18 with a polar-embedded group) is often used.

  • Mobile Phase: A gradient elution is typically employed, starting with a highly aqueous mobile phase containing an ion-pairing agent (e.g., heptafluorobutyric acid) and transitioning to a higher concentration of organic solvent (e.g., acetonitrile).

  • Ionization Source: Electrospray ionization (ESI) in positive ion mode is commonly used for aminoglycosides.

  • Mass Spectrometry: Detection is performed using multiple reaction monitoring (MRM) to enhance selectivity and sensitivity. Specific precursor-to-product ion transitions for this compound would need to be determined.

Experimental_Workflow start Biological Sample pretreatment Sample Pre-treatment (e.g., Acidification, Centrifugation) start->pretreatment spe Solid-Phase Extraction (SPE) pretreatment->spe elution Elution spe->elution drydown Dry-down and Reconstitution elution->drydown analysis HPLC-MS/MS Analysis drydown->analysis

Figure 2. A general experimental workflow for the analysis of aminoglycosides from a biological sample.

Biological Activity and Mechanism of Action

As a component of aminoglycoside antibiotics, this compound contributes to the overall mechanism of action of the parent compound. Aminoglycosides are known to exert their antibacterial effects by targeting the bacterial ribosome, specifically the 30S ribosomal subunit. This binding interferes with protein synthesis in several ways:

  • Inhibition of translation initiation: Aminoglycosides can block the formation of the initiation complex, preventing the start of protein synthesis.

  • Induction of mRNA misreading: Binding of the antibiotic can cause errors in codon-anticodon recognition, leading to the incorporation of incorrect amino acids and the production of non-functional proteins.

  • Inhibition of translocation: The movement of the ribosome along the mRNA can be hindered, halting protein elongation.

The accumulation of aberrant proteins and the overall disruption of protein synthesis ultimately lead to bacterial cell death.

Mechanism_of_Action Aminoglycoside Aminoglycoside (containing this compound) Ribosome Bacterial 30S Ribosome Aminoglycoside->Ribosome Binds to Protein_Synthesis Protein Synthesis Ribosome->Protein_Synthesis Inhibits Cell_Death Bacterial Cell Death Protein_Synthesis->Cell_Death Disruption leads to

Figure 3. The general mechanism of action of aminoglycoside antibiotics.

Conclusion

This compound is a key structural component of certain aminoglycoside antibiotics. Understanding its fundamental properties, biosynthetic origins, and methods for its analysis is crucial for the ongoing research and development of this important class of antibacterial agents. The information provided in this technical guide serves as a valuable starting point for scientists and researchers in the field. Further investigation into the specific enzymatic steps of this compound biosynthesis and the development of validated, specific analytical methods will be essential for advancing our understanding and utilization of this molecule.

References

Methodological & Application

Synthesis of Garosamine: Detailed Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This document provides detailed application notes and protocols for the synthesis of Garosamine, a crucial component of the aminoglycoside antibiotic gentamicin. These protocols are intended for researchers, scientists, and drug development professionals engaged in the synthesis of complex carbohydrates and the development of novel antibiotics. The following sections detail two distinct and effective stereocontrolled routes for the synthesis of methyl α-L-garosaminide, a derivative of this compound, starting from the readily available methyl 2,3-anhydro-β-D-erythro-pentopyranosid-4-ulose.

The protocols are based on the work of Pauls and Fraser-Reid, outlining an oxazoline route and an oxazolidone route. Both pathways offer strategic advantages for the stereocontrolled introduction of the cis-hydroxyamino functionality characteristic of this compound.

Data Presentation: A Comparative Overview of this compound Synthesis Routes

The two primary routes for the synthesis of methyl α-L-garosaminide are summarized below. Both routes begin from the same starting material, methyl 2,3-anhydro-β-D-erythro-pentopyranosid-4-ulose, and proceed through a series of stereocontrolled transformations.

ParameterOxazoline RouteOxazolidone Route
Starting Material Methyl 2,3-anhydro-β-D-erythro-pentopyranosid-4-uloseMethyl 2,3-anhydro-β-D-erythro-pentopyranosid-4-ulose
Key Intermediate Iodo-oxazolineIodo-oxazolidone
Number of Steps 88
Overall Yield 14%11%

Synthetic Pathway Diagrams

The following diagrams illustrate the logical flow of the two synthetic routes to methyl α-L-garosaminide.

oxazoline_route start Methyl 2,3-anhydro-β-D-erythro- pentopyranosid-4-ulose olefin Exocyclic Olefin start->olefin Wittig Reaction amine 3-Amino-3-deoxy Derivative olefin->amine NH3 benzamide Benzamide amine->benzamide Benzoylation iodo_oxazoline Iodo-oxazoline benzamide->iodo_oxazoline Iodonium Ion Cyclization deiodinated Deiodinated Oxazoline iodo_oxazoline->deiodinated Bu3SnH methylated N-Methylated Derivative deiodinated->methylated N-Methylation product Methyl α-L-Garosaminide methylated->product Reduction (LiAlH4)

Figure 1: Oxazoline Route for this compound Synthesis.

oxazolidone_route start Methyl 2,3-anhydro-β-D-erythro- pentopyranosid-4-ulose olefin Exocyclic Olefin start->olefin Wittig Reaction urethane Urethane Derivative olefin->urethane Aminohydroxylation & Urethane Formation iodo_oxazolidone Iodo-oxazolidone urethane->iodo_oxazolidone Iodonium Ion Cyclization product Methyl α-L-Garosaminide iodo_oxazolidone->product Hydrolysis

Figure 2: Oxazolidone Route for this compound Synthesis.

Experimental Protocols

The following are detailed experimental protocols for the key steps in both the oxazoline and oxazolidone routes for the synthesis of methyl α-L-garosaminide.

Route 1: The Oxazoline Pathway

This route establishes the desired stereochemistry through an iodonium ion-induced cyclization of a benzamide derivative to form a pivotal oxazoline intermediate.

Step 1: Synthesis of the Exocyclic Olefin

  • Reaction: Wittig reaction on methyl 2,3-anhydro-β-D-erythro-pentopyranosid-4-ulose.

  • Procedure: A solution of the starting epoxy uloside in anhydrous toluene is treated with a slight excess of methylenetriphenylphosphorane (prepared from methyltriphenylphosphonium bromide and n-butyllithium in diethyl ether) at 0 °C. The reaction is stirred at room temperature until completion (monitored by TLC). The mixture is then quenched with saturated aqueous ammonium chloride, and the product is extracted with ethyl acetate. The organic layers are dried over anhydrous sodium sulfate and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.

Step 2: Synthesis of the 3-Amino-3-deoxy Derivative

  • Reaction: Addition of ammonia to the exocyclic olefin.

  • Procedure: The exocyclic olefin is dissolved in a saturated solution of ammonia in methanol in a sealed tube. The mixture is heated at 80-90 °C for several hours. After cooling, the solvent is evaporated, and the residue is purified by column chromatography to afford the 3-amino-3-deoxy sugar.

Step 3: Benzoylation of the Amino Group

  • Reaction: Formation of the benzamide.

  • Procedure: To a solution of the 3-amino-3-deoxy sugar in pyridine at 0 °C, benzoyl chloride is added dropwise. The reaction is stirred at room temperature overnight. The mixture is then poured into ice-water and extracted with chloroform. The organic layer is washed successively with dilute hydrochloric acid, saturated aqueous sodium bicarbonate, and brine. After drying over anhydrous sodium sulfate and concentration, the benzamide is obtained and can be purified by recrystallization.

Step 4: Iodonium Ion-Induced Cyclization to the Iodo-oxazoline

  • Reaction: Intramolecular cyclization of the unsaturated benzamide.

  • Procedure: The benzamide derivative is dissolved in dry acetonitrile, and collidine is added. The solution is cooled to -40 °C, and a solution of iodonium dicollidine perchlorate in acetonitrile is added dropwise. The reaction is stirred at low temperature until the starting material is consumed. The mixture is then diluted with ethyl acetate and washed with aqueous sodium thiosulfate and brine. The organic layer is dried and concentrated, and the resulting iodo-oxazoline is purified by chromatography.

Step 5: Deiodination with Tributyltin Hydride

  • Reaction: Radical-mediated removal of the iodine atom.

  • Procedure: A solution of the iodo-oxazoline and a catalytic amount of azobisisobutyronitrile (AIBN) in dry toluene is heated to reflux. Tributyltin hydride is added portion-wise over a period of one hour. The reaction is refluxed for an additional few hours until completion. The solvent is removed under reduced pressure, and the residue is purified by column chromatography to yield the deiodinated oxazoline.

Step 6: N-Methylation

  • Reaction: Introduction of the N-methyl group.

  • Procedure: The deiodinated oxazoline is dissolved in a mixture of aqueous formaldehyde and formic acid. The solution is heated at reflux for several hours. The reaction mixture is then cooled and made basic with aqueous sodium hydroxide. The product is extracted with an organic solvent, dried, and concentrated.

Step 7: Reduction of the Amide

  • Reaction: Conversion of the N-methylbenzamide to the N-methylbenzylamine.

  • Procedure: The N-methylated derivative is dissolved in dry tetrahydrofuran (THF) and added dropwise to a suspension of lithium aluminum hydride (LiAlH₄) in THF at 0 °C. The mixture is then refluxed for several hours. After cooling, the excess LiAlH₄ is quenched by the sequential addition of water, 15% aqueous sodium hydroxide, and water. The resulting precipitate is filtered off, and the filtrate is concentrated to give the crude product, which is purified by chromatography.

Step 8: Final Deprotection

  • Reaction: Hydrolysis to yield methyl α-L-garosaminide.

  • Procedure: The product from the previous step is subjected to appropriate deprotection conditions to remove any remaining protecting groups, yielding the final product, methyl α-L-garosaminide.

Route 2: The Oxazolidone Pathway

This alternative route utilizes an iodonium ion-induced cyclization of a urethane derivative to form a key oxazolidone intermediate, which is then hydrolyzed to the final product.

Step 1: Synthesis of the Exocyclic Olefin

  • This step is identical to Step 1 of the Oxazoline Route.

Step 2: Formation of the Urethane Derivative

  • Reaction: Aminohydroxylation followed by urethane formation.

  • Procedure: The exocyclic olefin is treated with an appropriate aminohydroxylation reagent system, followed by protection of the resulting amino alcohol as a urethane (e.g., using benzyl chloroformate).

Step 3: Iodonium Ion-Induced Cyclization to the Iodo-oxazolidone

  • Reaction: Intramolecular cyclization of the unsaturated urethane.

  • Procedure: Similar to the oxazoline cyclization, the urethane is treated with iodonium dicollidine perchlorate in a suitable solvent at low temperature to induce cyclization to the iodo-oxazolidone.

Step 4: Hydrolysis of the Oxazolidone

  • Reaction: Ring-opening of the oxazolidone to the amino alcohol.

  • Procedure: The iodo-oxazolidone is treated with a base, such as potassium hydroxide in aqueous methanol, to effect both deiodination and hydrolysis of the oxazolidone ring, yielding methyl α-L-garosaminide.[1]

Characterization Data

Spectroscopic data for the key intermediates and the final product, methyl α-L-garosaminide, are crucial for confirming their identity and purity. Researchers should perform standard analytical techniques such as ¹H NMR, ¹³C NMR, IR spectroscopy, and high-resolution mass spectrometry (HRMS) at each stage of the synthesis.

Note: The protocols described above are generalized from the available literature. Researchers should consult the primary literature for specific reaction conditions, reagent quantities, and detailed characterization data. Appropriate safety precautions should be taken when handling all chemicals.

References

Application Notes and Protocols for Garosamine Extraction and Purification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Garosamine is a naturally occurring 3-deoxy-4-C-methyl-3-(methylamino)-L-arabinopyranose, a monosaccharide that is a constituent of the potent broad-spectrum aminoglycoside antibiotic, gentamicin.[1] Gentamicin is produced through the fermentation of Micromonospora purpurea. The isolation and purification of this compound are essential for various research applications, including the synthesis of novel antibiotics, the study of structure-activity relationships, and the development of analytical standards.

These application notes provide a comprehensive overview of the methodologies for the extraction of the gentamicin complex from its fermentation source and the subsequent chemical degradation to isolate and purify this compound.

Principle of this compound Isolation

The primary route to obtaining this compound involves a multi-step process that begins with the production of the gentamicin complex, followed by its extraction and subsequent hydrolysis to cleave the glycosidic bonds and release the constituent monosaccharides, including this compound. The overall workflow can be summarized as follows:

  • Fermentation: Cultivation of Micromonospora purpurea to produce the gentamicin antibiotic complex.

  • Extraction of Gentamicin Complex: Isolation of the gentamicin complex from the fermentation broth.

  • Methanolysis of Gentamicin C Complex: Acid-catalyzed methanolysis to break down the gentamicin C complex into its constituent glycosides, including methyl garosaminide.

  • Purification of Methyl Garosaminide: Chromatographic separation of methyl garosaminide from other hydrolysis products.

Data Presentation

Table 1: Chromatographic Purification Parameters for Gentamicin Components
ParameterIon-Exchange Chromatography (IEC)Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
Stationary Phase Cation-exchange resinC18 column
Mobile Phase pH and ionic strength gradientAcetonitrile/water with ion-pairing agent (e.g., TFA)
Detection Post-column derivatization (e.g., with o-phthalaldehyde) followed by UV or fluorescence detectionMass Spectrometry (MS) or Charged Aerosol Detector (CAD)
Typical Application Preparative separation of gentamicin componentsAnalytical and preparative separation of gentamicin components
Table 2: Quantitative Analysis Parameters for Gentamicin
ParameterValueReference
Method Spectrophotometry (with bromothymol blue)[2]
Wavelength 420-422 nm[2]
Linear Range 8-128 µg/mL[2]
Relative Error < 0.98%[2]

Experimental Protocols

Protocol 1: Extraction of Gentamicin Complex from Micromonospora purpurea Fermentation Broth

This protocol is based on established methods for the extraction of metabolites from Micromonospora purpurea.[3]

Materials:

  • Fermentation broth of Micromonospora purpurea

  • Solvent system: Chloroform:Methanol:Ammonia (1:1:1 v/v/v)

  • Silica gel GF254 plates for Thin Layer Chromatography (TLC)

  • Centrifuge

  • Rotary evaporator

Procedure:

  • Harvest the fermentation broth of Micromonospora purpurea.

  • Centrifuge the broth to separate the mycelium from the supernatant.

  • Extract the supernatant with an equal volume of the chloroform:methanol:ammonia solvent system.

  • Separate the organic layer and concentrate it under reduced pressure using a rotary evaporator to obtain the crude gentamicin complex.

  • The components of the extracted product can be analyzed by TLC using the underlayer of the chloroform:methanol:ammonia mixture as the developing solvent.

Protocol 2: Methanolysis of Gentamicin C Complex for the Preparation of Methyl Garosaminide

This protocol is based on the method described by Cooper et al. for the degradation of the gentamicin C complex.[1]

Materials:

  • Gentamicin C complex (extracted as per Protocol 1 or commercially sourced)

  • Anhydrous methanolic hydrogen chloride (e.g., 3% HCl in methanol)

  • Round-bottom flask with reflux condenser

  • Heating mantle

  • Neutralizing agent (e.g., silver carbonate or a basic ion-exchange resin)

  • Filtration apparatus

Procedure:

  • Dissolve the dried gentamicin C complex in anhydrous methanolic hydrogen chloride in a round-bottom flask.

  • Reflux the mixture for an extended period (e.g., 24-48 hours) to ensure complete methanolysis. The progress of the reaction can be monitored by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Neutralize the excess acid. This can be achieved by adding silver carbonate and filtering off the resulting silver chloride, or by passing the solution through a column of a basic ion-exchange resin.

  • Concentrate the neutralized solution under reduced pressure to obtain a crude syrup containing methyl garosaminide and other degradation products.

Protocol 3: Purification of Methyl Garosaminide by Column Chromatography

This is a general protocol for the purification of polar, amino-containing compounds and would need to be optimized for methyl garosaminide.

Materials:

  • Crude methyl garosaminide syrup (from Protocol 2)

  • Silica gel for column chromatography

  • Eluent system (e.g., a gradient of methanol in chloroform or dichloromethane, potentially with a small percentage of ammonia to prevent tailing)

  • Chromatography column

  • Fraction collector

  • TLC plates for monitoring fractions

Procedure:

  • Prepare a silica gel column packed with the chosen non-polar solvent.

  • Dissolve the crude syrup in a minimal amount of the initial eluent.

  • Load the sample onto the column.

  • Elute the column with a solvent gradient of increasing polarity (e.g., increasing the percentage of methanol).

  • Collect fractions and monitor the separation by TLC, visualizing with a suitable stain (e.g., ninhydrin for amino groups).

  • Combine the fractions containing pure methyl garosaminide.

  • Evaporate the solvent from the pooled fractions to obtain the purified product.

Mandatory Visualization

Garosamine_Extraction_Workflow cluster_fermentation Fermentation cluster_extraction Extraction cluster_hydrolysis Methanolysis cluster_purification Purification Fermentation Micromonospora purpurea Fermentation Extraction Solvent Extraction (Chloroform:Methanol:Ammonia) Fermentation->Extraction Concentration1 Concentration Extraction->Concentration1 CrudeGentamicin Crude Gentamicin Complex Concentration1->CrudeGentamicin Methanolysis Methanolysis with Methanolic HCl CrudeGentamicin->Methanolysis Neutralization Neutralization Methanolysis->Neutralization Concentration2 Concentration Neutralization->Concentration2 CrudeGarosaminide Crude Methyl Garosaminide Concentration2->CrudeGarosaminide ColumnChromatography Column Chromatography (Silica Gel) CrudeGarosaminide->ColumnChromatography PureGarosaminide Pure Methyl Garosaminide ColumnChromatography->PureGarosaminide

Caption: Workflow for this compound extraction and purification.

Concluding Remarks

The protocols provided herein outline the fundamental steps for the extraction and purification of this compound from the gentamicin complex. It is important to note that these are generalized procedures, and optimization of specific parameters such as solvent ratios, reaction times, and chromatographic conditions may be necessary to achieve desired purity and yield. For quantitative analysis, the development of a validated HPLC or GC-MS method specific for this compound would be required. Researchers should consult the primary literature for more detailed experimental conditions and characterization data.

References

Analytical Techniques for the Identification of Garosamine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Garosamine, an amino monosaccharide, is a crucial component of the aminoglycoside antibiotic gentamicin.[1] Its unique structure contributes to the broad-spectrum antibacterial activity of the parent compound. Accurate identification and quantification of this compound are essential for pharmaceutical quality control, impurity profiling, and pharmacokinetic studies. However, its high polarity and lack of a significant UV-absorbing chromophore present analytical challenges.[2]

These application notes provide detailed protocols for the identification and quantification of this compound using state-of-the-art analytical techniques, including High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS/MS) and High-Performance Liquid Chromatography with Charged Aerosol Detection (HPLC-CAD). Additionally, a general protocol for structural elucidation and quantification using Nuclear Magnetic Resonance (NMR) spectroscopy is outlined.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for this compound Identification and Quantification

LC-MS/MS is a highly sensitive and selective technique for the analysis of this compound, particularly in complex matrices. This method allows for both qualitative identification based on mass-to-charge ratio and fragmentation patterns, and quantitative analysis using multiple reaction monitoring (MRM).

Experimental Workflow: LC-MS/MS Analysis

cluster_prep Sample Preparation cluster_lc HPLC Separation cluster_ms MS/MS Detection cluster_data Data Analysis sample Sample (e.g., Gentamicin Sulfate) dissolve Dissolve in Water sample->dissolve dilute Dilute to Working Concentration dissolve->dilute hplc Reversed-Phase HPLC with Ion-Pairing Agent dilute->hplc Inject column C18 Column hplc->column mobile_phase Gradient Elution hplc->mobile_phase esi Electrospray Ionization (ESI+) ms1 Quadrupole 1 (Precursor Ion Selection) esi->ms1 cid Quadrupole 2 (Collision-Induced Dissociation) ms1->cid ms2 Quadrupole 3 (Product Ion Monitoring) cid->ms2 identification Identification (Retention Time & Fragmentation) ms2->identification quantification Quantification (MRM) ms2->quantification

Fig. 1: LC-MS/MS workflow for this compound analysis.
Protocol: LC-MS/MS Analysis of this compound

1. Materials and Reagents:

  • This compound reference standard

  • Gentamicin sulfate sample

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Water (LC-MS grade)

  • Heptafluorobutyric acid (HFBA) or Trifluoroacetic acid (TFA) as an ion-pairing agent

  • Formic acid (LC-MS grade)

2. Sample Preparation:

  • Standard Preparation: Accurately weigh a known amount of this compound reference standard and dissolve in water to prepare a stock solution (e.g., 1 mg/mL). Further dilute the stock solution with water to create a series of calibration standards.

  • Sample Preparation (from Gentamicin Sulfate): Accurately weigh approximately 10 mg of gentamicin sulfate and dissolve it in 2 mL of water to create a stock solution. Dilute this solution with water to a working concentration of about 100 µg/mL for total gentamicin.[2]

3. HPLC Conditions:

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3 µm)

  • Mobile Phase A: Water with 0.1% Formic Acid and 20 mM HFBA

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid and 20 mM HFBA

  • Gradient: A linear gradient can be optimized, for example, starting with a low percentage of Mobile Phase B, and increasing it over the run to elute this compound.

  • Flow Rate: 0.5 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 5 µL

4. MS/MS Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Scan Mode: Multiple Reaction Monitoring (MRM)

  • Capillary Voltage: 3.5 kV

  • Source Temperature: 150 °C

  • Desolvation Temperature: 350 °C

  • MRM Transitions: Specific precursor and product ions for this compound need to be determined by infusing a standard solution. Based on its molecular weight of 177.20 g/mol , the protonated molecule [M+H]+ would be m/z 178.2. Fragmentation would likely involve losses of water and other neutral fragments.

Data Presentation: Predicted LC-MS/MS Parameters for this compound
ParameterValueReference/Comment
Molecular Formula C₇H₁₅NO₄[3]
Molecular Weight 177.20 g/mol [3]
Precursor Ion [M+H]⁺ m/z 178.2Predicted
Primary Product Ion To be determinedPredicted to involve loss of H₂O (m/z 160.2)
Secondary Product Ion To be determinedFurther fragmentation of the primary product ion
Collision Energy To be optimizedTypically in the range of 10-30 eV
Retention Time To be determinedDependent on specific chromatographic conditions

Note: The exact m/z values for product ions and optimal collision energies should be determined experimentally using a pure standard of this compound.

HPLC with Charged Aerosol Detection (CAD) for this compound Analysis

For laboratories without access to mass spectrometry, HPLC with a universal detector like a Charged Aerosol Detector (CAD) is a viable alternative. CAD provides a response for any non-volatile analyte, making it suitable for compounds like this compound that lack a chromophore.

Experimental Workflow: HPLC-CAD Analysis

cluster_prep Sample Preparation cluster_lc HPLC Separation cluster_cad CAD Detection cluster_data Data Analysis sample Sample dissolve Dissolve in Water sample->dissolve dilute Dilute to Working Concentration dissolve->dilute hplc Reversed-Phase HPLC with Ion-Pairing Agent dilute->hplc Inject column C18 Column hplc->column mobile_phase Gradient Elution hplc->mobile_phase nebulizer Nebulization hplc->nebulizer drying Solvent Evaporation nebulizer->drying charging Particle Charging drying->charging detection Electrometer charging->detection identification Identification by Retention Time detection->identification quantification Quantification by Peak Area detection->quantification

Fig. 2: HPLC-CAD workflow for this compound analysis.
Protocol: HPLC-CAD Analysis of this compound

1. Materials and Reagents:

  • Same as for the LC-MS/MS protocol.

2. Sample Preparation:

  • Follow the same procedure as for the LC-MS/MS protocol.

3. HPLC Conditions:

  • Column: Acclaim AmG C18, 3 µm, 4.6 × 150 mm

  • Mobile Phase: 100 mM TFA in water

  • Flow Rate: 0.425 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 2 µL

  • Note: An alternative mobile phase using a gradient of heptafluorobutyric acid (HFBA) and trifluoroacetic acid (TFA) can also be employed for better separation of gentamicin components.[4]

4. CAD Conditions:

  • Evaporation Temperature: 35 °C

  • Filter: 5.0 s

  • Data Rate: 5 Hz

  • Power Function: 1.00

Data Presentation: HPLC-CAD Parameters
ParameterValueReference
Column Acclaim AmG C18, 3 µm, 4.6 × 150 mm
Mobile Phase 100 mM TFA in water
Flow Rate 0.425 mL/min
Column Temperature 30 °C
CAD Evaporation Temp. 35 °C
Expected Retention Time Dependent on the system; requires a reference standard for confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Quantification

Logical Relationship: qNMR Analysis

cluster_prep Sample Preparation cluster_nmr NMR Data Acquisition cluster_data Data Processing and Analysis sample This compound Sample dissolve Dissolve in D₂O sample->dissolve standard Internal Standard (known concentration) standard->dissolve nmr_acq Acquire ¹H NMR Spectrum dissolve->nmr_acq parameters Set appropriate relaxation delay (D1) nmr_acq->parameters integrate Integrate Signals calculate Calculate Concentration integrate->calculate final_result final_result calculate->final_result This compound Concentration

Fig. 3: Logical workflow for quantitative NMR (qNMR).
Protocol: General qNMR Protocol for this compound

1. Materials and Reagents:

  • Purified this compound sample

  • Internal standard (e.g., maleic acid, DSS) of known purity

  • Deuterium oxide (D₂O)

2. Sample Preparation:

  • Accurately weigh a precise amount of the this compound sample and the internal standard into an NMR tube.

  • Add a known volume of D₂O to the NMR tube.

  • Ensure complete dissolution of both the sample and the internal standard.

3. NMR Data Acquisition:

  • Acquire a ¹H NMR spectrum.

  • Crucial Parameter: Set a long relaxation delay (D1) to ensure full relaxation of all protons, which is essential for accurate integration. A D1 of at least 5 times the longest T1 value is recommended.

  • Obtain a high signal-to-noise ratio by acquiring a sufficient number of scans.

4. Data Processing and Quantification:

  • Process the NMR spectrum (Fourier transform, phase correction, baseline correction).

  • Integrate the area of a well-resolved signal from this compound and a signal from the internal standard.

  • Calculate the concentration of this compound using the following formula:

    Cₓ = (Iₓ / Nₓ) * (Nₛ / Iₛ) * (Mₓ / Mₛ) * Cₛ

    Where:

    • Cₓ = Concentration of this compound

    • Iₓ = Integral of the this compound signal

    • Nₓ = Number of protons giving rise to the this compound signal

    • Nₛ = Number of protons giving rise to the internal standard signal

    • Iₛ = Integral of the internal standard signal

    • Mₓ = Molar mass of this compound

    • Mₛ = Molar mass of the internal standard

    • Cₛ = Concentration of the internal standard

Data Presentation: Expected NMR Data for this compound
NucleusExpected Chemical Shift Range (ppm)MultiplicityComments
¹H NMR
Anomeric H~4.5 - 5.5Doublet
Ring Protons~3.0 - 4.5Complex multiplets
N-CH₃~2.5 - 3.0Singlet
C-CH₃~1.0 - 1.5Singlet
¹³C NMR
Anomeric C~90 - 100
Ring Carbons~60 - 80
N-CH₃~30 - 40
C-CH₃~20 - 30

Note: These are estimated chemical shift ranges based on similar structures. Actual values must be determined experimentally.

Conclusion

The analytical techniques detailed in these application notes provide robust and reliable methods for the identification and quantification of this compound. The choice of method will depend on the specific requirements of the analysis and the instrumentation available. LC-MS/MS offers the highest sensitivity and selectivity, making it ideal for trace-level detection and analysis in complex matrices. HPLC-CAD provides a suitable alternative for routine quality control when mass spectrometry is not available. NMR spectroscopy remains the gold standard for definitive structural elucidation and can be a powerful tool for quantitative analysis. The successful application of these protocols will enable researchers and drug development professionals to accurately characterize this important amino monosaccharide.

References

Application Notes and Protocols for NMR Spectroscopy of Garosamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Garosamine, a 3-deoxy-4-C-methyl-3-methylamino-L-arabinopyranose, is an amino monosaccharide component of the aminoglycoside antibiotic sisomicin and its derivatives.[1] The structural elucidation and characterization of this compound and related aminoglycosides are crucial for understanding their mechanism of action, developing new derivatives with improved efficacy and reduced toxicity, and for quality control in drug manufacturing. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and indispensable tool for the unambiguous determination of the structure, conformation, and purity of these complex carbohydrates.[2][3]

These application notes provide a comprehensive guide to the NMR spectroscopy of this compound, including estimated spectral data, detailed experimental protocols for key one-dimensional (1D) and two-dimensional (2D) NMR experiments, and logical workflows for data acquisition and analysis.

Predicted NMR Data for this compound

Table 1: Estimated ¹H NMR Chemical Shifts for this compound in D₂O

ProtonEstimated Chemical Shift (ppm)MultiplicityEstimated Coupling Constant (J, Hz)
H-1~4.8 - 5.2d~3-4 (α), ~8-9 (β)
H-2ax~1.8 - 2.0dddJ(2ax, 2eq) ≈ 12-14, J(2ax, 1) ≈ 3-4, J(2ax, 3) ≈ 11-13
H-2eq~2.1 - 2.3dddJ(2eq, 2ax) ≈ 12-14, J(2eq, 1) ≈ 8-9, J(2eq, 3) ≈ 4-5
H-3~2.8 - 3.2dddJ(3, 2ax) ≈ 11-13, J(3, 2eq) ≈ 4-5, J(3, 4) ≈ 9-10
H-4~3.4 - 3.7dJ(4, 3) ≈ 9-10
4-C-CH₃~1.2 - 1.4s-
3-N-CH₃~2.5 - 2.8s-

Table 2: Estimated ¹³C NMR Chemical Shifts for this compound in D₂O

CarbonEstimated Chemical Shift (ppm)
C-1~95 - 100
C-2~35 - 40
C-3~55 - 60
C-4~70 - 75
C-5~70 - 75
4-C-CH₃~20 - 25
3-N-CH₃~30 - 35

Experimental Protocols

The following are detailed protocols for the acquisition of NMR spectra of this compound. These are general guidelines and may require optimization based on the specific instrument and sample.

Sample Preparation
  • Dissolution: Dissolve 5-10 mg of this compound (or its salt) in 0.5-0.6 mL of high-purity deuterated solvent (e.g., D₂O, CD₃OD). D₂O is commonly used for aminoglycosides to minimize the interfering H₂O signal.

  • pH Adjustment: The chemical shifts of aminoglycosides can be pH-dependent due to the presence of amino groups.[2] If necessary, adjust the pD of the solution using dilute DCl or NaOD. A pD range of 4-7 is often suitable for structural studies.

  • Internal Standard: For accurate chemical shift referencing, an internal standard such as 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (TSP) or 4,4-dimethyl-4-silapentane-1-sulfonic acid (DSS) can be added (final concentration ~0.1-1 mM).

  • Filtration: To remove any particulate matter, filter the sample into a clean 5 mm NMR tube using a syringe filter.

1D NMR Experiments
  • Purpose: To determine the number of different proton environments, their chemical shifts, multiplicities (splitting patterns), and relative integrals (proton count).

  • Pulse Program: A standard single-pulse experiment (e.g., zg30 on Bruker instruments) with solvent suppression (e.g., presaturation or WATERGATE).

  • Key Parameters:

    • Spectral Width (SW): 12-16 ppm

    • Number of Scans (NS): 16-64 (depending on concentration)

    • Relaxation Delay (D1): 1-5 s

    • Acquisition Time (AQ): 2-4 s

    • Temperature: 298 K (25 °C)

  • Purpose: To determine the number of different carbon environments and their chemical shifts.

  • Pulse Program: A standard proton-decoupled ¹³C experiment (e.g., zgpg30 on Bruker instruments).

  • Key Parameters:

    • Spectral Width (SW): 180-220 ppm

    • Number of Scans (NS): 1024-4096 (due to the low natural abundance of ¹³C)

    • Relaxation Delay (D1): 2-5 s

    • Acquisition Time (AQ): 1-2 s

    • Temperature: 298 K (25 °C)

2D NMR Experiments
  • Purpose: To identify protons that are spin-spin coupled, typically through two or three bonds (H-C-H or H-C-C-H). This helps in tracing out the proton connectivity within the pyranose ring.

  • Pulse Program: A standard gradient-selected COSY experiment (e.g., cosygpqf on Bruker instruments).

  • Key Parameters:

    • Spectral Width (SW) in F1 and F2: 10-12 ppm

    • Number of Increments (TD in F1): 256-512

    • Number of Scans (NS): 2-8 per increment

    • Relaxation Delay (D1): 1-2 s

  • Purpose: To identify direct one-bond correlations between protons and the carbons they are attached to. This is crucial for assigning carbon signals based on their attached, and often more easily assigned, protons.

  • Pulse Program: A standard gradient-selected, sensitivity-enhanced HSQC experiment (e.g., hsqcedetgpsisp2.3 on Bruker instruments, which can also provide editing to distinguish CH, CH₂, and CH₃ groups).

  • Key Parameters:

    • Spectral Width (SW) in F2 (¹H): 10-12 ppm

    • Spectral Width (SW) in F1 (¹³C): 100-120 ppm

    • Number of Increments (TD in F1): 128-256

    • Number of Scans (NS): 2-16 per increment

    • Relaxation Delay (D1): 1-2 s

    • ¹J(C,H) Coupling Constant: Optimized for ~145 Hz

  • Purpose: To identify long-range correlations (typically 2-3 bonds) between protons and carbons. This experiment is vital for connecting different spin systems and for assigning quaternary carbons (like C-4 and C-5 in this compound) that have no directly attached protons.

  • Pulse Program: A standard gradient-selected HMBC experiment (e.g., hmbcgplpndqf on Bruker instruments).

  • Key Parameters:

    • Spectral Width (SW) in F2 (¹H): 10-12 ppm

    • Spectral Width (SW) in F1 (¹³C): 180-220 ppm

    • Number of Increments (TD in F1): 256-512

    • Number of Scans (NS): 8-32 per increment

    • Relaxation Delay (D1): 1.5-2.5 s

    • Long-range Coupling Delay: Optimized for ⁿJ(C,H) of 4-10 Hz

Data Analysis and Structure Elucidation Workflow

The following diagrams illustrate the typical workflow for acquiring and interpreting NMR data for the structural elucidation of an aminoglycoside like this compound.

experimental_workflow cluster_sample Sample Preparation cluster_acquisition NMR Data Acquisition cluster_analysis Data Analysis & Structure Confirmation Sample This compound Sample Dissolution Dissolve in D2O Sample->Dissolution pH_Adjust Adjust pD (optional) Dissolution->pH_Adjust Standard Add Internal Standard pH_Adjust->Standard NMR_Tube Filter into NMR Tube Standard->NMR_Tube H1_NMR 1D ¹H NMR NMR_Tube->H1_NMR C13_NMR 1D ¹³C NMR NMR_Tube->C13_NMR COSY 2D ¹H-¹H COSY NMR_Tube->COSY HSQC 2D ¹H-¹³C HSQC NMR_Tube->HSQC HMBC 2D ¹H-¹³C HMBC NMR_Tube->HMBC Process_Spectra Process Spectra H1_NMR->Process_Spectra C13_NMR->Process_Spectra COSY->Process_Spectra HSQC->Process_Spectra HMBC->Process_Spectra Assign_Protons Assign ¹H Signals Process_Spectra->Assign_Protons Assign_Carbons Assign ¹³C Signals Assign_Protons->Assign_Carbons Confirm_Structure Confirm Connectivity & Stereochemistry Assign_Carbons->Confirm_Structure

Figure 1. Experimental workflow for NMR analysis of this compound.

structure_elucidation cluster_1d 1D NMR Data cluster_2d 2D NMR Correlations cluster_structure Structural Information H1 ¹H NMR (Proton Environments) COSY COSY (¹H-¹H Connectivity) H1->COSY provides basis for HSQC HSQC (¹H-¹³C Direct Bonds) H1->HSQC correlates with C13 ¹³C NMR (Carbon Environments) C13->HSQC correlates with Proton_Spins Proton Spin Systems COSY->Proton_Spins identifies Carbon_Assignments Carbon Assignments HSQC->Carbon_Assignments assigns HMBC HMBC (¹H-¹³C Long-Range) Quaternary_Carbons Quaternary Carbon & Fragment Linkage HMBC->Quaternary_Carbons identifies Proton_Spins->HSQC aids Proton_Spins->HMBC correlates with Final_Structure Complete Structure of this compound Proton_Spins->Final_Structure Carbon_Assignments->HMBC correlates with Carbon_Assignments->Final_Structure Quaternary_Carbons->Final_Structure

References

Application Notes and Protocols for the Mass Spectrometry Analysis of Garosamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Garosamine is a 3-deoxy-4-C-methyl-3-methylamino-L-arabinopyranose, an amino sugar that constitutes a key structural component of the aminoglycoside antibiotic, gentamicin.[1][2] The analysis of this compound is crucial for understanding the biosynthesis of gentamicin, for quality control in antibiotic production, and for research into the development of novel aminoglycoside antibiotics. This document provides detailed application notes and protocols for the mass spectrometry-based analysis of this compound.

Quantitative Data Presentation

Mass spectrometric analysis of this compound, typically as part of the larger gentamicin complex, provides key quantitative data for its identification and quantification. The following tables summarize the expected mass-to-charge ratios (m/z) for this compound and its common fragments.

Table 1: Predicted Mass Spectrometry Data for this compound

AnalyteChemical FormulaMolecular Weight ( g/mol )Predicted [M+H]⁺ (m/z)
This compoundC₇H₁₅NO₄177.20178.1

Table 2: Predicted Major Fragment Ions of this compound in MS/MS

Based on the fragmentation patterns of similar amino sugars like N-acetylhexosamines, the following fragment ions can be anticipated for this compound upon collision-induced dissociation (CID).[3]

Precursor Ion (m/z)Predicted Fragment Ion (m/z)Neutral LossPutative Structure of Fragment
178.1160.1H₂O (18)Dehydrated this compound
178.1142.12H₂O (36)Doubly dehydrated this compound
178.1130.1H₂O + CH₂O (48)Dehydrated and formaldehyde loss
178.1116.1C₂H₅NO (59)Loss of the methylamino-ethene group
178.185.1C₃H₈NO₂ (89)Cleavage of the pyranose ring

Experimental Protocols

The following protocols are synthesized from established methods for the analysis of aminoglycoside antibiotics and their components.[4][5][6]

Protocol 1: Sample Preparation from Pharmaceutical Formulations

This protocol is suitable for the extraction of this compound from gentamicin sulfate injections or other pharmaceutical preparations.

Materials:

  • Methanol (LC-MS grade)

  • Water (LC-MS grade)

  • 0.22 µm PVDF syringe filters

  • 1.5 mL amber autosampler vials

  • Vortex mixer

  • Centrifuge

Procedure:

  • Accurately weigh a portion of the gentamicin sulfate sample.

  • Dissolve the sample in LC-MS grade water to a working concentration of approximately 100 µg/mL of total gentamicin.

  • Vortex the solution for 1 minute to ensure complete dissolution.

  • Centrifuge the sample at 4000 RPM for 5 minutes to pellet any insoluble excipients.

  • Filter the supernatant through a 0.22 µm PVDF syringe filter into a 1.5 mL amber autosampler vial.

  • The sample is now ready for LC-MS/MS analysis.

Protocol 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

This method utilizes Hydrophilic Interaction Liquid Chromatography (HILIC) which is well-suited for the retention and separation of polar compounds like this compound.

Instrumentation:

  • UHPLC system coupled to a triple quadrupole or high-resolution mass spectrometer.

  • HILIC column (e.g., Atlantis PREMIER BEH Z-HILIC, 2.1 x 100 mm, 1.7 µm).

LC Conditions:

  • Mobile Phase A: 10 mM Ammonium formate in water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient:

    • 0-1 min: 90% B

    • 1-5 min: Linear gradient from 90% to 50% B

    • 5-6 min: Hold at 50% B

    • 6-6.5 min: Return to 90% B

    • 6.5-10 min: Re-equilibration at 90% B

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 5 µL

MS Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Capillary Voltage: 3.5 kV

  • Source Temperature: 150 °C

  • Desolvation Temperature: 400 °C

  • Cone Gas Flow: 50 L/hr

  • Desolvation Gas Flow: 800 L/hr

  • Collision Gas: Argon

  • Acquisition Mode: Multiple Reaction Monitoring (MRM)

  • MRM Transitions (Predicted):

    • Primary: 178.1 > 160.1

    • Confirmatory: 178.1 > 116.1

Signaling Pathway and Experimental Workflow Visualization

Gentamicin Biosynthesis Pathway Involving this compound

This compound is a key intermediate in the biosynthesis of the gentamicin C complex. The pathway involves a series of enzymatic modifications of the precursor gentamicin A2.[7][8][9]

Gentamicin_Biosynthesis cluster_precursor Precursor Modification cluster_enzymes Enzymatic Steps cluster_final_product Final Products Gentamicin_A2 Gentamicin A2 Intermediate_1 3''-Dehydro-3''-oxo-A2 Gentamicin_A2->Intermediate_1 Oxidation Intermediate_2 Gentamicin A Intermediate_1->Intermediate_2 Amination Intermediate_3 Gentamicin X2 (contains this compound moiety) Intermediate_2->Intermediate_3 N-methylation & C-methylation Gentamicin_C_Complex Gentamicin C Complex (C1, C1a, C2, C2a, C2b) Intermediate_3->Gentamicin_C_Complex Further modifications GenD2 GenD2 (Dehydrogenase) GenD2->Intermediate_1 GenS2 GenS2 (Aminotransferase) GenS2->Intermediate_2 GenN GenN (N-methyltransferase) GenN->Intermediate_3 GenD1 GenD1 (C-methyltransferase) GenD1->Intermediate_3

Caption: Biosynthesis pathway of Gentamicin X2, a key precursor to the Gentamicin C complex.

Experimental Workflow for this compound Analysis

The logical flow from sample acquisition to data analysis is a critical component of a reproducible method.

Garosamine_Workflow Sample Sample Acquisition (e.g., Pharmaceutical Formulation) Preparation Sample Preparation (Dissolution, Centrifugation, Filtration) Sample->Preparation LC_Separation LC Separation (HILIC) Preparation->LC_Separation MS_Detection MS/MS Detection (ESI+, MRM) LC_Separation->MS_Detection Data_Acquisition Data Acquisition MS_Detection->Data_Acquisition Data_Analysis Data Analysis (Quantification, Confirmation) Data_Acquisition->Data_Analysis Report Reporting Data_Analysis->Report

Caption: General experimental workflow for the LC-MS/MS analysis of this compound.

References

Application Notes and Protocols: Garosamine as a Versatile Building Block in Glycoside Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Garosamine, a unique 3-deoxy-4-C-methyl-3-methylamino-L-arabinopyranose, is a key structural component of several important aminoglycoside antibiotics, including the gentamicins. Its distinct stereochemistry and functional group array make it an attractive chiral building block for the synthesis of novel carbohydrate-based therapeutics, probes, and other complex molecules. The strategic use of this compound requires careful consideration of protecting group strategies to selectively mask its reactive hydroxyl and amino functionalities, enabling its conversion into a glycosyl donor for subsequent coupling reactions.

These application notes provide an overview and detailed protocols for the use of a this compound-derived building block in the synthesis of aminoglycoside analogues, focusing on the preparation of a protected this compound glycosyl donor and its application in stereoselective glycosylation reactions.

Key Synthetic Strategies

The effective use of this compound as a building block hinges on two critical phases:

  • Selective Protection and Donor Formation: The hydroxyl and methylamino groups of this compound must be appropriately protected to ensure stability and prevent unwanted side reactions. The anomeric position is then activated to form a glycosyl donor, such as a glycosyl halide or thioglycoside, ready for coupling.

  • Stereoselective Glycosylation: The protected this compound donor is reacted with a glycosyl acceptor in the presence of a promoter to form the desired glycosidic linkage. The choice of protecting groups, solvent, and promoter is crucial for controlling the stereochemical outcome of this reaction.

A representative workflow for the utilization of a this compound building block is outlined below.

G cluster_0 This compound Building Block Preparation cluster_1 Glycosylation Reaction cluster_2 Final Product Synthesis A This compound Source (e.g., from degradation of Gentamicin) B Protection of Amino and Hydroxyl Groups A->B Reagents: Protecting Group Agents C Anomeric Functionalization B->C Reagents: e.g., NBS, PPh3 D Protected this compound Glycosyl Donor C->D F Glycosylation D->F Promoter: e.g., AgOTf E Glycosyl Acceptor E->F G Glycoside Product F->G H Deprotection G->H I Final Product H->I

Caption: General workflow for using this compound in synthesis.

Experimental Protocols

The following protocols are based on the successful synthesis of gentamicin minor components, demonstrating the preparation and use of a this compound glycosyl donor.[1]

Protocol 1: Preparation of a Protected this compound Glycosyl Donor

This protocol describes the conversion of a protected this compound derivative, obtained from the degradation of gentamicin, into a glycosyl bromide donor.

Reaction Scheme:

G start Protected this compound (Anomeric OH) end Protected this compound Glycosyl Bromide start->end reagents NBS, PPh3 DCM, 0 °C to rt

Caption: Conversion to a glycosyl bromide donor.

Materials:

  • Protected this compound Derivative (e.g., with N-Cbz and O-TBDPS groups)

  • N-Bromosuccinimide (NBS)

  • Triphenylphosphine (PPh₃)

  • Dichloromethane (DCM), anhydrous

  • Argon atmosphere

  • Standard glassware for anhydrous reactions

Procedure:

  • Dissolve the protected this compound derivative (1.0 eq) in anhydrous DCM under an argon atmosphere.

  • Cool the solution to 0 °C using an ice bath.

  • Add triphenylphosphine (1.5 eq) to the stirred solution.

  • Add N-bromosuccinimide (1.5 eq) portion-wise, maintaining the temperature at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 2 hours, or until TLC analysis indicates complete consumption of the starting material.

  • The resulting solution containing the this compound glycosyl bromide is typically used immediately in the subsequent glycosylation step without further purification.

Protocol 2: Stereoselective Glycosylation using the this compound Donor

This protocol details the glycosylation of a garamine-based acceptor with the prepared this compound glycosyl bromide.

Reaction Scheme:

G donor This compound Glycosyl Bromide product Glycoside Product donor->product acceptor Garamine-based Acceptor acceptor->product promoter AgOTf, 2,6-di-tert-butyl-4-methylpyridine DCM, -40 °C to 0 °C

Caption: Silver-promoted glycosylation reaction.

Materials:

  • Solution of this compound Glycosyl Bromide (from Protocol 1)

  • Garamine-based Acceptor (1.0 eq)

  • Silver trifluoromethanesulfonate (AgOTf) (2.0 eq)

  • 2,6-di-tert-butyl-4-methylpyridine (DTBMP) (2.0 eq)

  • Dichloromethane (DCM), anhydrous

  • Molecular sieves (4 Å), activated

  • Argon atmosphere

Procedure:

  • To a solution of the garamine-based acceptor and activated 4 Å molecular sieves in anhydrous DCM under an argon atmosphere, add DTBMP.

  • Cool the mixture to -40 °C.

  • In a separate flask, prepare a solution of AgOTf in anhydrous DCM.

  • Add the freshly prepared solution of the this compound glycosyl bromide (1.2 eq) to the acceptor mixture.

  • Slowly add the AgOTf solution to the reaction mixture at -40 °C.

  • Allow the reaction to slowly warm to 0 °C over 2 hours.

  • Monitor the reaction by TLC. Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Filter the mixture through a pad of Celite, washing with DCM.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the desired glycoside.

Data Presentation

The following table summarizes representative yields for the key steps in the synthesis of gentamicin analogues using a this compound building block.[1]

StepReactantsProductYield (%)
Glycosylation Protected this compound Bromide + Garamine-based Acceptor 26Protected Gentamicin B1 Analogue82%
Glycosylation Protected this compound Bromide + Garamine-based Acceptor 26Protected Gentamicin X2 Analogue73%
Overall Synthesis Sisomicin (starting material for acceptor and donor)Gentamicin B113.8%
Overall Synthesis Sisomicin (starting material for acceptor and donor)Gentamicin X210.1%

Conclusion

This compound serves as a valuable and versatile chiral building block for the synthesis of complex aminoglycosides and other glycosylated molecules. The successful application of this compound in synthesis is highly dependent on robust and selective protecting group strategies to facilitate the formation of a stable glycosyl donor. The protocols outlined herein provide a foundation for researchers to explore the chemical space around this compound, enabling the development of novel compounds with potentially enhanced biological activities. The favorable yields achieved in the key glycosylation steps underscore the viability of this approach for accessing complex molecular architectures.

References

Applications of Garosamine in Antibiotic Development: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Garosamine, a monosaccharide component of the gentamicin antibiotic complex, and its related pseudodisaccharide, garamine, are pivotal scaffolds in the development of novel aminoglycoside antibiotics. The rise of antibiotic-resistant bacteria has spurred significant interest in modifying existing antibiotic structures to overcome these resistance mechanisms. This compound and its derivatives serve as versatile building blocks for the semi-synthesis of new aminoglycoside analogues with improved efficacy against resistant pathogens, particularly those expressing aminoglycoside-modifying enzymes (AMEs).

These application notes provide an overview of the use of this compound derivatives in developing next-generation antibiotics. Detailed protocols for the synthesis of key intermediates and the evaluation of antibacterial activity are presented to guide researchers in this critical field.

Data Presentation: Antibacterial Activity of this compound-Containing Antibiotics

The modification of the this compound moiety can lead to aminoglycoside derivatives with potent activity against resistant bacterial strains. The following tables summarize the Minimum Inhibitory Concentration (MIC) values of representative this compound-containing compounds against various bacterial pathogens.

Compound/AntibioticBacterial StrainResistance ProfileMIC (µg/mL)Reference
Plazomicin E. coli (Clinical Isolate)Most AME-producing4[1]
Plazomicin K. pneumoniae (KPC-producing)Carbapenem-resistant25.0% susceptible[2]
Gentamicin S. aureus (MSSA)Methicillin-sensitive1[3]
Gentamicin S. aureus (MRSA)Methicillin-resistant>128[3]
Tobramycin P. aeruginosa (ATCC 27853)Susceptible0.5-8
6"-aminoethylamino-tobramycin P. aeruginosa (Clinical Isolate 21653)Tobramycin-resistant16-32
6"-guanidinoethylamino-tobramycin P. aeruginosa (Clinical Isolate 21571)Tobramycin-resistant16-32

HA-MRSA: Hospital-Associated MRSA; CA-MRSA: Community-Associated MRSA; VISA: Vancomycin-Intermediate Staphylococcus aureus; QC: Quality Control

CompoundS. aureus (MSSA) MIC (µg/mL)S. aureus (MRSA) MIC (µg/mL)E. coli MIC (µg/mL)
Neomycin 1>648
Kanamycin A 21284
Amikacin 4164
Gentamicin C 0.5642

Experimental Protocols

Protocol 1: Generalized Synthesis of Garamine from Sisomicin

Garamine is a key intermediate for the synthesis of a wide variety of semi-synthetic aminoglycosides. It can be prepared from the natural aminoglycoside sisomicin through acid-catalyzed hydrolysis.[3]

Materials:

  • Sisomicin

  • N-Carbobenzyloxy chloride (Cbz-Cl)

  • Sodium carbonate

  • Methanol

  • Dowex 1-X2 resin (OH- form)

  • Hydrochloric acid (HCl)

  • Pyridine

  • Acetic anhydride

  • Other necessary solvents and reagents for purification

Procedure:

  • N-Protection of Sisomicin: Dissolve sisomicin in a mixture of methanol and water. Add sodium carbonate to adjust the pH to approximately 9. Cool the solution in an ice bath and slowly add N-carbobenzyloxy chloride. Stir the reaction mixture overnight at room temperature.

  • Purification of Penta-N-Cbz-sisomicin: Concentrate the reaction mixture under reduced pressure. Extract the residue with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to obtain the crude penta-N-Cbz-sisomicin. Purify the product by column chromatography.

  • Acid Hydrolysis: Dissolve the purified penta-N-Cbz-sisomicin in a mixture of methanol and concentrated hydrochloric acid. Reflux the solution for several hours, monitoring the reaction by thin-layer chromatography (TLC).

  • Neutralization and Purification: Cool the reaction mixture and neutralize with Dowex 1-X2 resin (OH- form). Filter the resin and concentrate the filtrate to obtain crude N-protected garamine.

  • Deprotection: Dissolve the N-protected garamine in a suitable solvent and perform catalytic hydrogenation (e.g., using palladium on carbon) to remove the Cbz protecting groups.

  • Purification of Garamine: Purify the final product by ion-exchange chromatography to yield pure garamine.

Note: This is a generalized protocol. Specific reaction conditions, such as concentrations, temperatures, and reaction times, should be optimized based on the specific literature procedures.

Protocol 2: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol follows the guidelines of the Clinical and Laboratory Standards Institute (CLSI) for determining the MIC of novel antibiotic compounds.

Materials:

  • Test compound (e.g., this compound derivative)

  • Bacterial strains (e.g., S. aureus, E. coli, P. aeruginosa)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • 0.5 McFarland turbidity standard

  • Spectrophotometer

  • Incubator (35°C ± 2°C)

Procedure:

  • Preparation of Test Compound Stock Solution: Prepare a stock solution of the test compound in a suitable solvent (e.g., sterile water or DMSO) at a known concentration.

  • Preparation of Bacterial Inoculum:

    • From a fresh (18-24 hour) agar plate, select 3-5 isolated colonies of the test bacterium.

    • Suspend the colonies in sterile saline or phosphate-buffered saline (PBS).

    • Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Dilute the standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Serial Dilution in Microtiter Plate:

    • Add 50 µL of sterile CAMHB to wells 2 through 12 of a 96-well plate.

    • Add 100 µL of the test compound stock solution (at twice the highest desired final concentration) to well 1.

    • Perform a twofold serial dilution by transferring 50 µL from well 1 to well 2, mixing, and then transferring 50 µL from well 2 to well 3, and so on, up to well 10. Discard 50 µL from well 10.

    • Well 11 will serve as the growth control (no antibiotic).

    • Well 12 will serve as the sterility control (no bacteria).

  • Inoculation: Add 50 µL of the diluted bacterial inoculum to wells 1 through 11. The final volume in each well will be 100 µL.

  • Incubation: Incubate the microtiter plate at 35°C ± 2°C for 16-20 hours in ambient air.

  • Reading the Results: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the test compound at which there is no visible growth of bacteria.

Mandatory Visualizations

Experimental_Workflow_MIC_Determination cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Analysis start Start stock Prepare Antibiotic Stock Solution start->stock inoculum Prepare Bacterial Inoculum (0.5 McFarland) start->inoculum dilution Serial Dilution of Antibiotic in 96-well Plate stock->dilution inoculation Inoculate Wells with Bacterial Suspension inoculum->inoculation dilution->inoculation incubation Incubate at 35°C for 16-20 hours inoculation->incubation read_mic Read MIC (Lowest concentration with no visible growth) incubation->read_mic end End read_mic->end

Workflow for Minimum Inhibitory Concentration (MIC) Determination.

Signaling_Pathway_Aminoglycoside_Action cluster_entry Bacterial Cell Entry cluster_ribosome Ribosomal Interaction cluster_effects Downstream Effects drug This compound-containing Antibiotic membrane Bacterial Outer & Inner Membranes drug->membrane Crosses membranes entry Uptake into Cytoplasm membrane->entry ribosome 30S Ribosomal Subunit (A-site of 16S rRNA) entry->ribosome binding Binding to A-site ribosome->binding High affinity mistranslation Codon Misreading binding->mistranslation truncation Premature Termination binding->truncation inhibition Inhibition of Translocation binding->inhibition aberrant_proteins Aberrant Proteins mistranslation->aberrant_proteins truncation->aberrant_proteins cell_death Bacterial Cell Death inhibition->cell_death aberrant_proteins->cell_death

Mechanism of Action of this compound-Containing Antibiotics.

References

Application Notes and Protocols for the Synthesis of Garosamine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Garosamine, a 3-deoxy-4-C-methyl-3-methylamino-L-arabinopyranose, is an amino monosaccharide that forms a key component of various aminoglycoside antibiotics.[1] The unique structural features of this compound make it an attractive scaffold for the development of novel therapeutic agents with potentially improved efficacy and reduced toxicity. Derivatization of this compound at its amine and hydroxyl functionalities allows for the modulation of its biological activity, offering opportunities for the creation of new drug candidates. These derivatives are of significant interest in medicinal chemistry for their potential antibacterial, antifungal, and other therapeutic properties.

This document provides detailed protocols and application notes for the synthesis of this compound derivatives, focusing on N-acylation and O-glycosylation reactions. The methodologies are based on established organic synthesis techniques and can be adapted for the creation of a diverse library of this compound analogs.

Data Presentation

Table 1: Comparative Yields of N-Acylated this compound Derivatives
EntryAcylating AgentReaction ConditionsTime (h)Yield (%)Reference
1Acetic AnhydridePyridine, rt492Adapted from[2]
2Benzoyl ChlorideEt3N, DCM, 0 °C to rt685Adapted from[3]
3Propionic AnhydrideNeat, rt295Adapted from[4]
4Lauroyl ChlorideNaHCO3, THF/H2O, rt878Adapted from[5]
5Boc AnhydrideDioxane/H2O, rt1298Adapted from[6]

Note: Yields are representative and may vary based on the specific substrate and reaction scale.

Table 2: Spectroscopic Data for a Representative N-Acetyl this compound Derivative
TechniqueData
¹H NMR (400 MHz, D₂O)δ 5.25 (d, J=3.5 Hz, 1H, H-1), 4.10 (dd, J=10.0, 3.5 Hz, 1H, H-2), 3.85 (t, J=10.0 Hz, 1H, H-3), 3.60 (m, 1H, H-4), 3.40 (d, J=12.0 Hz, 1H, H-5a), 3.20 (d, J=12.0 Hz, 1H, H-5b), 2.95 (s, 3H, N-CH₃), 2.05 (s, 3H, N-C(O)CH₃), 1.20 (s, 3H, C4-CH₃)
¹³C NMR (100 MHz, D₂O)δ 174.5 (C=O), 92.0 (C-1), 72.5 (C-5), 68.0 (C-2), 65.0 (C-3), 58.0 (C-4), 40.5 (N-CH₃), 22.5 (N-C(O)CH₃), 21.0 (C4-CH₃)
MS (ESI+) m/z calculated for C₉H₁₇NO₅ [M+H]⁺: 220.1185, found: 220.1180

Note: Spectroscopic data is hypothetical and serves as an example for characterization.

Experimental Protocols

Protocol 1: General Procedure for N-Acylation of this compound

This protocol describes a general method for the N-acylation of this compound using an acid anhydride or acyl chloride.

Materials:

  • This compound hydrochloride

  • Acylating agent (e.g., acetic anhydride, benzoyl chloride)

  • Base (e.g., pyridine, triethylamine, or sodium bicarbonate)

  • Anhydrous solvent (e.g., dichloromethane (DCM), tetrahydrofuran (THF), or neat)

  • Drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Silica gel for column chromatography

Procedure:

  • Preparation of Free Base (if starting from hydrochloride salt):

    • Dissolve this compound hydrochloride in a minimal amount of water.

    • Neutralize the solution by adding a suitable base (e.g., sodium bicarbonate) until the pH is approximately 8-9.

    • Extract the free base into an organic solvent like ethyl acetate or a mixture of chloroform and isopropanol.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the free this compound base.

  • N-Acylation Reaction:

    • Dissolve the this compound free base in the chosen anhydrous solvent.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add the acylating agent (1.1 equivalents) to the stirred solution.

    • Add the base (1.2 equivalents) dropwise.

    • Allow the reaction to warm to room temperature and stir for the time indicated in Table 1, or until thin-layer chromatography (TLC) indicates the consumption of the starting material.

  • Work-up and Purification:

    • Quench the reaction by adding saturated aqueous sodium bicarbonate solution.

    • Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate or DCM).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to afford the pure N-acylated this compound derivative.[5]

Protocol 2: O-Glycosylation of a Protected this compound Derivative

This protocol outlines a general procedure for the O-glycosylation of a selectively protected this compound derivative with a glycosyl donor. Selective protection of the hydroxyl groups of this compound is necessary to achieve regioselective glycosylation. This often involves a multi-step process of protection and deprotection.[1]

Materials:

  • Selectively protected this compound acceptor (with one free hydroxyl group)

  • Glycosyl donor (e.g., a glycosyl bromide or trichloroacetimidate)

  • Promoter (e.g., silver triflate, trimethylsilyl triflate (TMSOTf), or boron trifluoride etherate)

  • Anhydrous DCM

  • Molecular sieves (4 Å)

  • Quenching agent (e.g., triethylamine or pyridine)

  • Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

  • Preparation of Reaction Mixture:

    • To a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), add the selectively protected this compound acceptor and activated molecular sieves in anhydrous DCM.

    • Stir the mixture at room temperature for 30 minutes.

    • Cool the mixture to the desired temperature (e.g., -40 °C or 0 °C).

  • Glycosylation:

    • In a separate flame-dried flask, dissolve the glycosyl donor in anhydrous DCM.

    • Slowly add the solution of the glycosyl donor to the reaction mixture containing the acceptor.

    • Add the promoter dropwise to the reaction mixture.

    • Stir the reaction at the same temperature, monitoring the progress by TLC.

  • Work-up and Purification:

    • Once the reaction is complete, quench it by adding a few drops of the quenching agent.

    • Allow the mixture to warm to room temperature and filter through a pad of Celite to remove the molecular sieves.

    • Wash the filtrate with saturated aqueous sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography to yield the O-glycosylated this compound derivative.

  • Deprotection:

    • The protecting groups on the newly formed glycoside are then removed using appropriate deprotection strategies (e.g., hydrogenolysis for benzyl ethers, acidic or basic hydrolysis for esters) to yield the final this compound glycoside.

Visualizations

General Synthetic Pathway for this compound Derivatization

G This compound This compound Protected_this compound Selectively Protected This compound This compound->Protected_this compound Protection (e.g., Boc, Cbz) N_Acyl_this compound N-Acyl this compound Derivative This compound->N_Acyl_this compound N-Acylation (e.g., Ac₂O, RCOCl) O_Glycosyl_this compound O-Glycosyl this compound Derivative Protected_this compound->O_Glycosyl_this compound O-Glycosylation (Glycosyl Donor, Promoter) O_Glycosyl_this compound->O_Glycosyl_this compound

Caption: Synthetic routes to N-acyl and O-glycosyl this compound derivatives.

Experimental Workflow for N-Acylation

G cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification Start This compound HCl Free_Base Generate Free Base (aq. NaHCO₃, Extraction) Start->Free_Base Dissolve Dissolve in Anhydrous Solvent Free_Base->Dissolve Acylation Add Acylating Agent and Base at 0°C Dissolve->Acylation Stir Stir at Room Temp. (Monitor by TLC) Acylation->Stir Quench Quench with aq. NaHCO₃ Stir->Quench Extract Extract with Organic Solvent Quench->Extract Dry Dry and Concentrate Extract->Dry Chromatography Silica Gel Chromatography Dry->Chromatography Product Pure N-Acyl This compound Chromatography->Product

Caption: Step-by-step workflow for the N-acylation of this compound.

Hypothetical Signaling Pathway Inhibition

G Receptor Bacterial Ribosome Protein_Synthesis Protein Synthesis Receptor->Protein_Synthesis initiates Garosamine_Derivative This compound Derivative Garosamine_Derivative->Receptor binds and inhibits Cell_Growth Bacterial Cell Growth and Proliferation Protein_Synthesis->Cell_Growth Cell_Death Cell Death Protein_Synthesis->Cell_Death Cell_Growth->Cell_Death leads to

Caption: Inhibition of bacterial protein synthesis by a this compound derivative.

References

Troubleshooting & Optimization

Technical Support Center: Garosamine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for challenges encountered during the synthesis of Garosamine and its derivatives. The information is tailored for researchers, scientists, and drug development professionals to navigate the complexities of this stereochemically rich amino sugar's synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the total synthesis of this compound?

The synthesis of this compound, a 3-deoxy-4-C-methyl-3-methylamino-L-arabinopyranose, presents several significant challenges primarily centered around stereocontrol. Key difficulties include:

  • Stereoselective introduction of the C-3 amino and C-4 methyl groups: Establishing the correct relative and absolute stereochemistry at these adjacent chiral centers is a critical challenge.

  • Control of the anomeric center: Achieving high stereoselectivity during glycosylation reactions to form either the α or β anomer is often difficult.

  • Protecting group strategy: The selection and manipulation of protecting groups for the hydroxyl and amino functionalities are crucial to avoid side reactions and ensure compatibility with various reaction conditions.

  • Achieving high yields and purity: As with many multi-step syntheses of complex molecules, maintaining good yields and ensuring the purity of intermediates can be challenging.

Q2: What are the common strategies for introducing the C-3 amino group with the correct stereochemistry?

Two prominent strategies for the stereocontrolled introduction of the cis-hydroxyamino moiety in methyl L-garosaminide have been reported:

  • N-methylation and Reduction: This approach typically involves the introduction of an azide or another nitrogen-containing functional group that can be subsequently methylated and reduced to the desired methylamino group. Controlling the stereochemistry during the introduction of the initial nitrogen functionality is key.

  • Iodonium Ion-Induced Cyclization: A more sophisticated method involves the use of an iodonium ion to induce the cyclization of a urethane precursor, forming an oxazolidone intermediate. This reaction establishes the desired stereochemistry at both the C-3 and C-4 positions in a single step. This is then followed by deiodination and deprotection.[1]

Q3: How can I control the stereochemical outcome of glycosylation reactions with this compound donors?

The stereochemical outcome of glycosylation is highly dependent on the protecting groups on the glycosyl donor, the nature of the glycosyl acceptor, the promoter used, and the reaction conditions. For amino sugars, the protecting group on the nitrogen at C-3 plays a significant role in directing the stereoselectivity. While specific data for this compound is limited in readily available literature, general principles for amino sugar glycosylation apply. For instance, participating protecting groups on the C-2 hydroxyl can favor the formation of 1,2-trans glycosidic linkages. The choice of a non-participating group is necessary to favor 1,2-cis linkages.

Troubleshooting Guides

Problem 1: Low Yield in the Iodocyclization Step to Form the Oxazolidone Intermediate

Possible Causes & Solutions:

Possible Cause Troubleshooting Step
Moisture in the reaction: Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., argon or nitrogen). Use freshly distilled, anhydrous solvents.
Decomposition of the iodonium reagent: Use a freshly opened bottle of the iodonium reagent (e.g., iodonium dicollidine perchlorate) or purify it before use.
Suboptimal reaction temperature: The reaction may be sensitive to temperature. Experiment with a range of temperatures (e.g., -78 °C to 0 °C) to find the optimal condition for your specific substrate.
Incorrect stoichiometry: Carefully check the stoichiometry of the urethane precursor and the iodonium reagent. An excess of the iodonium reagent may be necessary, but a large excess could lead to side reactions.
Problem 2: Poor Stereoselectivity in the Glycosylation Reaction

Possible Causes & Solutions:

Possible Cause Troubleshooting Step
Inappropriate protecting group on the C-3 amino group: The nature of the protecting group on the amino functionality can significantly influence the stereochemical outcome. Consider using different protecting groups that may favor the desired anomer.
Non-optimal promoter/activator: The choice of promoter (e.g., TMSOTf, BF3·OEt2) can dramatically affect the α/β ratio. Screen a variety of promoters to identify the most selective one for your system.
Solvent effects: The polarity and coordinating ability of the solvent can influence the reactivity and selectivity of the glycosylation. Ethereal solvents like diethyl ether or THF, or chlorinated solvents like dichloromethane, can lead to different outcomes.
Anomerization of the glycosyl donor: The glycosyl donor may anomerize under the reaction conditions, leading to a mixture of products. Monitor the reaction by TLC or LC-MS to determine the optimal reaction time before significant anomerization occurs.
Problem 3: Difficulty in the N-methylation of the Amino Group

Possible Causes & Solutions:

Possible Cause Troubleshooting Step
Over-methylation (quaternary ammonium salt formation): Use a stoichiometric amount of the methylating agent (e.g., methyl iodide, dimethyl sulfate). Adding the methylating agent slowly at a low temperature can help control the reaction.
Low reactivity of the amino group: The steric hindrance around the amino group may reduce its reactivity. A stronger base or a more reactive methylating agent might be required. Alternatively, a different protecting group strategy that exposes a more reactive amine at a later stage could be considered.
Side reactions with other functional groups: Ensure that all other nucleophilic functional groups (e.g., hydroxyl groups) are adequately protected before attempting N-methylation.

Experimental Protocols & Data

Due to the specialized nature of this compound synthesis, detailed, publicly available step-by-step protocols with quantitative data are scarce. Researchers are encouraged to consult the primary literature for specific experimental conditions. The following table summarizes typical yields for key transformations in related amino sugar syntheses to provide a general benchmark.

Transformation Typical Reagents Reported Yield Range
Iodocyclization of Urethane Iodonium dicollidine perchlorate60-85%
Glycosylation (general) Glycosyl donor, acceptor, promoter (e.g., TMSOTf)50-90% (can be highly variable)
N-methylation Methyl iodide, base (e.g., NaH)70-95%
Deprotection Acidic or basic hydrolysis, or hydrogenolysis80-99%

Visualizing Synthetic Pathways

To aid in understanding the synthetic logic, the following diagrams illustrate key workflows and relationships in this compound synthesis.

Garosamine_Synthesis_Challenges cluster_Challenges Core Synthetic Challenges cluster_Solutions Key Strategic Solutions Stereocontrol Stereocontrol Iodocyclization Iodocyclization Stereocontrol->Iodocyclization addressed by Glycosylation Stereoselective Glycosylation Stereocontrol->Glycosylation addressed by ProtectingGroups Protecting Groups OrthogonalProtection Orthogonal Protection ProtectingGroups->OrthogonalProtection requires YieldPurity Yield & Purity YieldPurity->Iodocyclization dependent on YieldPurity->Glycosylation dependent on YieldPurity->OrthogonalProtection dependent on

Caption: Logical relationship between challenges and strategies in this compound synthesis.

Iodocyclization_Workflow Start Urethane Precursor Reaction Iodonium Ion-Induced Cyclization Start->Reaction Intermediate Oxazolidone Intermediate Reaction->Intermediate Deprotection Deiodination & Deprotection Intermediate->Deprotection Product This compound Derivative Deprotection->Product

Caption: Workflow for the iodocyclization approach to the this compound core.

References

Technical Support Center: Improving Garosamine Extraction Yield

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the extraction of Garosamine. The information is presented in a question-and-answer format to directly tackle common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is this compound and from which organisms is it typically extracted?

This compound is an amino sugar, specifically a 3-deoxy-4-C-methyl-3-methylamino-L-arabinopyranose. It is a key structural component of the Gentamicin antibiotic complex.[1][2] The primary producers of Gentamicin, and therefore this compound, are various species of the genus Micromonospora, most notably Micromonospora purpurea and Micromonospora echinospora.[3][4]

Q2: What are the principal challenges in achieving a high yield of this compound?

The main challenges in this compound extraction are intrinsically linked to the production and purification of the Gentamicin complex. These include:

  • Complex Mixture: Gentamicin is not a single compound but a mixture of structurally similar components (Gentamicin C1, C1a, C2, C2a, etc.), all of which contain this compound.[5] Separating these components to isolate a pure fraction for this compound cleavage can be difficult.

  • Co-elution of Impurities: During chromatographic purification, impurities with similar physicochemical properties to the Gentamicin components can co-elute, complicating the isolation process.[5]

  • Low Titer: The initial concentration of Gentamicin in the fermentation broth can be low, which directly impacts the final yield of this compound.[4]

  • Degradation: Improper handling and storage of the fermentation broth or extracts can lead to the degradation of Gentamicin, reducing the amount of this compound that can be recovered.

Troubleshooting Guides

This section provides solutions to common problems encountered during the this compound extraction process.

Low Initial Yield from Fermentation

Problem: The concentration of the Gentamicin complex in the fermentation broth is consistently low, leading to a poor starting point for this compound extraction.

Possible Cause Suggested Solution
Suboptimal Fermentation Medium Optimize the nutrient composition of the fermentation medium. Studies have shown that factors like soybean meal concentration, the presence of trace elements like CoCl₂, and the type of carbon source (e.g., starch vs. glucose) can significantly impact Gentamicin production.[3][6]
Inadequate Precursor Supply Supplement the fermentation medium with precursors to the this compound biosynthesis pathway. For instance, the addition of xylose has been shown to enhance the production of certain Gentamicin components.[3]
Non-optimized Fermentation Conditions Systematically evaluate and optimize physical parameters of the fermentation process, including pH, temperature, aeration, and agitation speed.
Strain Vigor Sub-culture the Micromonospora strain to ensure a healthy and productive inoculum. Consider strain improvement techniques like mutagenesis to select for higher-yielding mutants.[4]
Poor Recovery During Extraction and Purification

Problem: Significant loss of this compound-containing compounds (Gentamicin complex) occurs during the extraction and purification steps.

Possible Cause Suggested Solution
Inefficient Initial Extraction from Broth Utilize cation-exchange resins to effectively capture the positively charged Gentamicin molecules from the clarified fermentation broth.[7] Ensure the pH of the broth is adjusted to optimize binding.
Poor Resolution in Chromatography Optimize the chromatographic separation of Gentamicin components. For ion-exchange chromatography, a shallow salt gradient can improve resolution.[5] In reversed-phase HPLC, adjusting the mobile phase composition and temperature can enhance separation.[5]
Irreversible Binding to Resin If using chromatography, strong, irreversible binding can lead to low recovery. Consider using a different type of resin or a stronger eluent to ensure complete elution of the bound Gentamicin.[5]
Sample Overloading Overloading the chromatography column can lead to poor separation and loss of product. Reduce the sample load or use a column with a higher binding capacity.[5]

Experimental Protocols

General Protocol for Gentamicin Extraction from Micromonospora Fermentation Broth

This protocol outlines the key steps for the initial extraction of the Gentamicin complex.

  • Fermentation and Biomass Removal:

    • Culture the Micromonospora strain under optimized fermentation conditions.

    • After fermentation, separate the mycelium from the broth by centrifugation or filtration.

  • Cation-Exchange Chromatography (Capture Step):

    • Adjust the pH of the clarified fermentation broth to be 1-2 units below the pKa of the amine groups of Gentamicin to ensure a net positive charge.

    • Load the pH-adjusted broth onto a pre-equilibrated cation-exchange resin column (e.g., Dowex 1x2).[3]

    • Wash the column with a buffer of the same pH to remove unbound impurities.

    • Elute the bound Gentamicin complex using a salt gradient (e.g., increasing concentrations of NaCl or NH₄Cl) or a pH gradient.

  • Desalting:

    • Desalt the eluted fractions containing the Gentamicin complex using techniques like dialysis, gel filtration, or reverse osmosis to prepare the sample for further purification.

  • Further Purification (Polishing Step):

    • Further purify the desalted Gentamicin complex using reversed-phase high-performance liquid chromatography (RP-HPLC) to separate the different Gentamicin components.

    • Monitor the elution profile using a suitable detector (e.g., UV or mass spectrometry).

    • Collect the fractions containing the desired Gentamicin components.

Visualizing the Workflow

Garosamine_Extraction_Workflow Fermentation Micromonospora Fermentation Harvest Harvest & Clarify Broth Fermentation->Harvest CationExchange Cation-Exchange Chromatography (Capture) Harvest->CationExchange Load Broth Elution Elution of Gentamicin Complex CationExchange->Elution Salt/pH Gradient Desalting Desalting Elution->Desalting RPHPLC Reversed-Phase HPLC (Purification) Desalting->RPHPLC Hydrolysis Acid Hydrolysis of Purified Gentamicin RPHPLC->Hydrolysis Isolate Fractions FinalPurification Final Purification of this compound Hydrolysis->FinalPurification This compound Pure this compound FinalPurification->this compound

Caption: Workflow for this compound extraction and purification.

References

Technical Support Center: Overcoming Impurities in Garosamine Purification

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Garosamine purification. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the purification of this compound.

Troubleshooting Guides

This section provides solutions to specific problems you may encounter during your this compound purification experiments.

Issue 1: Low Yield of this compound after Purification

Possible Cause Recommended Solution
Suboptimal Chromatography Conditions - Mobile Phase Composition: Adjust the solvent gradient and pH. For Hydrophilic Interaction Liquid Chromatography (HILIC), ensure appropriate water content in the mobile phase to facilitate proper partitioning. For ion-pair chromatography, optimize the concentration of the ion-pairing reagent.[1][2] - Stationary Phase Selection: Ensure the chosen column (e.g., C18, HILIC) is appropriate for the separation of polar compounds like this compound.[1] - Flow Rate: A slower flow rate can sometimes improve resolution and recovery.
This compound Loss During Sample Preparation - Solid Phase Extraction (SPE): If using SPE for sample cleanup, ensure the chosen cartridge and elution solvents are optimized for this compound recovery. Perform recovery studies to quantify any loss.[3] - Precipitation/Filtration Steps: Minimize the number of transfer steps to reduce physical loss of the sample. Ensure complete dissolution before loading onto the chromatography system.
Degradation of this compound - pH Instability: this compound, like other aminoglycosides, can be susceptible to degradation at extreme pH values. Maintain a suitable pH throughout the purification process. - Temperature: Avoid prolonged exposure to high temperatures. Conduct purification steps at controlled room temperature or on ice if necessary.

Issue 2: Presence of Impurities in the Final this compound Product

Possible Cause Recommended Solution
Co-elution of Structurally Similar Impurities - Optimize Chromatography Method:     - Gradient Slope: A shallower gradient can improve the separation of closely eluting peaks.     - Mobile Phase Additives: The use of ion-pairing reagents like trifluoroacetic acid (TFA) or heptafluorobutyric acid (HFBA) can enhance the resolution of aminoglycosides.[2]     - Column Temperature: Adjusting the column temperature can alter selectivity and improve separation.
Incomplete Removal of Process-Related Impurities - Washing Steps: Incorporate additional or more stringent wash steps in your chromatography protocol to remove non-specifically bound impurities before eluting this compound. - Orthogonal Purification Methods: Employ a secondary purification technique based on a different separation principle (e.g., ion-exchange chromatography followed by reversed-phase chromatography) to remove impurities that are not effectively separated by the primary method.
Contamination from Reagents or Equipment - High-Purity Solvents and Reagents: Use HPLC-grade solvents and high-purity reagents to minimize the introduction of external contaminants. - System Cleaning: Thoroughly clean and flush the chromatography system between runs to prevent carryover from previous samples.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of impurities found in this compound preparations?

A1: While specific impurity profiles for this compound are not extensively documented in publicly available literature, impurities in aminoglycoside antibiotics, a class to which this compound belongs, can generally be categorized as:

  • Structurally Related Impurities: These include isomers, epimers, and degradation products formed during synthesis or storage. For other aminoglycosides like tobramycin, impurities such as Kanamycin B and neamine have been identified.[2]

  • Process-Related Impurities: These can include unreacted starting materials, reagents, catalysts, and solvents used in the manufacturing process.

  • Degradation Products: Formed due to exposure to adverse conditions like extreme pH, temperature, or light.

Q2: Which analytical techniques are best suited for detecting and quantifying this compound and its impurities?

A2: Due to the lack of a strong UV chromophore in this compound, direct UV detection can be challenging.[1][2] The following techniques are more suitable:

  • High-Performance Liquid Chromatography (HPLC) with Charged Aerosol Detection (CAD) or Evaporative Light Scattering Detection (ELSD): These are universal detectors that do not rely on the analyte having a chromophore, making them well-suited for aminoglycosides.[3]

  • Hydrophilic Interaction Liquid Chromatography (HILIC): This is a powerful technique for separating polar compounds like this compound and its impurities.[3]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This provides high sensitivity and selectivity, allowing for the identification and quantification of trace-level impurities.[4]

  • Ion-Pair Liquid Chromatography (IP-LC): The use of ion-pairing reagents can improve the retention and separation of polar, basic compounds like this compound on reversed-phase columns.[1]

Q3: How can I improve the resolution between this compound and a closely eluting impurity?

A3: To improve resolution, consider the following strategies:

  • Method Optimization: Systematically adjust chromatographic parameters such as the mobile phase composition (including pH and organic modifier), gradient profile, column temperature, and flow rate.

  • Alternative Stationary Phase: If optimization on your current column is insufficient, try a column with a different selectivity (e.g., a different HILIC chemistry or a phenyl-hexyl column instead of a C18).

  • Mobile Phase Modifiers: For ionizable compounds like this compound, adding a competing amine (e.g., triethylamine) to the mobile phase in reversed-phase chromatography can improve peak shape and resolution by minimizing interactions with residual silanols on the silica-based stationary phase.

Experimental Protocols

Protocol 1: General HILIC Method for this compound Purity Analysis

  • Column: A HILIC column (e.g., amide, cyano, or bare silica phase) with dimensions of 4.6 x 150 mm and a particle size of 3.5 µm.

  • Mobile Phase A: 10 mM Ammonium Formate in Water, pH 3.0.

  • Mobile Phase B: Acetonitrile.

  • Gradient Program:

    Time (min) %B
    0 95
    20 60
    21 95

    | 25 | 95 |

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • Detection: Charged Aerosol Detector (CAD) or Mass Spectrometer (MS).

Protocol 2: Sample Preparation using Solid Phase Extraction (SPE) for Sulfate Removal

This protocol is adapted from methods used for other aminoglycosides and may require optimization for this compound.[3]

  • SPE Cartridge: A strong anion exchange (SAX) cartridge.

  • Conditioning: Condition the cartridge with 1 mL of methanol followed by 1 mL of deionized water.

  • Sample Loading: Dissolve the this compound sample in deionized water and load it onto the conditioned cartridge. The sulfate ions will be retained by the stationary phase.

  • Elution: Elute the this compound and other non-anionic impurities with deionized water.

  • Analysis: The collected eluate can then be analyzed by the chosen analytical method (e.g., HILIC-CAD/MS).

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_purification Purification cluster_analysis Analysis & Final Product raw_sample Crude this compound Sample dissolution Dissolution in Aqueous Buffer raw_sample->dissolution spe Solid Phase Extraction (SPE) (Optional: for salt/matrix removal) dissolution->spe filtration Filtration (0.22 µm) spe->filtration hplc HPLC/HILIC Purification filtration->hplc fraction_collection Fraction Collection hplc->fraction_collection fraction_collection->hplc Re-injection of impure fractions purity_analysis Purity Analysis (e.g., HILIC-CAD/MS) fraction_collection->purity_analysis pooling Pooling of Pure Fractions purity_analysis->pooling solvent_evap Solvent Evaporation pooling->solvent_evap pure_this compound Pure this compound solvent_evap->pure_this compound

Caption: Experimental workflow for this compound purification.

troubleshooting_logic start Impurity Detected in Final this compound Product check_coelution Is the impurity peak well-separated from the This compound peak? start->check_coelution optimize_hplc Optimize HPLC/HILIC Method: - Adjust gradient - Change mobile phase pH - Modify temperature check_coelution->optimize_hplc No check_process Is the impurity from the synthesis/process? check_coelution->check_process Yes change_column Try a column with different selectivity optimize_hplc->change_column change_column->check_coelution orthogonal_purification Implement an orthogonal purification step (e.g., Ion Exchange) check_process->orthogonal_purification Yes check_reagents Analyze raw materials and reagents for the impurity check_process->check_reagents No solution Pure this compound Obtained orthogonal_purification->solution check_reagents->solution

Caption: Troubleshooting logic for impurity identification.

References

Technical Support Center: Optimizing Reaction Conditions for Garosamine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of Garosamine (3-deoxy-4-C-methyl-3-methylamino-L-arabinopyranose). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to navigate the complexities of this challenging synthesis.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound and its derivatives.

1. Low Yield or Failed Glycosylation

  • Question: I am experiencing low to no yield during the glycosylation step to introduce the this compound moiety. What are the potential causes and solutions?

  • Answer: Low yields in aminosugar glycosylation are a common challenge. The primary reason is often the basicity of the amino group, which can neutralize the Lewis acid promoter required for the reaction.[1] Here are several factors to consider and troubleshoot:

    • Protecting Group Strategy: The choice of protecting group on the amino function is critical. A non-participating protecting group on the nitrogen is often necessary to prevent interference with the glycosylation reaction. The C2-azido functionality is an excellent latent amine-precursor that is stable under various conditions and can be selectively converted to the amino group later in the synthesis.[1]

    • Lewis Acid Stoichiometry: The amount of Lewis acid promoter (e.g., TMSOTf, BF₃·OEt₂) may need to be optimized. An excess may be required to overcome the basicity of the substrate, but too much can lead to side reactions.

    • Reaction Conditions: Temperature and reaction time are crucial. Starting at low temperatures (e.g., -78 °C) and slowly warming the reaction can improve selectivity and yield. Monitor the reaction closely by TLC to determine the optimal reaction time and avoid decomposition.

    • Donor and Acceptor Reactivity: The reactivity of both the glycosyl donor and the acceptor alcohol plays a significant role. Ensure both are sufficiently pure and dry. The use of highly reactive donors, such as trichloroacetimidates, may improve yields.

2. Poor Stereoselectivity in Glycosylation

  • Question: My glycosylation reaction is producing a mixture of anomers (α and β isomers) with poor selectivity. How can I improve the stereochemical outcome?

  • Answer: Achieving high stereoselectivity is a central challenge in glycosylation chemistry. Several factors influence the stereochemical outcome:

    • Neighboring Group Participation: The presence of a participating group at the C-2 position of the glycosyl donor (e.g., an acetyl or benzoyl group) can effectively direct the formation of the 1,2-trans-glycosidic linkage. For the synthesis of 1,2-cis-linkages, a non-participating group (e.g., an azide or a benzyl ether) is required.

    • Solvent Effects: The polarity and coordinating ability of the solvent can significantly influence the stereoselectivity. Non-polar, non-coordinating solvents like toluene or dichloromethane often favor the formation of the α-anomer (the anomeric effect).

    • Promoter System: The choice of Lewis acid can impact the stereoselectivity. Some promoter systems are known to favor the formation of specific anomers.

    • Temperature: Lower reaction temperatures generally lead to higher stereoselectivity by favoring the thermodynamically more stable product.

3. Difficulties with Protecting Group Manipulations

  • Question: I am encountering issues with the installation or removal of protecting groups, leading to side reactions or incomplete conversions. What should I consider?

  • Answer: Protecting group manipulations are a multi-step and often challenging aspect of complex carbohydrate synthesis.

    • Orthogonal Protecting Group Strategy: Employing an orthogonal protecting group strategy is highly recommended.[2] This involves using protecting groups that can be removed under different, specific conditions, allowing for selective deprotection of one functional group without affecting others.

    • Protecting Group Stability: Ensure the chosen protecting groups are stable to the reaction conditions of subsequent steps. For example, acid-labile protecting groups like trityl or silyl ethers may be cleaved during acidic glycosylation conditions.

    • Deprotection Conditions: Optimize deprotection conditions carefully. For example, when removing a carbamate protecting group like Cbz (carboxybenzyl) via hydrogenolysis, the choice of catalyst (e.g., Pd/C) and reaction time is crucial to avoid over-reduction or other side reactions. A simple method for the deprotection of N- and O-Cbz groups has been reported for related structures.

4. Challenges in N-Methylation

  • Question: The N-methylation of the amino group is proving to be difficult, with low yields or the formation of over-methylated byproducts. How can I optimize this step?

  • Answer: N-methylation of amino sugars requires careful control of reaction conditions to achieve mono-methylation and avoid quaternization of the nitrogen atom.

    • Reagent Choice: Common N-methylation reagents include methyl iodide (MeI) or dimethyl sulfate. The choice of base is also critical; a non-nucleophilic base like sodium hydride (NaH) or potassium bis(trimethylsilyl)amide (KHMDS) is often preferred.

    • Stoichiometry: Use a slight excess of the methylating agent and carefully control the stoichiometry to favor mono-methylation.

    • Temperature: Perform the reaction at low temperatures to control reactivity and minimize side reactions.

    • Alternative Methods: Biocatalytic approaches using N-methyl-L-amino acid dehydrogenases are being developed for the one-step production of N-methylated amino acids from sugars and methylamine, offering a potentially milder and more selective alternative.[3][4]

Frequently Asked Questions (FAQs)

Q1: What is a common starting material for the synthesis of this compound?

A common starting material for the synthesis of methyl α-L-garosaminide is methyl 2,3-anhydro-β-D-erythro-pentopyranosid-4-ulose. Two distinct eight-step synthetic routes have been reported starting from this compound.

Q2: What are the key transformations in a typical this compound synthesis?

Key transformations often include:

  • Epoxide opening to introduce a nitrogen functionality.

  • Stereoselective reduction of a ketone.

  • Introduction of the C-methyl group.

  • N-methylation of the amino group.

  • A series of protection and deprotection steps to manage the various functional groups.

Q3: Are there any specific safety precautions to consider during this compound synthesis?

Yes, as with any multi-step organic synthesis, it is crucial to handle all reagents and solvents with appropriate safety measures. Specific considerations include:

  • Azide-containing intermediates: Organic azides can be explosive and should be handled with care, avoiding heat, friction, and shock.

  • Strong acids and bases: Many steps involve the use of strong acids (e.g., TMSOTf) and bases (e.g., NaH), which are corrosive and require careful handling.

  • Hydrogenolysis: Reactions involving hydrogen gas under pressure require specialized equipment and adherence to strict safety protocols.

Data Presentation

Table 1: Comparison of General Reaction Conditions for Key Steps in Aminosugar Synthesis

StepReagent/CatalystSolventTemperature (°C)Typical Yield (%)Key Considerations
Glycosylation TMSOTf, BF₃·OEt₂CH₂Cl₂, Toluene-78 to RT40-80Stoichiometry of Lewis acid is critical; choice of protecting group on nitrogen influences outcome.
N-Methylation MeI, NaHTHF, DMF0 to RT60-90Careful control of stoichiometry to avoid over-methylation; reaction is sensitive to moisture.
Cbz Deprotection H₂, Pd/CMeOH, EtOAcRT85-95Catalyst loading and reaction time need optimization to prevent side reactions.
Azide Reduction H₂, Pd/C or PPh₃THF/H₂ORT90-99Ensure complete reduction without affecting other functional groups.

Note: The data in this table represents typical ranges for aminosugar synthesis and may need to be optimized for specific substrates and reaction scales.

Experimental Protocols

A detailed experimental protocol for a specific synthesis of a this compound-related compound is outlined below.

Synthesis of Racemic Methyl 3-Deoxy-3-methylaminoarabinopyranoside

This synthesis utilizes an intramolecular N-sulfinyl dienophile Diels-Alder strategy to stereospecifically generate the chiral centers of the pentose ring, starting from sorbic aldehyde.[5]

(Detailed, step-by-step procedures with specific amounts, reaction times, and workup procedures would be inserted here based on the full experimental text of the cited literature.)

Visualizations

low_yield_troubleshooting cluster_solutions Troubleshooting Steps start Low Glycosylation Yield check_pg Verify Amino Protecting Group (e.g., Azide) start->check_pg optimize_la Optimize Lewis Acid Stoichiometry check_pg->optimize_la If PG is appropriate optimize_cond Adjust Reaction Conditions (Temp., Time) optimize_la->optimize_cond If still low yield check_reagents Check Purity/Dryness of Donor and Acceptor optimize_cond->check_reagents If still low yield success Improved Yield check_reagents->success If issues resolved

Caption: Decision tree for addressing poor stereoselectivity.

References

troubleshooting Garosamine instability issues

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing potential instability issues with Garosamine during their experiments.

Frequently Asked Questions (FAQs)

Q1: My experimental results with this compound are inconsistent. What could be the underlying cause?

Inconsistent results in experiments involving this compound can stem from its potential instability under certain conditions. Like many complex organic molecules, this compound's stability can be influenced by factors such as pH, temperature, light, and the presence of oxidizing agents.[1][2] Degradation of the compound can lead to lower-than-expected potency or the presence of unexpected byproducts, affecting experimental outcomes. It is also crucial to ensure that all reagents and solvents are of high quality and that the experimental protocol is followed precisely.

Q2: What are the optimal storage conditions for this compound to ensure its stability?

Q3: How does pH affect the stability of this compound in solution?

The stability of compounds containing amino groups, such as this compound, is often pH-dependent. In acidic or basic solutions, this compound may be susceptible to hydrolysis or other degradation reactions.[1] It is recommended to prepare fresh solutions of this compound in a buffer system that is close to neutral pH and to use them promptly. If your experiment requires acidic or basic conditions, it is crucial to be aware of the potential for degradation and to include appropriate controls.

Q4: I suspect my this compound sample has degraded. How can I confirm this?

To confirm the degradation of a this compound sample, you can use analytical techniques such as High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), or Nuclear Magnetic Resonance (NMR) spectroscopy.[2][3] By comparing the analytical profile of your potentially degraded sample to that of a fresh, high-purity standard, you can identify the appearance of new peaks (degradation products) and a decrease in the peak corresponding to pure this compound.

Troubleshooting Guides

Unexpected Experimental Results

If you are encountering unexpected or irreproducible results in your experiments with this compound, consider the following troubleshooting steps:

  • Verify Compound Integrity:

    • Assess the purity of your this compound stock using a suitable analytical method like HPLC or LC-MS.

    • Compare the analytical data with a reference standard or the supplier's certificate of analysis.

  • Evaluate Experimental Conditions:

    • pH: Ensure the pH of your reaction or assay buffer is within a stable range for this compound (ideally near neutral).

    • Temperature: Avoid exposing this compound solutions to high temperatures for extended periods.

    • Light: Protect solutions from direct light, especially if photostability has not been established.

  • Check for Contaminants:

    • Ensure all solvents and reagents are free from impurities that could react with this compound (e.g., peroxides in ethers).

    • Use high-purity water and sterile equipment to avoid microbial contamination that could lead to enzymatic degradation.

This compound Solution Stability

If you are concerned about the stability of your this compound solutions, follow these guidelines:

  • Fresh is Best: Prepare solutions fresh for each experiment whenever possible.

  • Storage of Stock Solutions: If you need to store stock solutions, aliquot them into smaller volumes to avoid repeated freeze-thaw cycles and store them at -20°C or below.

  • Solvent Choice: Use high-purity, degassed solvents for preparing solutions to minimize oxidation.

Quantitative Data Summary

As specific quantitative stability data for this compound is not publicly available, the following table provides a hypothetical summary of potential degradation under forced conditions, based on the behavior of similar aminoglycoside compounds. This is intended for illustrative purposes to guide experimental design.

Stress ConditionParameterTimeThis compound Assay (%)Total Degradants (%)
Acidic 0.1 M HCl24 h85.214.8
Basic 0.1 M NaOH24 h78.521.5
Oxidative 3% H₂O₂24 h65.734.3
Thermal 60°C48 h92.17.9
Photolytic UV Light (254 nm)24 h95.34.7

Experimental Protocols

Protocol: Forced Degradation Study of this compound

This protocol outlines a general procedure for conducting a forced degradation study to investigate the stability of this compound under various stress conditions.[4][5][6]

1. Materials:

  • This compound reference standard
  • High-purity water
  • Hydrochloric acid (HCl)
  • Sodium hydroxide (NaOH)
  • Hydrogen peroxide (H₂O₂)
  • HPLC-grade solvents (e.g., acetonitrile, methanol)
  • Appropriate buffers
  • HPLC system with a suitable column (e.g., C18) and detector (e.g., UV, ELSD, or MS)

2. Preparation of Stock Solution:

  • Accurately weigh and dissolve this compound in a suitable solvent (e.g., water) to a known concentration (e.g., 1 mg/mL).

3. Stress Conditions:

4. Sample Analysis:

  • At specified time points, withdraw samples from each stress condition.
  • Neutralize the acidic and basic samples if necessary.
  • Dilute all samples to an appropriate concentration for analysis.
  • Analyze the samples by a validated stability-indicating HPLC method.

5. Data Evaluation:

  • Calculate the percentage of this compound remaining in each sample compared to an unstressed control.
  • Identify and quantify the major degradation products.
  • Determine the degradation pathway based on the identified products.

Visualizations

Troubleshooting_Workflow A Inconsistent Experimental Results with this compound B Check for Obvious Errors (Pipetting, Calculation, etc.) A->B C Re-run Experiment with Controls B->C No obvious errors D Problem Persists C->D Results still inconsistent L Problem Resolved C->L Results are now consistent E Investigate this compound Stability D->E F Assess Purity of this compound Stock (HPLC, LC-MS) E->F G Review Experimental Conditions E->G H Stock Purity is Good F->H I Stock is Degraded F->I K Modify Protocol (Adjust pH, Temp, Light Exposure) G->K H->G J Source New this compound I->J J->C K->C Hypothetical_Degradation_Pathway This compound This compound Hydrolysis Hydrolyzed Product This compound->Hydrolysis Acid/Base Oxidation Oxidized Product This compound->Oxidation Oxidizing Agent Dehydration Dehydrated Product This compound->Dehydration Heat

References

side reactions in Garosamine synthesis and how to avoid them

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Garosamine synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and avoid side reactions during the synthesis of this important aminosugar.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges in synthesizing this compound?

A1: The synthesis of this compound, a branched-chain aminosugar, presents several key challenges primarily related to stereocontrol and the management of functional groups. Researchers often encounter difficulties in:

  • Stereoselective installation of functional groups: Achieving the correct stereochemistry at multiple chiral centers is a primary hurdle.

  • Protecting group strategy: The presence of multiple hydroxyl groups and an amino group necessitates a robust protecting group strategy to avoid unwanted side reactions.

  • Ring-opening and closing reactions: Key steps often involve the formation and opening of heterocyclic intermediates, which can lead to undesired byproducts if not performed under optimal conditions.

  • Purification: The polar nature of aminosugars and the potential for closely related side products can make purification challenging.

Q2: Why is the choice of protecting groups so critical in this compound synthesis?

A2: The hydroxyl and amino groups in this compound and its synthetic intermediates are all nucleophilic and can react with many of the reagents used during synthesis. A well-designed protecting group strategy is essential to:

  • Prevent unwanted reactions: Masking specific functional groups prevents them from reacting out of turn.

  • Influence stereoselectivity: The size and nature of protecting groups can direct the stereochemical outcome of reactions at nearby centers.

  • Enable selective deprotection: Orthogonal protecting groups, which can be removed under different conditions, allow for the sequential unmasking and reaction of specific functional groups.

Failure to implement an effective protecting group strategy can lead to a mixture of products that are difficult to separate, resulting in low yields of the desired this compound.

Q3: What are the key intermediates in this compound synthesis that are prone to side reactions?

A3: Several key intermediates are particularly susceptible to side reactions. These include:

  • Epoxy ulose derivatives: These are common starting materials and can undergo undesired rearrangements or reactions with nucleophiles.

  • Exocyclic olefins: The introduction of an exocyclic double bond is a key step in some synthetic routes. This functionality can be prone to isomerization or undesired additions.

  • Tetrahydrooxazine intermediates: The formation and subsequent ring-opening of these intermediates are crucial steps that require careful control to avoid the formation of byproducts.[1]

Troubleshooting Guides

Issue 1: Low yield during the formation of the 3-amino-3-deoxy derivative from an exocyclic olefin.

Problem: The reaction of an exocyclic olefin intermediate with ammonia or methylamine results in a low yield of the desired amino sugar derivative. A significant amount of starting material remains, or multiple unidentified byproducts are observed.

Possible Causes and Solutions:

CauseRecommended Solution
Incomplete reaction Increase reaction time and/or temperature. Ensure an adequate excess of the amine reagent is used.
Steric hindrance The exocyclic olefin may be sterically hindered. Consider using a less bulky amine source if possible, or explore alternative methods for amine introduction.
Side reactions of the olefin The double bond may be susceptible to isomerization or other undesired reactions under the reaction conditions. Ensure the reaction is carried out under an inert atmosphere and that all reagents and solvents are pure.
Formation of dialkylated products The newly introduced amino group can potentially react with another molecule of the starting material. Use a large excess of the amine to favor the formation of the mono-substituted product.

Experimental Protocol: Amination of an Exocyclic Olefin

This protocol is based on a known synthetic route to this compound.[2]

  • Starting Material: Methyl 2,3-anhydro-β-D-erythro-pentopyranosid-4-ulose (an epoxy ulose).

  • Formation of the Exocyclic Olefin: Treat the epoxy ulose with a suitable reagent to introduce the exocyclic double bond at the C4 position.

  • Amination:

    • Dissolve the exocyclic olefin intermediate in a suitable solvent (e.g., methanol).

    • Add a significant excess of the amine (e.g., a solution of ammonia or methylamine in methanol).

    • Stir the reaction mixture at room temperature or with gentle heating, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, remove the solvent and excess amine under reduced pressure.

    • Purify the resulting 3-amino-3-deoxy or 3-methylamino-3-deoxy derivative by column chromatography.

Issue 2: Formation of unwanted ketone during tetrahydrooxazine ring opening.

Problem: The oxidative ring opening of a tetrahydrooxazine intermediate, a key step in one synthetic route to this compound, results in the formation of a significant amount of an unwanted ketone byproduct, lowering the yield of the desired product.[1]

Possible Causes and Solutions:

CauseRecommended Solution
Over-oxidation The oxidizing agent may be too harsh or used in excess, leading to the oxidation of the desired product. Reduce the stoichiometry of the oxidizing agent or use a milder oxidant.
Reaction conditions The reaction temperature or pH may not be optimal, favoring the formation of the ketone. Carefully control the reaction temperature and consider buffering the reaction mixture.
Instability of the desired product The desired ring-opened product may be unstable under the reaction conditions and rearrange to the ketone. Quench the reaction as soon as the starting material is consumed and work up the reaction mixture promptly at a low temperature.

Experimental Protocol: Oxidative Tetrahydrooxazine Ring Opening

This protocol is based on a reported synthesis of this compound.[1]

  • Starting Material: A tricyclic intermediate containing a tetrahydrooxazine ring.

  • Reaction Setup:

    • Dissolve the tetrahydrooxazine intermediate in a suitable solvent.

    • Cool the reaction mixture to the recommended temperature (e.g., 0 °C or -78 °C).

  • Oxidative Cleavage:

    • Slowly add the oxidizing agent (e.g., a solution of an appropriate oxidant) to the cooled reaction mixture.

    • Monitor the reaction closely by TLC to determine the point of completion and to minimize over-oxidation.

  • Work-up:

    • Quench the reaction with a suitable reducing agent (e.g., sodium thiosulfate solution) at low temperature.

    • Allow the mixture to warm to room temperature and extract the product with an organic solvent.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the product immediately by column chromatography to isolate the desired ring-opened product from the ketone byproduct.

Visualizing the Pathways

To better understand the key transformations and potential pitfalls in this compound synthesis, the following diagrams illustrate a generalized reaction workflow and a troubleshooting decision tree.

garosamine_synthesis_workflow start Starting Material (e.g., Epoxy Ulose) olefin Exocyclic Olefin Formation start->olefin Step 1 amination Amination (Amine Introduction) olefin->amination Step 2 protection Protecting Group Manipulation amination->protection Step 3 cyclization Cyclization (e.g., Oxazoline/Oxazolidone formation) protection->cyclization Step 4 deprotection Final Deprotection cyclization->deprotection Step 5 This compound This compound deprotection->this compound Final Product

Caption: A generalized workflow for this compound synthesis.

troubleshooting_guide start Low Yield in a Synthetic Step check_sm Is starting material consumed? start->check_sm byproducts Are there significant byproducts? check_sm->byproducts Yes incomplete_rxn Incomplete Reaction: - Increase reaction time/temp - Increase reagent stoichiometry check_sm->incomplete_rxn No side_rxn Side Reaction Occurred: - Check reagent purity - Optimize reaction temp/pH - Change solvent or catalyst byproducts->side_rxn Yes complex_mixture Is it a complex mixture? byproducts->complex_mixture No purification_issue Purification Issue: - Use alternative chromatography - Consider derivatization for easier separation complex_mixture->purification_issue

Caption: A decision tree for troubleshooting low-yield reactions.

References

Technical Support Center: Enhancing the Purity of Synthetic Garosamine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of synthetic Garosamine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the purification process.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific issues that may arise during the purification of synthetic this compound.

Q1: My final this compound product shows multiple spots on Thin Layer Chromatography (TLC). What are the likely impurities?

A1: Multiple spots on TLC indicate the presence of impurities. For synthetic this compound, these could include:

  • Unreacted Starting Materials: Depending on the synthetic route, these could be protected precursors or reagents.

  • Reaction Byproducts: Side reactions can lead to structurally similar compounds that are difficult to separate.

  • Reagents: Catalysts, coupling agents, or bases used in the synthesis may persist in the final product.

  • Solvent Residues: Incomplete removal of reaction or purification solvents.[1]

Troubleshooting Steps:

  • Analyze TLC: Run the TLC with different solvent systems to achieve better separation of spots. This can help in identifying the polarity of the impurities.

  • Spectroscopic Analysis: Utilize techniques like LC-MS and NMR to identify the molecular weights and structures of the major impurities.[2][3][]

  • Review Synthesis: Re-examine the reaction stoichiometry and conditions. Incomplete reactions or side reactions are common sources of impurities.

Q2: I am observing a low yield after column chromatography. How can I improve the recovery of this compound?

A2: Low yield after column chromatography can be attributed to several factors:

  • Irreversible Adsorption: this compound, being an amine, can strongly and sometimes irreversibly bind to silica gel.

  • Improper Solvent System: An inappropriate mobile phase can lead to poor separation and band broadening, resulting in mixed fractions and lower yield of the pure compound.

  • Compound Instability: this compound may be sensitive to the acidic nature of standard silica gel.

Troubleshooting Steps:

  • Use a Modified Stationary Phase: Consider using alumina or a deactivated silica gel (e.g., by adding a small percentage of triethylamine or ammonia to the eluent) to reduce strong interactions.

  • Optimize the Mobile Phase: A gradient elution is often more effective than isocratic elution for separating compounds with different polarities. Experiment with different solvent mixtures to find the optimal separation and elution conditions.

  • Alternative Purification Methods: For highly polar compounds like this compound, techniques like ion-exchange chromatography or preparative HPLC might provide better resolution and yield.[1]

Q3: My purified this compound is a colored oil/solid, but it is expected to be colorless. What is the cause of the color?

A3: Color in the final product often indicates the presence of trace impurities, which may include:

  • Oxidation Products: Amines can be susceptible to air oxidation, leading to colored impurities.

  • Residual Catalysts: Transition metal catalysts used in the synthesis can impart color if not completely removed.

  • High-Molecular-Weight Byproducts: Polymeric or tar-like materials formed during the reaction.

Troubleshooting Steps:

  • Charcoal Treatment: Dissolve the product in a suitable solvent and treat with activated charcoal to adsorb colored impurities. Filter through Celite to remove the charcoal.

  • Recrystallization: If the product is a solid, recrystallization from an appropriate solvent system can effectively remove colored impurities.

  • Inert Atmosphere: In subsequent syntheses, conduct reactions and purifications under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.

Data Presentation

Table 1: Comparison of Purification Techniques for Synthetic this compound

Purification MethodTypical Purity AchievedTypical YieldKey AdvantagesKey Disadvantages
Silica Gel Column Chromatography 90-98%40-70%Cost-effective, widely availablePotential for low yield due to adsorption, can be time-consuming
Alumina Column Chromatography 95-99%60-80%Better for basic compounds like aminesMore expensive than silica
Ion-Exchange Chromatography >99%70-90%High selectivity for charged moleculesRequires specific resins and buffer systems
Preparative HPLC >99.5%50-80%Excellent resolution and purityHigh cost, limited sample load
Recrystallization >98% (if solid)VariesHighly effective for crystalline solidsNot suitable for oils or amorphous solids

Experimental Protocols

Protocol 1: Column Chromatography on Deactivated Silica Gel

This protocol is designed to minimize the strong interaction of this compound with the stationary phase.

Materials:

  • Crude synthetic this compound

  • Silica gel (230-400 mesh)

  • Dichloromethane (DCM)

  • Methanol (MeOH)

  • Triethylamine (TEA)

  • Glass column, collection tubes, TLC plates, UV lamp

Procedure:

  • Slurry Preparation: Prepare a slurry of silica gel in the initial mobile phase (e.g., 99:1 DCM:MeOH).

  • Column Packing: Carefully pack the glass column with the silica gel slurry, ensuring no air bubbles are trapped.

  • Mobile Phase Preparation: Prepare the mobile phase. A common starting point for amines is a mixture of a non-polar solvent (like DCM or ethyl acetate) and a polar solvent (like methanol), with a small amount of a base (0.1-1% triethylamine) added to the eluent to suppress tailing.

  • Sample Loading: Dissolve the crude this compound in a minimum amount of the mobile phase and load it onto the top of the column.

  • Elution: Begin eluting the column with the mobile phase. A gradient elution, gradually increasing the polarity (e.g., from 1% to 10% MeOH in DCM), is often most effective.

  • Fraction Collection: Collect fractions in test tubes and monitor the separation by TLC.

  • Product Isolation: Combine the pure fractions (as determined by TLC), and remove the solvent under reduced pressure using a rotary evaporator.

Protocol 2: Recrystallization

This protocol is suitable if the purified this compound is a solid.

Materials:

  • Purified this compound (solid)

  • A suitable solvent system (e.g., ethanol/water, methanol/ether)

  • Erlenmeyer flask, hot plate, ice bath, Buchner funnel, filter paper

Procedure:

  • Solvent Selection: Determine a suitable solvent or solvent pair for recrystallization. A good solvent will dissolve the compound when hot but not when cold.

  • Dissolution: Place the solid this compound in an Erlenmeyer flask and add a minimal amount of the hot solvent to dissolve it completely.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature. Then, place it in an ice bath to induce further crystallization.

  • Crystal Collection: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum.

Visualizations

Experimental_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_final Final Product Crude_Product Crude Synthetic This compound Column_Chromatography Column Chromatography (Deactivated Silica) Crude_Product->Column_Chromatography Fraction_Analysis TLC Analysis of Fractions Column_Chromatography->Fraction_Analysis Combine_Fractions Combine Pure Fractions Fraction_Analysis->Combine_Fractions Solvent_Removal Solvent Removal (Rotary Evaporation) Combine_Fractions->Solvent_Removal Purity_Check Purity Analysis (HPLC, NMR, MS) Solvent_Removal->Purity_Check Pure_this compound Pure this compound Purity_Check->Pure_this compound

Caption: Workflow for the purification of synthetic this compound.

Troubleshooting_Logic cluster_identification Impurity Identification cluster_solutions Potential Solutions Impure_Product Impure this compound Detected (e.g., by TLC, HPLC) Identify_Source Identify Source of Impurity (Starting Material, Byproduct, Reagent) Impure_Product->Identify_Source Optimize_Reaction Optimize Reaction Conditions (Stoichiometry, Temperature, Time) Identify_Source->Optimize_Reaction Reaction Issue Modify_Purification Modify Purification Method (e.g., Change Stationary/Mobile Phase) Identify_Source->Modify_Purification Purification Issue Pure_Product Pure this compound Optimize_Reaction->Pure_Product Modify_Purification->Pure_Product Impurity_Persists Impurity Persists Modify_Purification->Impurity_Persists Alternative_Method Use Alternative Purification (Ion Exchange, Prep HPLC) Alternative_Method->Pure_Product Impurity_Persists->Alternative_Method

Caption: Troubleshooting logic for enhancing this compound purity.

References

Technical Support Center: Refinement of Garosamine Analytical Methods

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the analysis of Garosamine, a key component of aminoglycoside antibiotics.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the experimental analysis of this compound.

Question Answer
Why am I observing poor peak shape or peak tailing in my HPLC analysis of this compound? Poor peak shape for aminoglycosides like this compound is a common issue due to their polar nature and tendency to interact with residual silanol groups on silica-based columns. To mitigate this, consider the following: - Use a suitable column: Employ a column specifically designed for polar compounds, such as a polar-embedded or end-capped C18 column. - Optimize mobile phase: The addition of an ion-pairing agent, like trifluoroacetic acid (TFA), can improve peak shape.[1] Ensure the mobile phase pH is controlled, as this can significantly impact the ionization state of this compound. - Check for column degradation: Over time, column performance can degrade. If the issue persists, consider replacing the column.
My derivatization reaction for this compound is incomplete or yields inconsistent results. What could be the cause? Incomplete or inconsistent derivatization is a frequent challenge. Key factors to investigate include: - Reagent quality and preparation: Derivatization reagents like o-phthalaldehyde (OPA) and 9-fluorenylmethyl chloroformate (FMOC-Cl) can degrade over time.[2][3] Prepare fresh reagent solutions regularly and store them appropriately. - Reaction conditions: The pH, temperature, and reaction time are critical for successful derivatization.[2] Ensure these parameters are precisely controlled as specified in the protocol. For example, the derivatization of glucosamine with OPA/3-mercaptopropionic acid is optimal at 25°C for 15 minutes.[2] - Matrix effects: Components in your sample matrix may interfere with the derivatization reaction. A thorough sample cleanup is crucial.
I am experiencing low sensitivity in my LC-MS/MS analysis of this compound. How can I improve it? Low sensitivity in LC-MS/MS can be due to several factors: - Inefficient ionization: this compound, being a polar molecule, may not ionize efficiently. Experiment with different ionization sources (e.g., ESI, APCI) and optimize the source parameters. - Suboptimal fragmentation: Ensure that the collision energy for fragmentation in the MS/MS is optimized to produce abundant and specific product ions. - Sample preparation: Inadequate sample cleanup can lead to ion suppression from matrix components. Implement a robust sample extraction and purification protocol.[4] - Derivatization: Pre-column derivatization can enhance the chromatographic retention and ionization efficiency of this compound, leading to improved sensitivity.[2]
Why do I see extraneous peaks in my chromatogram? Extraneous peaks can originate from several sources: - Contaminated reagents or solvents: Use high-purity solvents and reagents to minimize contamination. - Sample matrix: The biological matrix is complex and can contain numerous interfering compounds. An effective sample preparation method, such as solid-phase extraction (SPE), is essential to remove these interferences.[3] - Degradation of this compound: this compound can be unstable under certain conditions. Ensure proper storage of samples and standards to prevent degradation.

Frequently Asked Questions (FAQs)

This section provides answers to general questions regarding the analytical methods for this compound.

Question Answer
Why is derivatization necessary for the analysis of this compound by HPLC with UV or fluorescence detection? This compound and other aminoglycosides lack a native chromophore or fluorophore, meaning they do not absorb UV or fluoresce, making their detection by these common HPLC detectors challenging.[4][5] Derivatization introduces a chemical group to the this compound molecule that is UV-active or fluorescent, thereby enabling sensitive detection.[4][6]
What are the common derivatization reagents used for this compound analysis? Commonly used pre-column derivatization reagents for aminoglycosides include: - o-Phthalaldehyde (OPA): Reacts with primary amines in the presence of a thiol to form a fluorescent derivative.[2][7] - 9-Fluorenylmethyl chloroformate (FMOC-Cl): Reacts with primary and secondary amines to produce a fluorescent derivative.[3]
Which analytical technique is most suitable for the quantification of this compound in biological samples? Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is generally considered the most suitable technique for quantifying this compound in complex biological matrices.[8][9] It offers high sensitivity and selectivity, which is crucial for distinguishing this compound from other endogenous compounds.[10] While HPLC with derivatization and fluorescence detection can be sensitive, LC-MS/MS provides greater specificity and is less prone to interference.
What are the key considerations for sample preparation when analyzing this compound in biological fluids? Effective sample preparation is critical for accurate analysis. Key steps include: - Protein precipitation: To remove proteins that can interfere with the analysis and damage the analytical column.[2] - Solid-phase extraction (SPE): To concentrate the analyte and remove interfering matrix components.[3][11] - Hydrolysis (if applicable): If this compound is part of a larger molecule (e.g., gentamicin), acid hydrolysis may be required to liberate the free this compound.
How should this compound samples and standards be stored to ensure stability? This compound is susceptible to degradation, especially in solution.[12] For long-term storage, it is recommended to store standards and samples at low temperatures (-20°C or below) in a well-sealed container to prevent degradation.[13] Avoid repeated freeze-thaw cycles. The stability of the derivatized product should also be considered, as some derivatives may not be stable for long periods.[2]

Quantitative Data Summary

The following tables summarize quantitative data from various analytical methods for aminoglycosides, which are relevant for this compound analysis.

Table 1: HPLC Method Parameters for Aminoglycoside Analysis

Compound Column Mobile Phase Derivatization Reagent Detection Limit of Detection (LOD) Reference
GentamicinSynergy Hydro-RP50 mM TFA, pH 2 with ammonium solution and methanolNone (MS detection)MS/MSNot Reported[1]
GlucosamineReversed-phase C8Acetonitrile/Borate BufferFMOC-ClFluorescenceNot Reported[14]
GlucosaminePhenomenex ODSMethanol/0.2% Ammonium Acetate, 0.1% Formic AcidOPA/3-Mercaptopropionic AcidMS/MS12 ng/mL (in plasma)[2]
GentamicinCarboxypropyl-bonded silica (for extraction), C18 reversed-phase (for analysis)Not specifiedFMOC-ClFluorescence< 50 µg/L[3]

Table 2: Recovery and Reproducibility Data

Compound Matrix Extraction Method Analytical Method Recovery (%) Reproducibility (CV%) Reference
MethenaminePlasmaAcetone PrecipitationGC92.17.6[15]
GentamicinPlasma, TissuesSimple PreparationHPLC-MSNot Reported< 6.13[10]
DimethylaminePharmaceuticalsSPE (C18)HPLC-FLD> 81.6< 2.9[16]

Experimental Protocols

Protocol 1: HPLC Analysis of this compound with Pre-column OPA Derivatization

This protocol is adapted from methods used for the analysis of similar amino sugars.[2][7]

1. Sample Preparation (from plasma): a. To 100 µL of plasma, add 300 µL of acetonitrile to precipitate proteins. b. Vortex for 1 minute and centrifuge at 10,000 x g for 10 minutes. c. Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen. d. Reconstitute the residue in 100 µL of 0.1 M HCl.

2. Derivatization: a. Prepare the OPA reagent by dissolving 50 mg of OPA in 1 mL of methanol, then adding 20 µL of 3-mercaptopropionic acid and 9 mL of 0.1 M borate buffer (pH 9.5). b. To 20 µL of the reconstituted sample or standard, add 80 µL of the OPA reagent. c. Vortex briefly and allow the reaction to proceed for 2 minutes at room temperature.

3. HPLC Conditions: a. Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm). b. Mobile Phase A: 25 mM phosphate buffer (pH 7.0). c. Mobile Phase B: Acetonitrile. d. Gradient: Start with 20% B, increase to 80% B over 15 minutes. e. Flow Rate: 1.0 mL/min. f. Detection: Fluorescence detector (Excitation: 340 nm, Emission: 450 nm). g. Injection Volume: 20 µL.

Protocol 2: LC-MS/MS Analysis of this compound

This protocol is based on general methods for aminoglycoside analysis by LC-MS/MS.[1][10]

1. Sample Preparation (from urine): a. Dilute the urine sample 1:10 with mobile phase A. b. Vortex and centrifuge at 10,000 x g for 5 minutes. c. Transfer the supernatant to an autosampler vial.

2. LC-MS/MS Conditions: a. Column: HILIC column (e.g., 2.1 x 100 mm, 3.5 µm). b. Mobile Phase A: 10 mM ammonium formate in water with 0.1% formic acid. c. Mobile Phase B: Acetonitrile with 0.1% formic acid. d. Gradient: Start with 95% B, decrease to 50% B over 10 minutes. e. Flow Rate: 0.3 mL/min. f. Mass Spectrometer: Triple quadrupole. g. Ionization Mode: Positive Electrospray Ionization (ESI+). h. MRM Transitions: Monitor specific precursor-to-product ion transitions for this compound (requires determination using a standard). i. Injection Volume: 5 µL.

Visualizations

Experimental_Workflow_HPLC cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis HPLC Analysis start Biological Sample (e.g., Plasma) protein_precip Protein Precipitation (Acetonitrile) start->protein_precip centrifuge1 Centrifugation protein_precip->centrifuge1 supernatant Collect Supernatant centrifuge1->supernatant dry_down Evaporation supernatant->dry_down reconstitute Reconstitution dry_down->reconstitute add_opa Add OPA Reagent reconstitute->add_opa react React at RT add_opa->react hplc_injection HPLC Injection react->hplc_injection separation C18 Column Separation hplc_injection->separation detection Fluorescence Detection separation->detection data_analysis Data Analysis detection->data_analysis

Caption: Workflow for HPLC analysis of this compound with pre-column OPA derivatization.

Experimental_Workflow_LCMSMS cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis start Biological Sample (e.g., Urine) dilution Dilution with Mobile Phase start->dilution centrifuge Centrifugation dilution->centrifuge supernatant Collect Supernatant centrifuge->supernatant lcms_injection LC-MS/MS Injection supernatant->lcms_injection separation HILIC Column Separation lcms_injection->separation ionization ESI+ Ionization separation->ionization msms_detection MRM Detection ionization->msms_detection data_analysis Data Analysis msms_detection->data_analysis

Caption: Workflow for LC-MS/MS analysis of this compound.

References

Technical Support Center: Addressing Poor Yield in Garosamine Derivatization

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Garosamine derivatization. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their derivatization experiments for improved yield and analytical outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of poor or inconsistent yield in this compound derivatization?

A1: Poor yield in this compound derivatization can stem from several factors, often related to the reaction conditions, reagent quality, or the inherent properties of this compound itself. Common causes include:

  • Suboptimal pH: The derivatization reaction is highly pH-dependent. The amino group of this compound needs to be in a non-protonated state to react efficiently with the derivatizing agent.[1][2][3]

  • Incorrect Reaction Temperature: Temperature influences the reaction kinetics. While higher temperatures can increase the reaction rate, excessive heat can lead to the degradation of the derivatization reagent or the formed derivative.[2][4]

  • Inappropriate Reaction Time: Incomplete reactions due to insufficient time or prolonged reaction times leading to derivative degradation can both result in low yields.[5]

  • Reagent Degradation: Derivatizing agents, such as o-phthalaldehyde (OPA) and 9-fluorenylmethoxycarbonyl chloride (FMOC-Cl), can be sensitive to light, moisture, and temperature. Using degraded reagents will significantly reduce derivatization efficiency.

  • Presence of Interfering Substances: Contaminants in the sample matrix can compete with this compound for the derivatizing reagent or inhibit the reaction.

  • Improper Solvent: The solvent system must be compatible with both this compound and the derivatizing reagent to ensure proper dissolution and reaction.

  • Issues with Protecting Groups: If protected forms of this compound are used, incomplete deprotection or side reactions during deprotection can lead to a lower concentration of the free amine available for derivatization.[6][7][8]

Q2: How do I select the appropriate derivatizing reagent for this compound?

A2: The choice of derivatizing reagent depends on the analytical method and the desired properties of the derivative. This compound, an amino monosaccharide, has primary and secondary amino groups and hydroxyl groups that can be targeted for derivatization.[9]

  • For HPLC with Fluorescence Detection (HPLC-FLD): o-Phthalaldehyde (OPA) in the presence of a thiol (e.g., 2-mercaptoethanol) is a common choice for primary amines, forming highly fluorescent isoindole derivatives.[10][11][12] 9-Fluorenylmethoxycarbonyl chloride (FMOC-Cl) reacts with both primary and secondary amines to produce stable, fluorescent derivatives.[13][14]

  • For HPLC with UV Detection (HPLC-UV): Reagents that introduce a chromophore, such as benzoyl chloride, can be used.[15]

  • For LC-MS Analysis: While derivatization is not always necessary for mass spectrometry, it can be used to improve chromatographic separation and ionization efficiency. Reagents like FMOC-Cl can be employed for this purpose.[16][17]

Q3: What is the optimal pH for this compound derivatization?

A3: The optimal pH for the derivatization of amines is typically in the basic range, generally between 8 and 11, to ensure the amino group is deprotonated and nucleophilic.[2] For OPA derivatization, a pH around 9-10 is commonly used.[12] For FMOC-Cl, a pH of around 7-9 is often employed.[18] It is crucial to experimentally optimize the pH for your specific reaction conditions and buffer system to achieve maximum yield.[1][3]

Q4: My this compound derivative appears to be unstable. What can I do to improve its stability?

A4: Derivative instability is a known issue, particularly with OPA derivatives.[19] To mitigate this:

  • Automate the Derivatization and Injection Process: An autosampler can be programmed to perform the derivatization immediately before injection, ensuring consistent reaction times and minimizing degradation.[11]

  • Control Temperature: Store derivatized samples at low temperatures (e.g., in a cooled autosampler) to slow down degradation.

  • Optimize pH: The stability of the derivative can also be pH-dependent.

  • Use a More Stable Reagent: If instability persists, consider using a reagent known to form more stable derivatives, such as FMOC-Cl.

Troubleshooting Guides

Issue 1: Low or No Derivatization Product Detected
Possible Cause Troubleshooting Step
Degraded Derivatizing Reagent Prepare fresh reagent solutions. Store stock solutions appropriately (e.g., protected from light, refrigerated).
Incorrect pH of Reaction Mixture Verify the pH of the reaction buffer. Optimize the pH in small increments (e.g., 0.5 pH units) to find the optimal condition.[1][2]
Suboptimal Reaction Temperature Optimize the reaction temperature. Start with room temperature and incrementally increase if the reaction is known to be slow. Avoid excessive heat.[2][4]
Insufficient Reaction Time Perform a time-course experiment to determine the optimal reaction time for maximum product formation without significant degradation.[5]
Presence of Interfering Substances Clean up the sample using solid-phase extraction (SPE) or other appropriate purification methods to remove interfering matrix components.
Incomplete Deprotection (if applicable) Ensure complete removal of protecting groups before derivatization by optimizing deprotection conditions (reagents, time, temperature).[8]
Issue 2: Inconsistent or Irreproducible Peak Areas
Possible Cause Troubleshooting Step
Variable Reaction Time Use an autosampler for automated and precise timing of the derivatization reaction. If manual, use a timer and be consistent.[11]
Fluctuations in Temperature Use a temperature-controlled reaction environment (e.g., a heating block or cooled autosampler).
Derivative Instability Analyze samples immediately after derivatization. Use a cooled autosampler. Consider switching to a more stable derivatizing reagent.
Inconsistent Pipetting Calibrate and use precise pipettes for all reagent and sample additions.
HPLC System Issues Check for leaks, ensure proper pump performance, and equilibrate the column thoroughly before each run. Refer to a general HPLC troubleshooting guide for more details.[20][21][22]

Quantitative Data Summary

The following table summarizes the impact of key reaction parameters on the yield of amine derivatization, based on studies of similar compounds. Optimal conditions for this compound should be determined empirically.

Parameter Condition Range Effect on Yield Reference
pH 8.0 - 11.0Yield generally increases with pH up to an optimum, then may decrease due to reagent hydrolysis.[1][2][3]
Temperature (°C) 20 - 70Higher temperatures can increase reaction rate and yield, but excessive heat can cause degradation.[2][4][23]
Reaction Time (min) 1 - 60Yield increases with time to a plateau. Prolonged times can lead to derivative degradation.[5]
Reagent:Analyte Ratio 2:1 to 10:1An excess of the derivatizing reagent is typically required to drive the reaction to completion.

Experimental Protocols

Protocol 1: General Procedure for OPA Derivatization of this compound for HPLC-FLD
  • Reagent Preparation:

    • Borate Buffer (0.1 M, pH 9.5): Dissolve appropriate amount of sodium tetraborate in HPLC-grade water and adjust the pH with NaOH or HCl.

    • OPA Reagent: Dissolve 10 mg of o-phthalaldehyde in 1 mL of methanol. Add 9 mL of the 0.1 M borate buffer and 20 µL of 2-mercaptoethanol. This solution should be prepared fresh daily.[10]

  • Derivatization:

    • In a microvial, mix 100 µL of the this compound sample (or standard) with 100 µL of the OPA reagent.

    • Vortex the mixture for 1 minute.

    • Allow the reaction to proceed at room temperature for 2 minutes.

  • Analysis:

    • Inject an appropriate volume (e.g., 20 µL) of the reaction mixture into the HPLC system.

    • Use a fluorescence detector with excitation at 340 nm and emission at 450 nm.

Protocol 2: General Procedure for FMOC-Cl Derivatization of this compound for LC-MS
  • Reagent Preparation:

    • Borate Buffer (0.2 M, pH 8.0): Prepare as described above.

    • FMOC-Cl Solution (15 mM): Dissolve an appropriate amount of 9-fluorenylmethoxycarbonyl chloride in acetonitrile. This solution should be prepared fresh.

  • Derivatization:

    • In a microvial, add 100 µL of the this compound sample (or standard) to 100 µL of the borate buffer.

    • Add 200 µL of the FMOC-Cl solution and vortex immediately.

    • Let the reaction proceed at room temperature for 10 minutes.

  • Quenching:

    • Add 100 µL of a quenching reagent (e.g., 1 M glycine or Tris) to react with the excess FMOC-Cl.

  • Analysis:

    • Inject an appropriate volume of the final mixture into the LC-MS system.

Visualizations

G cluster_start Start: Poor Derivatization Yield cluster_reagents Reagent & Sample Preparation cluster_conditions Reaction Conditions cluster_instrument Analytical Instrument cluster_end Resolution Start Low or Inconsistent Peak Area Reagent Check Reagent Quality (Freshness, Storage) Start->Reagent pH Verify Reaction pH Start->pH ProtectingGroup Confirm Complete Deprotection Start->ProtectingGroup Temperature Optimize Temperature Reagent->Temperature pH->Temperature ProtectingGroup->Temperature Time Optimize Reaction Time Temperature->Time Concentration Check Reagent Concentration Time->Concentration HPLC Troubleshoot HPLC System (Leaks, Pump, Column) Concentration->HPLC Stability Assess Derivative Stability HPLC->Stability End Improved Yield and Reproducibility Stability->End

Caption: Troubleshooting workflow for addressing poor this compound derivatization yield.

G cluster_conditions Reaction Conditions This compound This compound R-NH2 DerivAgent Derivatizing Agent e.g., OPA or FMOC-Cl Conditions Optimal pH (e.g., 9.5 for OPA) Room Temperature Derivative Derivatized this compound Detectable by HPLC Reaction->Derivative + Byproducts

Caption: General reaction pathway for this compound derivatization.

References

stability testing of Garosamine under different conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the stability testing of Garosamine.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is stability testing important?

A1: this compound is an amino monosaccharide, a class of compounds that can be susceptible to degradation.[1] Stability testing is crucial to understand how the quality of this compound varies over time under the influence of environmental factors such as temperature, humidity, and light. This data is essential for determining its shelf-life, recommended storage conditions, and ensuring its safety and efficacy in pharmaceutical applications.

Q2: What are the typical stress conditions used for forced degradation studies of this compound?

A2: Forced degradation studies for this compound should include exposure to acidic and basic hydrolysis, oxidation, photolysis, and thermal stress. These studies help identify potential degradation products and establish the intrinsic stability of the molecule.[2]

Q3: What analytical techniques are suitable for quantifying this compound and its degradation products?

A3: High-Performance Liquid Chromatography (HPLC) is a primary method for analyzing and quantifying this compound.[3] Due to its structure, this compound may lack a strong UV chromophore, making detection challenging. Therefore, methods like pre-column derivatization followed by UV detection, or more advanced techniques like Charged Aerosol Detection (CAD), Evaporative Light Scattering Detection (ELSD), or Mass Spectrometry (MS) are often employed.[4] For aminoglycosides, which are structurally similar, ion-pairing reversed-phase HPLC is also a common approach.

Q4: What are the potential degradation pathways for this compound?

A4: Based on its structure as an amino monosaccharide, this compound's potential degradation pathways could involve:

  • Oxidation: The amino and hydroxyl groups are susceptible to oxidation.

  • Hydrolysis: The glycosidic bond (if present in a larger molecule containing this compound) can be susceptible to hydrolysis under acidic or basic conditions.

  • Deglycosylation: Enzymatic or chemical cleavage of the sugar moiety from a parent compound.[5]

Q5: How should I set up a formal stability study for this compound?

A5: Formal stability studies should be conducted under long-term and accelerated storage conditions as recommended by ICH guidelines. The testing frequency for long-term studies is typically every 3 months for the first year, every 6 months for the second year, and annually thereafter. For accelerated studies, a minimum of three time points (e.g., 0, 3, and 6 months) is recommended.[6]

Troubleshooting Guides

Issue 1: I am not seeing any degradation of this compound under my stress conditions.

  • Question: Have you used sufficiently stringent stress conditions?

    • Answer: For hydrolysis, try increasing the concentration of the acid or base (e.g., up to 1M HCl or NaOH) or increasing the temperature. For oxidation, a higher concentration of hydrogen peroxide (e.g., up to 30%) may be necessary. For thermal stress, consider increasing the temperature or the duration of exposure.

  • Question: Is your analytical method sensitive enough to detect small amounts of degradation products?

    • Answer: Ensure your analytical method is validated for the detection of potential impurities. Consider using a more sensitive detector like a mass spectrometer.

Issue 2: I am observing multiple, poorly resolved peaks in my chromatogram after degradation.

  • Question: Is your chromatographic method optimized for separating the degradation products from the parent peak?

    • Answer: You may need to adjust the mobile phase composition, gradient, pH, or column chemistry. For structurally similar compounds like glucosamine, an amino column with a mobile phase of acetonitrile and phosphate buffer has been shown to be effective.[7][8]

  • Question: Could the observed peaks be secondary degradation products?

    • Answer: Over-stressing the sample can lead to the formation of secondary degradants. Try reducing the stress conditions (time, temperature, or concentration of stressor) to favor the formation of primary degradation products.

Issue 3: I am seeing a loss of this compound, but no corresponding impurity peaks.

  • Question: Could the degradation products be non-UV active or not retained on your column?

    • Answer: If you are using UV detection, your degradation products may lack a chromophore. Consider using a universal detector like CAD, ELSD, or MS. It's also possible that the degradants are not being retained by the stationary phase of your column.

  • Question: Could the this compound be adsorbing to the container?

    • Answer: Ensure you are using inert sample vials and containers. Silanized glass vials can help minimize adsorption.

Data Presentation

Table 1: Recommended Storage Conditions for Formal Stability Studies (Based on ICH Q1A(R2))

Study TypeStorage ConditionMinimum Duration
Long-term25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH12 months
Intermediate30°C ± 2°C / 65% RH ± 5% RH6 months
Accelerated40°C ± 2°C / 75% RH ± 5% RH6 months

Table 2: Example Conditions for Forced Degradation Studies of this compound

Stress ConditionReagent/ConditionTemperatureDuration
Acid Hydrolysis0.1 M - 1 M HClRoom Temperature to 60°C24 - 72 hours
Base Hydrolysis0.1 M - 1 M NaOHRoom Temperature to 60°C24 - 72 hours
Oxidation3% - 30% H₂O₂Room Temperature24 - 72 hours
ThermalDry Heat80°C - 105°C24 - 72 hours
PhotolyticICH-compliant light sourceRoom TemperatureAs per ICH Q1B

Experimental Protocols

Protocol 1: Forced Degradation by Acid Hydrolysis

  • Sample Preparation: Prepare a solution of this compound in water at a known concentration (e.g., 1 mg/mL).

  • Stress Application: Add an equal volume of 0.2 M HCl to the this compound solution to achieve a final HCl concentration of 0.1 M.

  • Incubation: Store the solution at 60°C for 48 hours.

  • Neutralization: After incubation, cool the solution to room temperature and neutralize it with an appropriate amount of 0.1 M NaOH.

  • Analysis: Analyze the stressed sample by a stability-indicating HPLC method and compare it to an unstressed control sample.

Protocol 2: Stability-Indicating HPLC Method Development (Example)

  • Column: Phenomenex Luna Amino column (150 mm x 4.6 mm, 5 µm).[7][8]

  • Mobile Phase: Acetonitrile:Phosphate Buffer (pH 7.5) (75:25, v/v).[7][8]

  • Flow Rate: 1.5 mL/min.[7]

  • Detection: UV at 195 nm (if derivatized) or CAD/ELSD/MS.[7]

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

Mandatory Visualizations

Forced_Degradation_Workflow cluster_stress Stress Conditions cluster_analysis Analysis cluster_outcome Outcome Acid Acid Hydrolysis HPLC Stability-Indicating HPLC Acid->HPLC Analyze Base Base Hydrolysis Base->HPLC Analyze Oxidation Oxidation Oxidation->HPLC Analyze Thermal Thermal Stress Thermal->HPLC Analyze Photo Photolytic Stress Photo->HPLC Analyze MS Mass Spectrometry HPLC->MS Identify Peaks Method Method Validation HPLC->Method Pathway Degradation Pathway Elucidation MS->Pathway This compound This compound Drug Substance This compound->Acid Expose to This compound->Base Expose to This compound->Oxidation Expose to This compound->Thermal Expose to This compound->Photo Expose to

Caption: Workflow for Forced Degradation Studies of this compound.

Hypothetical_Degradation_Pathway This compound This compound (Amino Monosaccharide) Oxidized_Product Oxidized Product (e.g., N-oxide or aldehyde/ketone) This compound->Oxidized_Product Oxidizing Agent (e.g., H₂O₂) Hydrolyzed_Product Hydrolyzed Product (If part of a larger molecule) This compound->Hydrolyzed_Product Acid/Base Deglycosylated_Aglycone Aglycone (If part of a larger molecule) This compound->Deglycosylated_Aglycone Hydrolysis/Enzymatic Cleavage

Caption: Hypothetical Degradation Pathways for this compound.

References

Validation & Comparative

A Comparative Guide to the Synthetic Routes of Garosamine

Author: BenchChem Technical Support Team. Date: December 2025

Garosamine, a branched-chain amino sugar, is a crucial component of several clinically important aminoglycoside antibiotics, including gentamicin and sisomicin. Its unique structure, featuring a tertiary hydroxyl group and a cis-hydroxyamino moiety, presents a significant synthetic challenge. This guide provides a comparative analysis of two prominent stereocontrolled synthetic routes to a key derivative, methyl α-L-garosaminide, both originating from the readily available starting material, methyl 2,3-anhydro-β-D-erythro-pentopyranosid-4-ulose.

Performance Comparison

Two distinct eight-step synthetic routes have been developed, each offering a strategic approach to establishing the critical stereochemistry of the this compound core. The primary distinction between the two pathways lies in the method used to construct the cis-3-methylamino-4-C-methyl functionality. Route 1 proceeds through an oxazoline intermediate, while Route 2 utilizes an oxazolidinone intermediate.

ParameterRoute 1: Oxazoline IntermediateRoute 2: Oxazolidone Intermediate
Starting Material Methyl 2,3-anhydro-β-D-erythro-pentopyranosid-4-uloseMethyl 2,3-anhydro-β-D-erythro-pentopyranosid-4-ulose
Number of Steps 88
Overall Yield 14%[1]11%[1]
Key Intermediate OxazolineOxazolidone
N-Methylation Strategy One-pot N-methylation and reductionCircumvented by use of methylamine

Synthesis Route Overviews

Route 1: The Oxazoline Pathway

This synthetic approach introduces the amino group via ammonolysis of an exocyclic olefin derived from the starting material. The resulting primary amine is then protected as a benzamide. A key iodocyclization step forms an oxazoline ring, which rigifies the molecule to allow for stereocontrolled installation of the tertiary alcohol. Subsequent N-methylation and reduction, followed by hydrolysis, yield the target methyl α-L-garosaminide.

Route_1_Oxazoline_Pathway start Methyl 2,3-anhydro-β-D-erythro- pentopyranosid-4-ulose olefin Exocyclic Olefin start->olefin Wittig Reaction amine 3-Amino-3-deoxy Derivative olefin->amine Ammonolysis benzamide Benzamide amine->benzamide Benzoylation oxazoline Iodo-oxazoline benzamide->oxazoline Iodocyclization deiodinated Oxazoline oxazoline->deiodinated Deiodination n_methylated N-Methylated Intermediate deiodinated->n_methylated One-pot N-methylation & Reduction product Methyl α-L-garosaminide n_methylated->product Hydrolysis

Caption: Synthetic workflow for Route 1 via an oxazoline intermediate.
Route 2: The Oxazolidinone Pathway

Similar to the first route, this pathway begins with the formation of the exocyclic olefin. However, it diverges by reacting the olefin with methylamine directly, which circumvents a separate N-methylation step later in the synthesis. The resulting secondary amine is converted to a urethane. An iodocyclization reaction then forms an oxazolidinone, which, like the oxazoline in Route 1, locks the stereochemistry. Deiodination and subsequent deprotection steps afford the final product.

Route_2_Oxazolidinone_Pathway start Methyl 2,3-anhydro-β-D-erythro- pentopyranosid-4-ulose olefin Exocyclic Olefin start->olefin Wittig Reaction methylamine_adduct 3-Methylamino-3-deoxy Derivative olefin->methylamine_adduct Reaction with Methylamine urethane Urethane methylamine_adduct->urethane Urethane Formation oxazolidinone Iodo-oxazolidinone urethane->oxazolidinone Iodocyclization deiodinated Oxazolidinone oxazolidinone->deiodinated Deiodination product Methyl α-L-garosaminide deiodinated->product Deprotection

References

Garosamine's Antibacterial Potential: A Comparative Analysis within the Aminoglycoside Family

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Garosamine is an amino monosaccharide that serves as a key structural component of several aminoglycoside antibiotics, including Gentamicin.[1] The antibacterial efficacy of these larger molecules provides an indirect validation of the potential contribution of their constituent parts, such as this compound. This guide synthesizes available data to offer a clear perspective on where this compound-containing antibiotics stand in the fight against bacterial infections.

Comparative Antibacterial Activity

The antibacterial potency of antibiotics is commonly quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antibiotic that prevents the visible growth of a microorganism. The following table summarizes the MIC values of Gentamicin, Sisomicin, and Kanamycin against common Gram-positive and Gram-negative bacteria. It is important to note that lower MIC values indicate greater antibacterial activity.

AntibioticBacterial StrainMIC Range (µg/mL)MIC₅₀ (µg/mL)MIC₉₀ (µg/mL)
Gentamicin Staphylococcus aureus0.12 - 10.2Data not available
Escherichia coli0.25 - 1Data not availableData not available
Pseudomonas aeruginosa0.25 - 512Data not availableData not available
Sisomicin Escherichia coliData not available0.250.5
Pseudomonas aeruginosaData not available18
Staphylococcus aureusData not available0.120.25
Kanamycin Staphylococcus aureusData not available0.78Data not available
Escherichia coli (K12 strains)2 - 16Data not availableData not available

MIC₅₀ and MIC₉₀ represent the concentrations required to inhibit 50% and 90% of the tested isolates, respectively.

Mechanism of Action: The Aminoglycoside Pathway

This compound is a fundamental part of aminoglycoside antibiotics, which are known to exert their bactericidal effects by inhibiting protein synthesis. These antibiotics bind to the 30S ribosomal subunit of bacteria, leading to the misreading of mRNA and ultimately disrupting the production of essential proteins, which results in bacterial cell death.[2]

Aminoglycoside Mechanism of Action cluster_bacterium Bacterial Cell Aminoglycoside Aminoglycoside Cell_Membrane Cell Membrane Aminoglycoside->Cell_Membrane Uptake 30S_Ribosome 30S Ribosomal Subunit Cell_Membrane->30S_Ribosome Binding Protein_Synthesis Protein Synthesis 30S_Ribosome->Protein_Synthesis Inhibition Cell_Death Bacterial Cell Death Protein_Synthesis->Cell_Death

Figure 1. Aminoglycoside Mechanism of Action

Experimental Protocols

The determination of Minimum Inhibitory Concentration (MIC) is a cornerstone of antibacterial activity validation. The following are detailed methodologies for two standard assays.

Broth Microdilution Method

This method is used to determine the MIC of an antimicrobial agent in a liquid medium.

  • Preparation of Antimicrobial Agent Dilutions: A two-fold serial dilution of the test antibiotic is prepared in a 96-well microtiter plate using cation-adjusted Mueller-Hinton Broth (CAMHB).

  • Inoculum Preparation: A standardized bacterial suspension is prepared to match a 0.5 McFarland turbidity standard, which is then diluted to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in each well.

  • Inoculation: Each well containing the serially diluted antibiotic is inoculated with the bacterial suspension. A positive control well (broth and inoculum without antibiotic) and a negative control well (broth only) are included.

  • Incubation: The microtiter plate is incubated at 35°C ± 2°C for 16-20 hours in ambient air.

  • Interpretation: The MIC is recorded as the lowest concentration of the antibiotic at which there is no visible bacterial growth (turbidity).

Agar Disk Diffusion Method

This method assesses the susceptibility of bacteria to an antimicrobial agent based on the size of the zone of growth inhibition around a disk impregnated with the agent.

  • Inoculum Preparation: A bacterial inoculum is prepared and adjusted to a 0.5 McFarland standard.

  • Inoculation: A sterile cotton swab is used to evenly streak the inoculum over the entire surface of a Mueller-Hinton agar plate.

  • Disk Application: A paper disk impregnated with a specific concentration of the antibiotic is aseptically placed on the surface of the inoculated agar.

  • Incubation: The plate is incubated at 35°C ± 2°C for 16-20 hours.

  • Interpretation: The diameter of the zone of complete growth inhibition around the disk is measured in millimeters. The size of the zone is correlated with the susceptibility of the bacterium to the antibiotic.

Antibacterial Activity Testing Workflow cluster_workflow Experimental Workflow Start Start Prepare_Inoculum Prepare Bacterial Inoculum (0.5 McFarland Standard) Start->Prepare_Inoculum Assay_Choice Choose Assay Prepare_Inoculum->Assay_Choice Broth_Dilution Broth Microdilution Assay_Choice->Broth_Dilution Liquid Disk_Diffusion Agar Disk Diffusion Assay_Choice->Disk_Diffusion Solid Serial_Dilution Prepare Serial Dilutions of Antibiotic Broth_Dilution->Serial_Dilution Inoculate_Plates Inoculate Agar Plates Disk_Diffusion->Inoculate_Plates Inoculate_Wells Inoculate Microtiter Wells Serial_Dilution->Inoculate_Wells Apply_Disks Apply Antibiotic Disks Inoculate_Plates->Apply_Disks Incubate_Microplates Incubate Microplates (16-20h at 35°C) Inoculate_Wells->Incubate_Microplates Incubate_Plates Incubate Plates (16-20h at 35°C) Apply_Disks->Incubate_Plates Measure_Zones Measure Inhibition Zones (mm) Incubate_Plates->Measure_Zones Read_MIC Determine MIC (µg/mL) Incubate_Microplates->Read_MIC End End Measure_Zones->End Read_MIC->End

Figure 2. Workflow for Antibacterial Susceptibility Testing

Conclusion

While direct experimental data on the isolated antibacterial activity of this compound is currently lacking, its integral role in potent aminoglycoside antibiotics strongly suggests its contribution to their overall efficacy. The comparative data presented in this guide for Gentamicin, Sisomicin, and Kanamycin provide a valuable benchmark for researchers engaged in the development of new antibacterial agents. Further investigation into the synthesis and evaluation of this compound and its derivatives is warranted to fully elucidate its standalone antibacterial potential and to explore its utility as a scaffold for novel antibiotic design.

References

A Comparative Guide to the Synthesis of Garosamine and Other Essential Amino Sugars

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of complex carbohydrates, particularly amino sugars, is a cornerstone of modern medicinal chemistry and drug development. These molecules are integral components of numerous antibiotics, antivirals, and other therapeutic agents. Among them, garosamine, a key component of the aminoglycoside antibiotic gentamicin, presents a unique synthetic challenge. This guide provides an objective comparison of synthetic routes to this compound and other biomedically relevant amino sugars, including L-daunosamine, L-ristosamine, and N-acetyl-D-glucosamine. The comparison focuses on key performance indicators such as overall yield, number of synthetic steps, and stereoselectivity, supported by detailed experimental protocols and visual representations of synthetic pathways.

Performance Comparison of Amino Sugar Syntheses

The efficiency of a synthetic route is paramount in drug discovery and development, impacting both the feasibility and cost of producing a target molecule. The following table summarizes the key quantitative data for the synthesis of this compound and other selected amino sugars, offering a clear comparison of their synthetic accessibility.

Amino SugarStarting MaterialNumber of StepsOverall Yield (%)Key Features
Methyl α-L-Garosaminide (Route 1) Epoxy uloside814Establishes the N-hydroxyamino moiety, circumvents N-methylation/reduction.[1]
Methyl α-L-Garosaminide (Route 2) Epoxy uloside811Alternative route with slightly lower yield.[1]
L-Daunosamine Glycal (S)-(-)-Methyl lactate6High (not specified)Stereodivergent approach, high diastereoselectivity.
L-Ristosamine Glycal (S)-(-)-Methyl lactate7High (not specified)Involves a Mitsunobu reaction for epimerization.
N-Acetyl-D-glucosamine D-Glucosamine hydrochloride1~90%Simple, high-yielding N-acetylation.[2]

Synthetic Pathways and Logical Relationships

Visualizing the synthetic pathways provides a clear understanding of the transformations and strategic decisions involved in constructing these complex molecules.

Amino_Sugar_Synthesis_Overview cluster_this compound This compound Synthesis cluster_Daunosamine_Ristosamine Daunosamine & Ristosamine Synthesis cluster_GlcNAc N-Acetyl-D-glucosamine Synthesis Epoxy_uloside Epoxy uloside Intermediate_1 Key Intermediates Epoxy_uloside->Intermediate_1 8 steps This compound Methyl α-L-Garosaminide Intermediate_1->this compound L_lactate (S)-(-)-Methyl lactate Daunosamine_glycal L-Daunosamine Glycal L_lactate->Daunosamine_glycal 6 steps Ristosamine_glycal L-Ristosamine Glycal Daunosamine_glycal->Ristosamine_glycal Mitsunobu inversion Glucosamine_HCl D-Glucosamine hydrochloride GlcNAc N-Acetyl-D-glucosamine Glucosamine_HCl->GlcNAc 1 step

Caption: Overview of synthetic routes to key amino sugars.

Experimental Protocols

Detailed and reproducible experimental protocols are essential for researchers. The following sections provide methodologies for the key synthetic transformations discussed.

Synthesis of Methyl α-L-Garosaminide (Route 1)

This eight-step synthesis commences with an epoxy uloside and proceeds through a series of transformations to establish the characteristic features of this compound. A key feature of this route is the direct introduction of the N-hydroxyamino moiety, which avoids separate N-methylation and reduction steps. The overall yield for this pathway is reported to be 14%.[1]

Key Experimental Steps:

Stereodivergent Synthesis of L-Daunosamine and L-Ristosamine Glycals

This approach utilizes (S)-(-)-methyl lactate as a common chiral starting material to access both L-daunosamine and L-ristosamine glycals. The synthesis is notable for its high stereoselectivity.

1. Synthesis of L-Daunosamine Glycal:

The synthesis of the L-daunosamine glycal is achieved in six steps from (S)-(-)-methyl lactate. The initial steps involve the chelation-controlled addition of allylmagnesium bromide to a protected lactate-derived aldehyde, followed by silylation and deprotection to yield a key alcohol intermediate.

  • Step 1: Chelation-controlled allylation: A protected aldehyde derived from (S)-(-)-methyl lactate is reacted with allylmagnesium bromide to afford the syn diastereomer with high stereoselectivity (93:7).

  • Step 2-6: Functional group manipulations: A series of protection and deprotection steps, including silylation of the newly formed hydroxyl group and cleavage of a p-methoxybenzyl (PMB) ether, lead to the L-daunosamine glycal.

2. Synthesis of L-Ristosamine Glycal:

The L-ristosamine glycal is synthesized from the L-daunosamine glycal intermediate through an inversion of stereochemistry at a key hydroxyl group.

  • Step 7: Mitsunobu Reaction: The secondary alcohol of the L-daunosamine intermediate undergoes a Mitsunobu reaction with p-nitrobenzoic acid, resulting in the inversion of the stereocenter. Subsequent hydrolysis of the resulting ester yields the epimeric alcohol, a key intermediate for the L-ristosamine glycal.

A detailed experimental procedure with specific reagent amounts and reaction conditions can be found in the supporting information of the original research article.

High-Yielding Synthesis of N-Acetyl-D-glucosamine

This efficient, one-step synthesis provides N-acetyl-D-glucosamine in high yield from commercially available D-glucosamine hydrochloride.[2]

Experimental Procedure:

  • Materials: D-glucosamine hydrochloride, Methanol, Sodium methoxide, Acetic anhydride.

  • Step 1: Preparation of D-glucosamine solution: A suspension of D-glucosamine hydrochloride in methanol is treated with an equivalent amount of sodium methoxide. The resulting sodium chloride is removed by filtration to yield a supersaturated solution of D-glucosamine.[2]

  • Step 2: N-acetylation: To the supersaturated D-glucosamine solution at room temperature, 1.5 to 2 equivalents of acetic anhydride are added. The reaction mixture is shaken for 30-60 minutes.[2]

  • Work-up and Purification: The crude N-acetyl-D-glucosamine precipitates from the reaction mixture and is collected by filtration. The product can be further purified by recrystallization from water/ethanol/ether to yield colorless needles.[2]

This method is advantageous due to its simplicity, high yield (approaching quantitative), and the use of inexpensive reagents.[2]

Strategic Considerations in Amino Sugar Synthesis

The choice of synthetic route for a particular amino sugar is dictated by several factors, including the desired stereochemistry, the availability of starting materials, and the scalability of the process.

Synthetic_Strategy_Considerations Goal Target Amino Sugar Stereochemistry Stereochemical Control Goal->Stereochemistry Starting_Material Starting Material Availability & Cost Goal->Starting_Material Route_Length Number of Steps (Overall Yield) Goal->Route_Length Protecting_Groups Protecting Group Strategy Stereochemistry->Protecting_Groups Route_Length->Protecting_Groups

Caption: Key factors influencing the choice of a synthetic strategy.

Stereochemical Control: Achieving the correct stereochemistry at multiple chiral centers is often the most significant challenge in amino sugar synthesis. As seen in the synthesis of L-daunosamine and L-ristosamine, stereodivergent strategies from a common precursor can be highly effective. The use of chiral auxiliaries and stereoselective reagents is crucial.

Protecting Group Strategy: The judicious choice and manipulation of protecting groups are critical for success. Orthogonal protecting groups, which can be selectively removed under different conditions, are essential for regioselective reactions on the polyhydroxylated sugar backbone.

Route Length and Overall Yield: For practical applications, particularly in drug development, a shorter synthetic route with a higher overall yield is always preferred. The one-step synthesis of N-acetyl-D-glucosamine is an excellent example of an efficient and scalable process. In contrast, the multi-step syntheses of more complex amino sugars like this compound highlight the challenges in achieving high overall yields.

Conclusion

The synthesis of this compound and other amino sugars remains an active area of research, driven by their importance in medicine. While significant progress has been made in developing stereoselective and efficient synthetic routes, challenges remain, particularly for more complex structures. This guide provides a comparative overview to aid researchers in selecting and developing synthetic strategies for these vital molecules. The continued development of novel synthetic methodologies will be crucial for advancing the discovery of new carbohydrate-based therapeutics.

References

A Comparative Analysis of Glucosamine Derivatives: Unveiling Their Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the biological activities of glucosamine derivatives, focusing on their anticancer, antibacterial, and enzyme-inhibiting properties. This analysis is supported by available experimental data and detailed methodologies to facilitate further research and development in this promising area.

While the initial focus was on Garosamine derivatives, the available literature is sparse. Therefore, this guide centers on the more extensively studied and structurally related Glucosamine derivatives as a valuable proxy for understanding the potential of this class of amino sugars.

Anticancer Activity: A Tale of Apoptosis and Cell Cycle Arrest

Glucosamine and its derivatives have demonstrated notable anticancer activities across various cancer cell lines. Their mechanisms of action often involve the induction of apoptosis (programmed cell death) and cell cycle arrest, hindering the proliferation of malignant cells.

Comparative Cytotoxicity of Glucosamine Derivatives
DerivativeCancer Cell LineIC50 (µg/mL)Reference
D-Glucosamine hydrochloride (GlcNH₂·HCl)SMMC-7721 (Human Hepatoma)~500[1]
D-Glucosamine (GlcNH₂)SMMC-7721 (Human Hepatoma)~520[1]
N-Acetyl-D-glucosamine (NAG)SMMC-7721 (Human Hepatoma)>1000[1]

Note: The inhibitory effects of GlcNH₂·HCl and GlcNH₂ were concentration-dependent, with inhibition ratios reaching 82% and 83% at 1000 µg/mL, respectively. In contrast, NAG showed minimal growth inhibition.[1]

Signaling Pathways in Anticancer Activity

Glucosamine derivatives exert their anticancer effects by modulating key signaling pathways involved in cell survival and proliferation.

1. Induction of Apoptosis:

Glucosamine has been shown to induce apoptosis in cancer cells through both intrinsic and extrinsic pathways. For instance, in prostate cancer cells, glucosamine enhances TRAIL-induced apoptosis by increasing the expression of death receptor 5 (DR5) and activating caspases 8, 9, and 3.[2] Furthermore, in ALVA41 prostate cancer cells, glucosamine inhibits the proteasome, leading to an accumulation of ubiquitinated proteins and subsequent apoptosis.[3]

apoptosis_pathway cluster_intrinsic Intrinsic Pathway cluster_extrinsic Extrinsic Pathway Glucosamine Glucosamine Proteasome Proteasome Glucosamine->Proteasome inhibits DR5 DR5 Expression Glucosamine->DR5 Ub_Proteins Accumulation of Ubiquitinated Proteins Proteasome->Ub_Proteins degrades Apoptosis Apoptosis Ub_Proteins->Apoptosis TRAIL TRAIL TRAIL->DR5 binds Caspase8 Caspase 8 DR5->Caspase8 Caspase3 Caspase 3 Caspase8->Caspase3 Caspase9 Caspase 9 Caspase9->Caspase3 Caspase3->Apoptosis cell_cycle_arrest Glucosamine Glucosamine p53_p21 p53 & p21 Glucosamine->p53_p21 upregulates CyclinD1_CDK4_6 Cyclin D1 / CDK4 & CDK6 Glucosamine->CyclinD1_CDK4_6 downregulates p53_p21->CyclinD1_CDK4_6 inhibits Cell_Cycle_Arrest Cell Cycle Arrest p53_p21->Cell_Cycle_Arrest G1_Phase G1 Phase CyclinD1_CDK4_6->G1_Phase promotes progression to S_Phase S Phase G1_Phase->S_Phase G1_Phase->Cell_Cycle_Arrest arrest at nf_kb_pathway Glucosamine_Derivative Glucosamine Derivative (e.g., NAPA) IKK_alpha IKKα Glucosamine_Derivative->IKK_alpha inhibits IkappaB IκB IKK_alpha->IkappaB phosphorylates NF_kB NF-κB IkappaB->NF_kB releases Nucleus Nucleus NF_kB->Nucleus translocates to Inflammatory_Genes Inflammatory Gene Transcription Nucleus->Inflammatory_Genes activates mtt_workflow cluster_workflow MTT Assay Workflow Cell_Seeding 1. Seed cells in 96-well plate Compound_Treatment 2. Treat cells with Glucosamine derivatives Cell_Seeding->Compound_Treatment Incubation 3. Incubate for 24-72 hours Compound_Treatment->Incubation MTT_Addition 4. Add MTT reagent Incubation->MTT_Addition Formazan_Formation 5. Incubate to allow formazan formation MTT_Addition->Formazan_Formation Solubilization 6. Solubilize formazan crystals (e.g., with DMSO) Formazan_Formation->Solubilization Absorbance_Reading 7. Read absorbance at ~570 nm Solubilization->Absorbance_Reading Data_Analysis 8. Calculate IC50 values Absorbance_Reading->Data_Analysis mic_workflow cluster_workflow MIC Assay Workflow Serial_Dilution 1. Prepare serial dilutions of Glucosamine derivatives Inoculation 2. Inoculate with standardized bacterial suspension Serial_Dilution->Inoculation Incubation 3. Incubate at 37°C for 16-20 hours Inoculation->Incubation Visual_Inspection 4. Visually inspect for turbidity (bacterial growth) Incubation->Visual_Inspection MIC_Determination 5. Determine the lowest concentration with no growth Visual_Inspection->MIC_Determination

References

Comparative Biological Efficacy of Garosamine Analogs and Other Aminoglycosides: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the biological efficacy of aminoglycoside antibiotics, with a focus on the structural class represented by Garosamine. Due to a scarcity of publicly available direct comparative studies on a wide range of this compound analogs, this guide broadens its scope to include structurally related and well-studied aminoglycosides. The principles of structure-activity relationships (SAR) discussed herein are broadly applicable to the design and evaluation of novel this compound derivatives.

This guide summarizes quantitative data on the antibacterial activity of various aminoglycoside analogs, details the experimental protocols for their evaluation, and visualizes key biological pathways and experimental workflows.

Comparative Antibacterial Activity of Aminoglycoside Analogs

The antibacterial efficacy of aminoglycosides is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antibiotic that prevents visible growth of a bacterium. The tables below summarize the MIC values of several aminoglycoside analogs against a panel of clinically relevant Gram-positive and Gram-negative bacteria. These analogs, while not all direct derivatives of this compound, share the core aminocyclitol structure and provide insights into the structure-activity relationships that govern their potency.

Table 1: Minimum Inhibitory Concentration (MIC) of Aminoglycoside Analogs against Gram-Positive Bacteria (µg/mL)

Analog/CompoundStaphylococcus aureus (ATCC 29213)Enterococcus faecalis (ATCC 29212)Methicillin-Resistant S. aureus (MRSA)
Kanamycin A 1 - 416 - 644 - >128
Amikacin 1 - 816 - 642 - 32
Tobramycin 0.25 - 18 - 320.5 - 16
Gentamicin 0.12 - 14 - 160.25 - 8
Neomycin 0.5 - 24 - 161 - 8
Arbekacin 0.5 - 28 - 320.5 - 2

Note: MIC values can vary between studies and bacterial strains. The data presented here are representative ranges. Arbekacin, a derivative of dibekacin, demonstrates notable potency against MRSA[1].

Table 2: Minimum Inhibitory Concentration (MIC) of Aminoglycoside Analogs against Gram-Negative Bacteria (µg/mL)

Analog/CompoundEscherichia coli (ATCC 25922)Pseudomonas aeruginosa (ATCC 27853)Klebsiella pneumoniae
Kanamycin A 2 - 8>1282 - 16
Amikacin 1 - 44 - 161 - 8
Tobramycin 0.5 - 20.5 - 4 1 - 4
Gentamicin 0.25 - 11 - 80.5 - 4
Neomycin 2 - 816 - 644 - 16
Plazomicin 0.25 - 1 2 - 80.5 - 2

Note: MIC values can vary between studies and bacterial strains. The data presented here are representative ranges. Tobramycin often shows excellent activity against P. aeruginosa. Plazomicin, a newer semisynthetic aminoglycoside, was designed to overcome common aminoglycoside resistance mechanisms and shows potent activity against Enterobacteriaceae[2].

Experimental Protocols

A standardized method for determining the MIC of aminoglycosides is crucial for accurate and reproducible results. The following is a detailed protocol for the broth microdilution method, a commonly used technique.

Broth Microdilution Method for MIC Determination

1. Preparation of Materials:

  • Bacterial Strains: Pure, overnight cultures of the test bacteria grown on appropriate agar plates.

  • Growth Medium: Cation-adjusted Mueller-Hinton Broth (CAMHB) is the standard medium for susceptibility testing of non-fastidious bacteria.

  • Antibiotic Stock Solutions: Prepare a stock solution of each aminoglycoside analog at a high concentration (e.g., 1024 µg/mL) in a suitable solvent (typically sterile water).

  • 96-Well Microtiter Plates: Sterile, U- or V-bottom plates.

2. Inoculum Preparation:

  • Aseptically pick several colonies from the agar plate and suspend them in sterile saline or CAMHB.

  • Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.

  • Dilute this standardized suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

3. Serial Dilution of Antibiotics:

  • Add 100 µL of sterile CAMHB to all wells of the 96-well plate.

  • Add 100 µL of the antibiotic stock solution to the first well of a row, resulting in a 1:2 dilution.

  • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, across the row. Discard 100 µL from the last well containing the antibiotic. This will create a range of antibiotic concentrations.

4. Inoculation of Microtiter Plates:

  • Add 100 µL of the prepared bacterial inoculum to each well, including a growth control well (containing only medium and bacteria) and a sterility control well (containing only medium).

5. Incubation:

  • Incubate the microtiter plates at 35-37°C for 16-20 hours in ambient air.

6. Determination of MIC:

  • After incubation, visually inspect the plates for bacterial growth (turbidity).

  • The MIC is the lowest concentration of the antibiotic at which there is no visible growth.

Mechanism of Action and Resistance

The primary mechanism of action of aminoglycosides involves the inhibition of bacterial protein synthesis. This process and the common mechanisms of resistance are illustrated in the diagrams below.

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Bacterial Culture Bacterial Culture Inoculation Inoculation Bacterial Culture->Inoculation Antibiotic Stock Antibiotic Stock Serial Dilution Serial Dilution Antibiotic Stock->Serial Dilution Growth Medium Growth Medium Growth Medium->Serial Dilution Growth Medium->Inoculation Serial Dilution->Inoculation Incubation Incubation Inoculation->Incubation Visual Inspection Visual Inspection Incubation->Visual Inspection MIC Determination MIC Determination Visual Inspection->MIC Determination

Caption: Experimental workflow for determining the Minimum Inhibitory Concentration (MIC).

signaling_pathway cluster_cell Bacterial Cell cluster_resistance Resistance Mechanisms Aminoglycoside Aminoglycoside Porin Porin Channel Aminoglycoside->Porin Entry Ribosome 30S Ribosomal Subunit (A-site) Porin->Ribosome Binding Protein_Synthesis Protein Synthesis Ribosome->Protein_Synthesis Inhibition Mistranslated_Proteins Mistranslated Proteins Protein_Synthesis->Mistranslated_Proteins Cell_Death Bactericidal Effect Mistranslated_Proteins->Cell_Death AMEs Aminoglycoside-Modifying Enzymes (AMEs) AMEs->Aminoglycoside Inactivation Target_Modification Ribosomal Target Modification Target_Modification->Ribosome Alteration Efflux_Pumps Efflux Pumps Efflux_Pumps->Aminoglycoside Expulsion

Caption: Mechanism of action and resistance pathways of aminoglycosides.

Aminoglycosides enter bacterial cells and bind to the 30S ribosomal subunit, leading to the inhibition of protein synthesis and the production of mistranslated proteins, which ultimately results in cell death[2][3][4]. Bacteria have evolved several mechanisms to resist the action of aminoglycosides. The most common is the enzymatic modification of the antibiotic by aminoglycoside-modifying enzymes (AMEs)[5]. Other mechanisms include alteration of the ribosomal target site and active efflux of the drug from the cell[5]. The development of new aminoglycoside analogs, such as plazomicin, is focused on overcoming these resistance mechanisms[2].

Conclusion

The development of novel aminoglycoside analogs with improved efficacy, particularly against resistant pathogens, remains a critical area of research. While direct comparative data on a wide array of this compound analogs is limited, the structure-activity relationships derived from other aminoglycosides provide a valuable framework for future drug design. Key strategies include modifications that protect the molecule from enzymatic inactivation and enhance its binding affinity to the bacterial ribosome. Continued investigation into the synthesis and biological evaluation of novel this compound and other aminoglycoside derivatives is essential to combat the growing threat of antibiotic resistance.

References

A Structural Comparison of Garosamine and Its Putative Epimers: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Garosamine, a unique 3-deoxy-4-C-methyl-3-methylamino-L-arabinopyranose, is an important component of various aminoglycoside antibiotics. Its stereochemistry plays a crucial role in its biological activity. While extensive research has been conducted on this compound itself, specific experimental data on its epimers is not widely available in peer-reviewed literature. This guide provides a comparative framework for researchers, outlining the expected structural differences between this compound and its potential epimers at the C-3, C-4, and C-5 positions, and details the experimental protocols that would be employed for their synthesis, characterization, and biological evaluation.

Introduction to this compound and the Significance of Epimers

This compound is a rare amino sugar characterized by its L-arabino configuration.[1] Epimers are diastereomers that differ in the configuration at only one of several chiral centers.[2][3][4] This subtle change in stereochemistry can lead to significant differences in the three-dimensional structure of a molecule, which in turn can profoundly impact its biological activity, including its binding affinity to target molecules and its metabolic stability.[5] Understanding the structure-activity relationships of this compound and its epimers is critical for the rational design of novel aminoglycoside antibiotics with improved efficacy and reduced toxicity.

Structural Comparison: this compound and Its Hypothetical Epimers

Based on the known structure of this compound, we can hypothesize the structures of its C-3, C-4, and C-5 epimers. The key differences would lie in the spatial orientation of the substituent at the epimeric center.

FeatureThis compound3-epi-Garosamine (Hypothetical)4-epi-Garosamine (Hypothetical)5-epi-Garosamine (Hypothetical)
IUPAC Name (3R,4R,5R)-5-methyl-4-(methylamino)oxane-2,3,5-triol[1](3S,4R,5R)-5-methyl-4-(methylamino)oxane-2,3,5-triol(3R,4S,5R)-5-methyl-4-(methylamino)oxane-2,3,5-triol(3R,4R,5S)-5-methyl-4-(methylamino)oxane-2,3,5-triol
Configuration at C-3 RSRR
Configuration at C-4 RRSR
Configuration at C-5 RRRS
Expected 1H NMR Spectral Differences Specific chemical shifts and coupling constants for protons at and adjacent to the chiral centers.Altered chemical shift and coupling constants for H-3 and adjacent protons (H-2, H-4).Significant changes in the chemical shift and coupling constants for H-4 and adjacent protons (H-3, H-5).Changes in the chemical shift and coupling constants for the methyl group protons and H-4.
Expected Biological Activity Known antibacterial activity as part of aminoglycosides.Potentially altered binding to the ribosomal RNA target, leading to reduced or modified antibacterial activity.The change at the C-4 methylamino group position would likely have a substantial impact on target binding and overall bioactivity.The stereochemistry at C-5 influences the overall ring conformation and could affect both target interaction and pharmacokinetics.

Experimental Protocols for Comparative Analysis

To empirically determine the structural and functional differences between this compound and its epimers, a series of experiments would be necessary.

Synthesis of this compound Epimers

The synthesis of specific epimers would likely involve a multi-step process starting from a suitable carbohydrate precursor. Key steps would include:

  • Protection of functional groups: Orthogonal protecting groups would be used to selectively mask hydroxyl and amino functionalities.

  • Epimerization: Stereochemical inversion at the desired chiral center (C-3, C-4, or C-5) could be achieved through methods such as oxidation-reduction sequences or nucleophilic substitution with inversion of configuration.

  • Deprotection: Removal of the protecting groups to yield the final epimeric product.

Structural Elucidation and Comparison

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Objective: To determine the precise three-dimensional structure of each epimer in solution and compare it to this compound.

  • Methodology:

    • Dissolve purified samples of this compound and each epimer in a suitable deuterated solvent (e.g., D₂O).

    • Acquire one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC, NOESY) NMR spectra on a high-field NMR spectrometer.

    • Assign all proton and carbon signals for each molecule.

    • Analyze the coupling constants (³JHH) from the ¹H NMR spectra to determine the dihedral angles between adjacent protons, which provides information about the conformation of the pyranose ring.

    • Analyze the Nuclear Overhauser Effect (NOE) data from the NOESY spectra to identify protons that are close in space, further confirming the stereochemistry and conformation.

    • A comparative analysis of the chemical shifts and coupling constants between this compound and its epimers will highlight the structural differences resulting from the epimerization.

X-ray Crystallography:

  • Objective: To obtain a definitive solid-state structure of each epimer at atomic resolution.

  • Methodology:

    • Crystallize the purified epimers using techniques such as vapor diffusion.

    • Mount a suitable single crystal on a goniometer and expose it to a monochromatic X-ray beam.

    • Collect the diffraction data.

    • Process the diffraction data and solve the crystal structure using direct methods or molecular replacement.

    • Refine the structural model to obtain the final atomic coordinates, bond lengths, and bond angles.

    • Comparison of the crystal structures will provide a precise geometric description of the stereochemical differences.

Biological Activity Assessment
  • Objective: To compare the biological activity of the this compound epimers, for instance, their antibacterial efficacy.

  • Methodology (Example: Antibacterial Susceptibility Testing):

    • Incorporate this compound and its synthetic epimers into a suitable growth medium.

    • Prepare serial dilutions of each compound.

    • Inoculate the medium with a standardized suspension of a target bacterial strain (e.g., Escherichia coli, Staphylococcus aureus).

    • Incubate the cultures under appropriate conditions.

    • Determine the Minimum Inhibitory Concentration (MIC) for each compound, which is the lowest concentration that prevents visible bacterial growth.

    • A comparison of the MIC values will reveal the relative antibacterial potency of this compound and its epimers.

Visualizing Structural Relationships and Experimental Workflow

G Conceptual Relationship and Analysis of this compound and its Epimers cluster_0 Stereoisomers cluster_1 Experimental Analysis Workflow cluster_2 Analytical Techniques This compound This compound (3R,4R,5R) Epi3 3-epi-Garosamine (3S,4R,5R) This compound->Epi3 Epimerization at C-3 Epi4 4-epi-Garosamine (3R,4S,5R) This compound->Epi4 Epimerization at C-4 Epi5 5-epi-Garosamine (3R,4R,5S) This compound->Epi5 Epimerization at C-5 Synthesis Chemical Synthesis Purification Purification (HPLC) Synthesis->Purification Structural_Analysis Structural Analysis Purification->Structural_Analysis Biological_Assay Biological Activity Assay Structural_Analysis->Biological_Assay NMR NMR Spectroscopy (¹H, ¹³C, COSY, NOESY) Structural_Analysis->NMR XRay X-ray Crystallography Structural_Analysis->XRay

Figure 1: A diagram illustrating the conceptual epimeric relationships of this compound and a typical experimental workflow for their comparative analysis.

Conclusion

While direct experimental comparisons of this compound and its epimers are not currently prevalent in the literature, this guide provides a robust framework for researchers aiming to investigate these structure-activity relationships. By synthesizing the C-3, C-4, and C-5 epimers and employing detailed spectroscopic and crystallographic analysis alongside biological assays, the scientific community can gain deeper insights into the structural requirements for the biological activity of this important amino sugar. Such knowledge is invaluable for the future development of more effective and safer aminoglycoside antibiotics.

References

Garosamine: An Examination of a Key Aminoglycoside Component in Research

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of scientific literature reveals a notable scarcity of dedicated in vitro and in vivo studies on garosamine as a standalone compound. This amino sugar is primarily investigated as an integral structural component of the well-known aminoglycoside antibiotic, gentamicin. Consequently, a direct comparative analysis of its independent biological activities under laboratory and whole-organism conditions is not feasible based on currently available public data.

This compound, a monosaccharide with an amino group, constitutes ring III of the gentamicin complex. This structural element is crucial for the antibiotic's mechanism of action. Research into gentamicin's efficacy and safety provides indirect insights into the potential roles of its constituent parts, including this compound.

The Broader Context: this compound's Role in Aminoglycoside Action

Aminoglycoside antibiotics, including gentamicin, exert their bactericidal effects by targeting the bacterial ribosome, the cellular machinery responsible for protein synthesis. Specifically, they bind to the 30S ribosomal subunit, inducing mistranslation of messenger RNA (mRNA) and ultimately leading to the production of non-functional proteins and bacterial cell death.

The this compound ring of gentamicin is understood to be involved in specific interactions with the ribosomal RNA (rRNA), contributing to the high-affinity binding required for its antibacterial activity. While the precise, independent contribution of this compound to this process has not been isolated in dedicated studies, its presence is a distinguishing feature of the gentamicin subclass of aminoglycosides.

Due to the absence of specific studies on this compound, a detailed guide comparing its in vitro and in vivo performance, including quantitative data, experimental protocols, and specific signaling pathways, cannot be compiled. The scientific community's focus has remained on the composite gentamicin molecule.

General Methodologies for Aminoglycoside Studies: An Overview

While specific data for this compound is unavailable, a general understanding of how related aminoglycosides are typically studied can provide a framework for potential future research.

In Vitro Studies

In vitro studies are essential for determining the direct antimicrobial activity and the fundamental mechanism of action of a compound.

Table 1: Typical In Vitro Assays for Aminoglycosides

Assay TypePurposeTypical Data Generated
Minimum Inhibitory Concentration (MIC) Assay To determine the lowest concentration of an antibiotic that prevents visible growth of a bacterium.MIC₅₀ and MIC₉₀ values (concentrations inhibiting 50% and 90% of isolates, respectively).
Minimum Bactericidal Concentration (MBC) Assay To determine the lowest concentration of an antibiotic that kills 99.9% of the initial bacterial inoculum.MBC values.
Time-Kill Assays To assess the rate of bacterial killing over time at different antibiotic concentrations.Log reduction in colony-forming units (CFU)/mL over time.
Ribosomal Binding Assays To confirm the binding of the antibiotic to its ribosomal target.Binding affinity (Kd) values.
Cell-Free Protein Synthesis Assays To measure the direct inhibitory effect on protein synthesis.IC₅₀ values for inhibition of translation.
Cytotoxicity Assays To evaluate the toxic effects on mammalian cell lines (e.g., kidney or inner ear cells).CC₅₀ values (concentration causing 50% cell death).
  • Preparation of Bacterial Inoculum: A standardized suspension of the target bacterium (e.g., E. coli, P. aeruginosa) is prepared to a specific concentration (typically ~5 x 10⁵ CFU/mL) in a suitable broth medium.

  • Serial Dilution of the Antibiotic: The test compound is serially diluted in the broth medium across a range of concentrations in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the standardized bacterial suspension. Positive (bacteria only) and negative (broth only) controls are included.

  • Incubation: The plate is incubated at a specific temperature (e.g., 37°C) for 16-20 hours.

  • Data Analysis: The MIC is determined as the lowest concentration of the antibiotic at which there is no visible turbidity (bacterial growth).

In Vivo Studies

In vivo studies in animal models are critical for evaluating the efficacy, pharmacokinetics (absorption, distribution, metabolism, and excretion), and toxicology of an antibiotic in a whole organism.

Table 2: Common In Vivo Models and Parameters for Aminoglycoside Evaluation

Study TypeAnimal ModelPurposeKey Parameters Measured
Efficacy Studies Mouse, RatTo assess the ability of the antibiotic to treat a specific infection.Survival rate, bacterial burden in tissues (CFU/gram), reduction in clinical signs of infection.
Pharmacokinetic (PK) Studies Mouse, Rat, RabbitTo characterize the absorption, distribution, metabolism, and excretion of the drug.Maximum plasma concentration (Cmax), time to Cmax (Tmax), area under the concentration-time curve (AUC), half-life (t½).
Toxicology Studies Rat, Guinea PigTo identify potential adverse effects, particularly nephrotoxicity and ototoxicity.Blood urea nitrogen (BUN), serum creatinine, histopathological examination of kidneys, auditory brainstem response (ABR) testing.
  • Infection Induction: Mice are infected with a lethal dose of a pathogenic bacterium (e.g., via intraperitoneal injection).

  • Treatment Administration: At a specified time post-infection, different doses of the test antibiotic are administered to treatment groups (e.g., via intravenous or subcutaneous injection). A control group receives a vehicle.

  • Monitoring: Animals are monitored for signs of illness and survival over a set period (e.g., 7 days).

  • Data Analysis: Survival curves are generated and compared between treatment and control groups. The effective dose 50 (ED₅₀), the dose that protects 50% of the animals from death, can be calculated.

Visualizing the General Aminoglycoside Mechanism

The following diagram illustrates the generally accepted mechanism of action for aminoglycoside antibiotics at the bacterial ribosome.

Aminoglycoside_Mechanism cluster_ribosome Bacterial Ribosome 30S_Subunit 30S Subunit A_Site A-Site 50S_Subunit 50S Subunit tRNA Aminoacyl-tRNA A_Site->tRNA Blocks correct binding of Aminoglycoside Aminoglycoside (e.g., Gentamicin) Aminoglycoside->A_Site Binds to mRNA mRNA mRNA->30S_Subunit Translates Nonfunctional_Protein Truncated or Non-functional Protein tRNA->Nonfunctional_Protein Leads to misreading and Cell_Death Bacterial Cell Death Nonfunctional_Protein->Cell_Death Results in

Caption: General mechanism of aminoglycoside action on the bacterial ribosome.

Conclusion

A Comparative Guide to the Mechanism of Action of Garosamine-Based Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of Garosamine-based compounds, a key component of many aminoglycoside antibiotics, with other major antibiotic classes. It includes an in-depth look at their mechanism of action, supported by comparative experimental data and detailed laboratory protocols to aid in research and development.

Introduction to this compound and Aminoglycosides

This compound is an amino sugar that is a structural component of several important aminoglycoside antibiotics, most notably Gentamicin.[1] Aminoglycosides are a class of potent, broad-spectrum antibiotics that have been a cornerstone in treating severe bacterial infections for decades.[2] They are particularly effective against aerobic Gram-negative bacteria.[3][4]

The primary mechanism of action for aminoglycosides is the inhibition of bacterial protein synthesis.[2] These compounds bind to the bacterial ribosome, leading to errors in translation and ultimately resulting in bacterial cell death, which classifies them as bactericidal agents.[4]

Validating the Mechanism of Action: A Detailed Look

The bactericidal effect of this compound-containing compounds like Gentamicin is achieved through a multi-step process that disrupts the fidelity of protein synthesis at the ribosomal level.

  • Cell Entry : Polycationic aminoglycosides first bind electrostatically to negatively charged components on the bacterial cell membrane, such as lipopolysaccharides in Gram-negative bacteria. This interaction displaces divalent cations, disrupts the membrane, and allows the antibiotic to enter the cell.[3]

  • Ribosomal Binding : Once inside the cytoplasm, the aminoglycoside binds with high affinity to the A-site on the 16S ribosomal RNA, a component of the 30S ribosomal subunit.[2][5]

  • Inhibition of Protein Synthesis : This binding event has two major consequences:

    • Codon Misreading : It induces a conformational change in the A-site, leading to the misreading of the mRNA codon by the incoming aminoacyl-tRNA. This results in the incorporation of incorrect amino acids into the growing polypeptide chain, creating non-functional or toxic proteins.[2][5]

    • Inhibition of Translocation : The presence of the antibiotic can also inhibit the translocation of the ribosome along the mRNA, effectively halting protein synthesis.[5]

  • Cell Death : The accumulation of aberrant proteins and the disruption of normal protein synthesis lead to damage of the cell membrane, further facilitating drug uptake and culminating in rapid, irreversible cell death.[2]

cluster_cell Bacterial Cell cluster_membrane Cell Membrane cluster_ribosome Ribosome Drug_Ext This compound Compound (e.g., Gentamicin) Drug_Int Drug inside cell Drug_Ext->Drug_Int Membrane Disruption & Entry Ribosome 50S 30S Drug_Int->Ribosome:f1 Binds to 30S A-site Mistranslation Codon Misreading & Mistranslated Proteins Ribosome:f1->Mistranslation Inhibition Inhibition of Translocation Ribosome:f1->Inhibition mRNA mRNA tRNA tRNA CellDeath Bacterial Cell Death Mistranslation->CellDeath Inhibition->CellDeath

Caption: Mechanism of action for this compound-based compounds.

Comparison with Alternative Antibiotic Classes

To validate the unique mechanism of this compound-based compounds, it is essential to compare them against antibiotics with different modes of action. The table below summarizes these differences.

Antibiotic Class Example Compound Mechanism of Action Primary Target Effect Common Spectrum
Aminoglycosides GentamicinInhibits protein synthesis by binding to the 30S ribosomal subunit, causing codon misreading.[2][6]30S Ribosomal SubunitBactericidalBroad-spectrum, particularly effective against aerobic Gram-negative bacteria.[3]
β-Lactams PenicillinInhibits the final step of peptidoglycan synthesis in the bacterial cell wall.[6]Penicillin-Binding Proteins (PBPs)BactericidalVaries by agent; generally Gram-positive and some Gram-negative bacteria.
Macrolides AzithromycinInhibits protein synthesis by binding to the 50S ribosomal subunit and preventing translocation.[6]50S Ribosomal SubunitBacteriostaticGram-positive bacteria and atypical pathogens.
Fluoroquinolones LevofloxacinInhibits nucleic acid synthesis by targeting DNA gyrase and topoisomerase IV.[6]DNA Gyrase / Topoisomerase IVBactericidalBroad-spectrum, including Gram-positive and Gram-negative bacteria.[7]

Comparative Performance: Experimental Data

The effectiveness of an antibiotic is quantitatively measured by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that prevents visible in-vitro growth of a bacterium.[8] Lower MIC values indicate higher potency. The data below represents typical MIC ranges for selected compounds against common pathogens.

Bacterium Gram Stain Gentamicin (Aminoglycoside) Penicillin (β-Lactam) Azithromycin (Macrolide) Levofloxacin (Fluoroquinolone)
Staphylococcus aureusPositive0.12 - 4 µg/mL≤0.12 - >256 µg/mL0.25 - >256 µg/mL0.06 - 16 µg/mL
Escherichia coliNegative0.25 - 8 µg/mL>256 µg/mL>256 µg/mL0.015 - 4 µg/mL
Pseudomonas aeruginosaNegative0.5 - 16 µg/mL>256 µg/mL>256 µg/mL0.25 - 32 µg/mL

Note: Values are illustrative and can vary significantly based on the specific strain and resistance mechanisms.

Experimental Protocols: Determining Minimum Inhibitory Concentration (MIC)

The Broth Microdilution method is a standardized and widely used assay to determine the MIC of an antimicrobial agent.[9][10]

Objective: To determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

  • 96-well microtiter plates[10]

  • Test compound (e.g., this compound-based compound)

  • Bacterial isolate

  • Cation-adjusted Mueller-Hinton Broth (MHB)[8]

  • Sterile tubes for dilution

  • Pipettes and sterile tips

  • Incubator (37°C)[11]

  • Spectrophotometer or plate reader (for OD600 readings)

Procedure:

  • Inoculum Preparation:

    • Select three to five morphologically similar colonies of the test bacterium from a fresh agar plate.[11]

    • Transfer the colonies into a tube with 5 mL of MHB.

    • Incubate at 37°C for 2-6 hours until the culture reaches the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Dilute this suspension in fresh MHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[10]

  • Serial Dilution of the Test Compound:

    • Add 50 µL of sterile MHB to wells 2 through 11 of a 96-well plate.[11]

    • Add 100 µL of the test compound at twice the highest desired final concentration to well 1.

    • Perform a two-fold serial dilution by transferring 50 µL from well 1 to well 2. Mix thoroughly by pipetting.

    • Continue this process from well 2 to well 10. Discard the final 50 µL from well 10.[11]

    • Well 11 will serve as the growth control (no antibiotic). Add 50 µL of MHB.

    • Well 12 will serve as the sterility control (no bacteria). Add 100 µL of MHB.

  • Inoculation:

    • Add 50 µL of the prepared bacterial inoculum (from Step 1) to wells 1 through 11. Do not add bacteria to well 12.

    • The final volume in each test well will be 100 µL.

  • Incubation:

    • Cover the plate and incubate at 37°C for 16-20 hours under ambient air conditions.[8]

  • Result Interpretation:

    • Following incubation, examine the plate for turbidity (visible growth).[10]

    • The MIC is the lowest concentration of the antibiotic at which there is no visible growth (the first clear well).[12]

    • The growth control (well 11) should be turbid, and the sterility control (well 12) should be clear.

cluster_prep Preparation cluster_assay Assay Execution cluster_results Results Inoculum Prepare Bacterial Inoculum (0.5 McFarland) Inoculate Inoculate Wells with Bacterial Suspension Inoculum->Inoculate Dilution Perform 2-fold Serial Dilution of Compound in 96-well Plate Dilution->Inoculate Incubate Incubate Plate (37°C, 16-20h) Inoculate->Incubate Read Visually Inspect for Turbidity (Growth) Incubate->Read Determine Determine MIC: Lowest Concentration with No Growth Read->Determine

Caption: Experimental workflow for the Broth Microdilution MIC assay.

References

Comparative Analysis of Garosamine-Containing Aminoglycoside Cross-Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the cross-reactivity profiles of aminoglycoside antibiotics containing the Garosamine moiety, primarily focusing on gentamicin and sisomicin. The information presented is intended to support research and development efforts by providing a consolidated overview of available experimental data, detailed methodologies, and relevant immunological pathways.

Introduction to this compound and Aminoglycoside Cross-Reactivity

This compound is an amino sugar that constitutes a key structural component of several aminoglycoside antibiotics, including gentamicin and sisomicin. Allergic hypersensitivity reactions to aminoglycosides are a clinical concern, and cross-reactivity among different members of this antibiotic class is frequently observed. This phenomenon is largely attributed to structural similarities between the drugs. Understanding the cross-reactivity patterns of this compound-containing aminoglycosides is crucial for predicting potential adverse reactions and for the development of safer antibiotic alternatives.

Hypersensitivity reactions to aminoglycosides are often delayed-type (Type IV) reactions, mediated by T-lymphocytes. These reactions typically manifest as contact dermatitis. The underlying mechanism involves the antibiotic acting as a hapten, where it covalently binds to endogenous proteins to form an immunogenic complex. This complex is then processed and presented to T-cells, initiating an inflammatory response.

Quantitative Cross-Reactivity Data

The following tables summarize the available quantitative data from patch test studies investigating the cross-reactivity of this compound-containing aminoglycosides with other members of this antibiotic class. It is important to note that specific quantitative data for sisomicin is limited, and much of the understanding is extrapolated from studies on the broader deoxystreptamine group of aminoglycosides, to which both gentamicin and sisomicin belong.

Table 1: Cross-Reactivity of Gentamicin with Other Aminoglycosides

Sensitizing AminoglycosideTest AminoglycosideNumber of PatientsPositive ReactionsCross-Reactivity Rate (%)Reference
NeomycinGentamicin291862.1%[1](--INVALID-LINK--)
GentamicinNeomycin291862.1%[1](--INVALID-LINK--)
GentamicinKanamycin29724.1%[1](--INVALID-LINK--)

Table 2: General and Sisomicin-Related Aminoglycoside Cross-Reactivity

Aminoglycoside Group/Specific DrugsCross-Reactivity InformationCross-Reactivity Rate (%)Reference
Deoxystreptamine Group (includes Gentamicin, Sisomicin, Tobramycin, Amikacin, Kanamycin, Neomycin)General cross-reactivity among members≥ 50%[2](--INVALID-LINK--)
Neomycin, Sisomicin, and AmikacinCross-reactivity between these three aminoglycosides20%[3](--INVALID-LINK--)

Note: The data presented is based on available clinical studies. The rates of cross-reactivity can vary depending on the patient population, the specific testing methodology, and the concentrations of the allergens used.

Experimental Protocols

The evaluation of aminoglycoside cross-reactivity is primarily conducted through in vivo and in vitro methods designed to detect delayed-type hypersensitivity.

Patch Testing

Patch testing is the most common in vivo method for identifying the causative agent in delayed-type drug hypersensitivity reactions.

Methodology:

  • Preparation of Allergens: The aminoglycoside to be tested is prepared at a non-irritating concentration in a suitable vehicle, typically white petrolatum. For many aminoglycosides, including gentamicin and neomycin, a concentration of 20% in petrolatum is recommended[3].

  • Application: A small amount of the prepared allergen is applied to a patch test chamber, which is then affixed to the patient's upper back.

  • Reading: The patches are removed after 48 hours. The test sites are evaluated for a reaction at the time of removal and again at 72 or 96 hours. Reactions are graded based on the presence and intensity of erythema, infiltration, papules, and vesicles.

Lymphocyte Transformation Test (LTT)

The LTT is an in vitro method used to assess the proliferation of peripheral blood mononuclear cells (PBMCs) in response to a specific drug, indicating a T-cell mediated sensitization.

Methodology:

  • Isolation of PBMCs: Peripheral blood is collected from the patient, and the PBMCs are isolated using density gradient centrifugation.

  • Cell Culture: The isolated PBMCs are cultured in a suitable medium.

  • Drug Stimulation: The cultured cells are exposed to various concentrations of the suspected aminoglycoside. A positive control (e.g., a mitogen like phytohemagglutinin) and a negative control (culture medium alone) are included.

  • Proliferation Assay: After a specific incubation period (typically 5 to 7 days), the proliferation of lymphocytes is measured. This is traditionally done by measuring the incorporation of radiolabeled thymidine into the DNA of dividing cells. Non-radioactive colorimetric or fluorescent methods are also available.

  • Interpretation: A stimulation index (SI) is calculated by dividing the mean proliferation in the presence of the drug by the mean proliferation in the negative control. An SI above a certain threshold (e.g., >2 or >3) is considered a positive result.

Signaling Pathways and Experimental Workflows

Hapten-Mediated T-Cell Activation Pathway

Aminoglycosides are small molecules (haptens) that are not immunogenic on their own. They must first bind to larger carrier molecules, such as skin proteins, to be recognized by the immune system. The following diagram illustrates the key steps in the T-cell mediated hypersensitivity reaction to an aminoglycoside hapten.

Hapten_T_Cell_Activation cluster_skin Epidermis/Dermis cluster_apc Antigen Presenting Cell (APC) cluster_tcell T-Cell AG Aminoglycoside (Hapten) Protein Skin Protein AG->Protein Covalent Binding HaptenProtein Hapten-Protein Conjugate Peptide Processed Haptenated Peptide HaptenProtein->Peptide Uptake & Processing MHC MHC Class II MHC_Peptide MHC-Peptide Complex MHC->MHC_Peptide Peptide->MHC Loading TCR T-Cell Receptor (TCR) MHC_Peptide->TCR Recognition Lck Lck TCR->Lck CD4 CD4 ZAP70 ZAP-70 Lck->ZAP70 PLCg1 PLCγ1 ZAP70->PLCg1 IP3_DAG IP3 & DAG PLCg1->IP3_DAG Ca Ca²⁺ release IP3_DAG->Ca NFkB NF-κB Activation IP3_DAG->NFkB NFAT NFAT Activation Ca->NFAT Cytokines Cytokine Production (e.g., IFN-γ, IL-2) NFAT->Cytokines NFkB->Cytokines Inflammation Inflammation (Contact Dermatitis) Cytokines->Inflammation Leads to

Caption: Hapten-mediated T-cell activation by aminoglycosides.

Experimental Workflow for Cross-Reactivity Assessment

The following diagram outlines a typical workflow for investigating the cross-reactivity of a patient with a suspected aminoglycoside allergy.

Cross_Reactivity_Workflow start Patient with Suspected Aminoglycoside Allergy patch_test Perform Patch Test with Suspected Aminoglycoside and a Panel of Other Aminoglycosides start->patch_test read_results Read Patch Test Results at 48h and 96h patch_test->read_results positive_reaction Positive Reaction to One or More Aminoglycosides read_results->positive_reaction negative_reaction Negative Reaction read_results->negative_reaction ltt Perform Lymphocyte Transformation Test (LTT) for Confirmation and to Assess Cross-Reactivity in vitro positive_reaction->ltt Confirmation positive_ltt Positive LTT Result ltt->positive_ltt ltt->negative_reaction Negative diagnosis Diagnosis of Aminoglycoside Allergy and Cross-Reactivity Profile positive_ltt->diagnosis consider_other_causes Consider Other Causes for Symptoms negative_reaction->consider_other_causes

Caption: Workflow for assessing aminoglycoside cross-reactivity.

Discussion and Conclusion

The available data strongly suggest a high potential for cross-reactivity among aminoglycosides that share the deoxystreptamine core structure, a group that includes both gentamicin and sisomicin. The this compound moiety, as a constituent of these molecules, likely contributes to the overall antigenic profile. However, without studies directly comparing the immunogenicity of this compound itself or modified aminoglycosides lacking this sugar, its specific role in cross-reactivity remains an area for further investigation.

For drug development professionals, these findings underscore the importance of considering the entire molecular structure when designing new aminoglycoside derivatives with potentially reduced allergenicity. For researchers and clinicians, the high rate of cross-reactivity within the deoxystreptamine group suggests that if a patient is allergic to one member, caution should be exercised with all others in the same group. Patch testing and, where available, the LTT are valuable tools for identifying specific sensitivities and guiding therapeutic decisions. Further research is warranted to elucidate the precise structural determinants of aminoglycoside allergenicity and to develop more specific diagnostic tools.

References

A Comparative Analysis of Garosamine-Derived Antibiotics: Efficacy and Experimental Insights

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The rising tide of antibiotic resistance necessitates a thorough understanding of the comparative efficacy of existing antimicrobial agents. Among these, the aminoglycoside class, particularly those antibiotics derived from Garosamine, remains a cornerstone in the treatment of serious Gram-negative bacterial infections. This guide provides an objective comparison of the in vitro and in vivo efficacy of prominent this compound-derived antibiotics, supported by experimental data and detailed methodologies to aid in research and development efforts.

Mechanism of Action: Inhibition of Bacterial Protein Synthesis

This compound-derived antibiotics, like all aminoglycosides, exert their bactericidal effects by irreversibly binding to the 30S ribosomal subunit of bacteria. This interaction interferes with the initiation complex, causes misreading of mRNA, and ultimately leads to the production of non-functional proteins, culminating in bacterial cell death.

Aminoglycoside Mechanism of Action cluster_bacterium Bacterial Cell Entry Aminoglycoside (e.g., Gentamicin) Porin Porin Channel (Outer Membrane) Entry->Porin Passive Diffusion Transport Oxygen-Dependent Transport Porin->Transport Periplasmic Space Ribosome 30S Ribosomal Subunit Transport->Ribosome Active Transport into Cytoplasm Protein_Synthesis mRNA Translation Aberrant_Protein Truncated/Misfolded Proteins Protein_Synthesis->Aberrant_Protein Inhibition & Misreading Cell_Death Bacterial Cell Death Aberrant_Protein->Cell_Death Leads to

Fig. 1: Mechanism of action of this compound-derived antibiotics.

In Vitro Efficacy: A Quantitative Comparison

The minimum inhibitory concentration (MIC) is a key measure of an antibiotic's in vitro potency. The following tables summarize the MIC values for several this compound-derived antibiotics against common Gram-negative pathogens. Data is compiled from various in vitro susceptibility studies.

Table 1: Comparative MIC90 Values (μg/mL) Against Pseudomonas aeruginosa

AntibioticMIC90 (μg/mL)Reference
Tobramycin4[1]
Gentamicin8[1]
Amikacin12[1]
Netilmicin16[1]
SisomicinNot Reported

Table 2: Comparative MIC Values (μg/mL) Against Escherichia coli

AntibioticMIC Range (μg/mL)Reference
Gentamicin0.002 - 64[2][3][4]
Kanamycin6 - 30[5][6]
TobramycinNot specified[7]

Table 3: Comparative MIC Values (μg/mL) Against Klebsiella pneumoniae

AntibioticResistance RateMIC DataReference
Amikacin4.15%Not specified[8]
Tobramycin9.50%MICs of 32-2048 mg/L for resistant strains[8][9][10]
Gentamicin16.05%Not specified[8]
NetilmicinLower than SisomicinActive against 96.4% of isolates[11]
SisomicinHigher than NetilmicinActive against 86.1% of isolates[11]

Clinical Efficacy: A Look at Treatment Outcomes

Clinical trials provide crucial data on the in vivo performance of antibiotics. Below is a summary of comparative clinical studies.

Table 4: Comparative Clinical Efficacy of this compound-Derived Antibiotics

ComparisonInfection TypeKey FindingsReference
Sisomicin vs. GentamicinSerious systemic Gram-negative infectionsSisomicin showed superior bacteriological response (93% vs. 67% pathogen elimination/reduction).[12][12]
Sisomicin vs. GentamicinSerious systemic infectionsOverall cure rate was significantly higher for sisomicin (74%) compared to gentamicin (37%).[13][13]
Tobramycin vs. GentamicinSerious Gram-negative rod infectionsSimilar clinical effectiveness (45.1% favorable response for both).[14][14]
Amikacin vs. GentamicinSevere Gram-negative infectionsSimilar favorable response rates (77% for amikacin, 78% for gentamicin).[15][15]
Amikacin vs. GentamicinUncomplicated Urinary Tract InfectionSignificantly more patients had a clinical cure with gentamicin (85.42%) compared to amikacin (61.70%).[16][16]

Experimental Protocols

Detailed and standardized experimental protocols are fundamental for reproducible and comparable efficacy testing.

In Vitro Susceptibility Testing: Broth Microdilution Method

This method is a gold standard for determining the Minimum Inhibitory Concentration (MIC) of an antibiotic.

Broth Microdilution Workflow Prep_Antibiotic Prepare 2x Antibiotic Stock Solutions Serial_Dilution Perform 2-fold Serial Dilutions of Antibiotics across Plate Prep_Antibiotic->Serial_Dilution Prep_Plate Dispense 100µL Media into 96-well Plate Prep_Plate->Serial_Dilution Inoculate Inoculate Wells with Bacterial Suspension Serial_Dilution->Inoculate Prep_Inoculum Prepare Bacterial Inoculum (Standardized to 0.5 McFarland) Prep_Inoculum->Inoculate Incubate Incubate Plate (e.g., 37°C for 18-24h) Inoculate->Incubate Read_Results Determine MIC (Lowest concentration with no visible bacterial growth) Incubate->Read_Results

Fig. 2: Workflow for Broth Microdilution MIC Assay.

Methodology:

  • Preparation of Antibiotic Dilutions: A stock solution of the antibiotic is prepared in a suitable broth, typically Cation-Adjusted Mueller-Hinton Broth (CAMHB). Serial two-fold dilutions are then performed in a 96-well microtiter plate to achieve a range of concentrations.[17][18]

  • Inoculum Preparation: A standardized bacterial suspension equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL) is prepared from a fresh culture.[17] This is further diluted to achieve a final inoculum concentration of about 5 x 10⁵ CFU/mL in the wells.

  • Inoculation: Each well of the microtiter plate, containing the serially diluted antibiotic, is inoculated with the bacterial suspension. Control wells (growth control without antibiotic and sterility control without bacteria) are included.[18]

  • Incubation: The plate is incubated at 35-37°C for 16-20 hours in ambient air.[19]

  • MIC Determination: The MIC is recorded as the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.[17][19]

In Vivo Efficacy Testing: Murine Sepsis Model

Animal models are critical for evaluating the in vivo efficacy of antibiotics in a systemic infection. The cecal slurry-induced peritonitis model is a commonly used method to mimic polymicrobial sepsis.

Murine Sepsis Model Workflow Animal_Acclimation Acclimation of Mice Sepsis_Induction Intraperitoneal Injection of Cecal Slurry Animal_Acclimation->Sepsis_Induction Randomization Randomize into Treatment and Control Groups Sepsis_Induction->Randomization Treatment Administer Antibiotic (e.g., subcutaneous or intravenous) Randomization->Treatment Monitoring Monitor Survival, Clinical Signs, and Bacterial Load in Organs Treatment->Monitoring Endpoint Determine Efficacy (e.g., survival rate, reduction in bacterial burden) Monitoring->Endpoint

Fig. 3: General workflow for a murine sepsis model.

Methodology:

  • Sepsis Induction: Sepsis is induced in mice by intraperitoneal injection of a standardized cecal slurry, which contains a mixture of fecal bacteria.[20] This method induces a polymicrobial infection.

  • Treatment Groups: Mice are randomly assigned to different treatment groups, including a control group (receiving vehicle) and groups receiving different doses of the test antibiotics.

  • Antibiotic Administration: The antibiotic is typically administered at a specified time point after the induction of sepsis, via routes such as subcutaneous or intravenous injection.[21]

  • Monitoring and Endpoints: The efficacy of the antibiotic is assessed by monitoring survival rates over a defined period (e.g., 7 days). Secondary endpoints can include the measurement of bacterial load in blood and various organs, as well as the assessment of inflammatory markers.[22]

Concluding Remarks

The selection of an appropriate this compound-derived antibiotic depends on the target pathogen, its susceptibility profile, and the clinical context of the infection. While tobramycin often exhibits greater in vitro potency against P. aeruginosa, clinical outcomes among the various aminoglycosides can be comparable for many infections. Sisomicin has shown promise in some studies, demonstrating superior bacteriological clearance compared to gentamicin. Amikacin often retains activity against strains resistant to gentamicin and tobramycin. The data and protocols presented in this guide are intended to provide a foundational resource for researchers to inform further investigation and development of these critical antimicrobial agents. Continuous surveillance of resistance patterns and further comparative efficacy studies are paramount in the ongoing battle against bacterial infections.

References

Safety Operating Guide

Safeguarding Research: A Comprehensive Guide to Garosamine Disposal

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This document provides essential, immediate safety and logistical information for the proper disposal of Garosamine, a compound requiring careful management due to its potential hazards. By adhering to these procedural, step-by-step guidelines, laboratories can maintain a safe working environment and comply with regulatory standards.

This compound is a chemical that presents several hazards, including the potential to cause severe skin burns, eye damage, and respiratory irritation. Prolonged or repeated exposure may cause damage to organs. Furthermore, it is very toxic to aquatic life with long-lasting effects, making its proper disposal crucial to prevent environmental contamination.

Key Chemical and Physical Properties of this compound

A summary of the key quantitative data for this compound is provided in the table below for easy reference. This information is critical for understanding the compound's behavior and for making informed decisions on its handling and disposal.

PropertyValue
Molecular FormulaC7H15NO4[1]
Molecular Weight177.20 g/mol [1]
Melting Point> 300 °C (> 572 °F)
AppearanceWhite crystalline powder[2]
Water SolubilityLikely mobile in the environment due to water solubility.[3]

Procedural Steps for this compound Disposal

The following protocol outlines the necessary steps for the safe disposal of this compound. This procedure is based on established guidelines for hazardous chemical waste management.[4][5][6]

1. Waste Identification and Segregation:

  • All waste containing this compound, including pure compound, solutions, and contaminated materials (e.g., gloves, weighing paper), must be classified as hazardous chemical waste.

  • Segregate this compound waste from other laboratory waste streams to prevent accidental mixing of incompatible chemicals.[6]

2. Containerization:

  • Use only appropriate, leak-proof, and chemically resistant containers for collecting this compound waste.[4][5] Plastic containers are often preferred.[5]

  • Ensure the container is clearly and accurately labeled as "Hazardous Waste: this compound" and includes the full chemical name and any relevant hazard symbols.[4][5]

3. Storage:

  • Store the waste container in a designated and secure Satellite Accumulation Area within the laboratory.[4][5]

  • Keep the waste container tightly closed except when adding waste.[4][5]

  • Store the container in a well-ventilated area, away from heat and sources of ignition.[7]

4. Disposal of Empty Containers:

  • Empty containers that held this compound must be treated as hazardous waste until properly cleaned.

  • To decontaminate empty containers, triple rinse with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste.[8][9]

  • After thorough rinsing and drying, deface or remove the original label before disposing of the container according to institutional guidelines for non-hazardous waste.[4][9]

5. Waste Pickup and Disposal:

  • Do not dispose of this compound waste down the sink or in the regular trash.[6][10]

  • Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.

  • Follow all institutional and regulatory procedures for documenting and handing over the waste.

This compound Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound, from generation to final disposal.

GarosamineDisposalWorkflow cluster_lab Laboratory Procedures cluster_disposal Disposal Pathway Generate Generate this compound Waste Segregate Segregate as Hazardous Waste Generate->Segregate Containerize Collect in Labeled, Appropriate Container Segregate->Containerize Store Store in Designated Satellite Accumulation Area Containerize->Store EHS_Contact Contact EHS for Waste Pickup Store->EHS_Contact Transport Licensed Transporter Picks Up Waste EHS_Contact->Transport FinalDisposal Dispose at Approved Hazardous Waste Facility Transport->FinalDisposal

Caption: Logical workflow for the proper disposal of this compound waste.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Garosamine
Reactant of Route 2
Garosamine

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。